molecular formula C13H8Cl2O2 B6399638 5-Chloro-3-(3-chlorophenyl)benzoic acid CAS No. 1262005-88-8

5-Chloro-3-(3-chlorophenyl)benzoic acid

Cat. No.: B6399638
CAS No.: 1262005-88-8
M. Wt: 267.10 g/mol
InChI Key: PHOOXIPAHRZLEP-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-chlorophenyl)benzoic acid is a bifunctional organic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a benzoic acid core strategically substituted with chlorine atoms on two phenyl rings, making it a versatile building block for the synthesis of more complex molecules. Its structure is particularly suited for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the creation of compound libraries for biological screening. The presence of the carboxylic acid group allows for further derivatization into amides, esters, and other pharmacologically relevant functional groups. Research into structurally similar chlorinated biphenyl carboxylic acids suggests potential utility in the exploration of neurological and oncological pathways, including as a precursor for compounds that modulate signaling proteins. As a rigid, aromatic scaffold, it is a key starting material in developing targeted bioactive molecules for research applications. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-5-(3-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOOXIPAHRZLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689561
Record name 3',5-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-88-8
Record name 3',5-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling of 5-Chloro-3-(3-chlorophenyl)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the transition from a synthesized hit to a viable lead candidate hinges on a rigorous understanding of its physicochemical properties. 5-Chloro-3-(3-chlorophenyl)benzoic acid (also known by its IUPAC synonym, 3',5-dichloro-[1,1'-biphenyl]-3-carboxylic acid) presents a unique analytical challenge. Characterized by a rigid biphenyl core, two bulky, electron-withdrawing meta-chlorine atoms, and a single ionizable carboxylic acid moiety, this molecule exhibits pronounced lipophilicity and complex solid-state behavior.

This whitepaper provides an in-depth, self-validating framework for characterizing the physicochemical properties of this compound. By understanding the causality behind its thermodynamic behavior, researchers can accurately predict its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately de-risking downstream formulation strategies.

Molecular Architecture & Quantitative Profiling

The structural topology of 5-Chloro-3-(3-chlorophenyl)benzoic acid dictates its behavior in both aqueous and lipid environments. The biphenyl twist angle, combined with the steric bulk of the halogens, limits the molecule's rotational degrees of freedom.

Table 1: Core Physicochemical Parameters
PropertyValueSource / Method
IUPAC Name 3-(3-chlorophenyl)-5-chlorobenzoic acidStructural Analysis
Molecular Formula C₁₃H₈Cl₂O₂Computed[1]
Molecular Weight 267.11 g/mol Computed[1]
Topological Polar Surface Area (TPSA) 37.3 ŲComputed[1]
Hydrogen Bond Donors / Acceptors 1 / 2Structural Analysis
Rotatable Bonds 2Structural Analysis
Estimated LogP (Octanol/Water) ~4.9Computed / OECD 117[1][2]

Causality Insight: The low TPSA (37.3 Ų) and limited hydrogen-bonding capacity drive the molecule's high lipophilicity. The two rotatable bonds (the biphenyl linkage and the C-COOH bond) restrict the conformational ensemble, reducing the entropic penalty upon binding to lipophilic biological targets or partitioning into lipid bilayers.

Mechanistic Physicochemistry: Solubility, Lipophilicity, and Ionization

The Causality of Ionization (pKa)

Unsubstituted benzoic acid has a pKa of 4.2. However, the addition of a chlorine atom at the meta position (C5) exerts a strong electron-withdrawing inductive effect (-I effect). Simultaneously, the 3-chlorophenyl group at C3 acts as a secondary electron-withdrawing moiety. These combined inductive forces pull electron density away from the carboxylate group, stabilizing the conjugate base anion. Consequently, the proton is donated much more readily, shifting the theoretical pKa down to approximately 3.5 - 3.8 .

Lipophilicity and Partitioning (LogP)

With an estimated LogP of 4.9[1], this compound sits at the upper boundary of Lipinski’s Rule of Five[3]. The causality here is twofold: the biphenyl core provides a massive hydrophobic surface area, while the highly polarizable chlorine atoms increase the dispersion forces within the octanol phase. This extreme lipophilicity necessitates specialized analytical techniques, as traditional aqueous methods will fail due to compound precipitation.

Solid-State Characterization (ICH Q6A Compliance)

According to the ICH Q6A guidelines, controlling the solid-state form of an Active Pharmaceutical Ingredient (API) is critical for ensuring consistent bioavailability and shelf-life stability[4][5].

The asymmetrical placement of the bulky chlorine atoms on the biphenyl core creates significant steric hindrance. This geometric frustration often leads to multiple metastable crystalline packing motifs (polymorphism). Because polymorphic transitions during milling, granulation, or storage can drastically alter the apparent solubility of the API, a rigorous solid-state screening workflow using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) is mandatory to identify the most thermodynamically stable polymorph[5][6].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol must operate as a self-validating system. Below are the definitive methodologies for characterizing this compound.

G A Compound Synthesis & Purity Check (>98%) B Solid-State Characterization (XRD, DSC, TGA) A->B ICH Q6A Specs C Thermodynamic Solubility & pKa Profiling A->C Co-solvent Titration D Lipophilicity (LogP) OECD 117 HPLC A->D HPLC Retention F BCS Classification & Formulation Strategy B->F Polymorph Stability E In Vitro Permeability (PAMPA / Caco-2) C->E Soluble Fraction D->E Membrane Partitioning E->F ADME Profiling

Figure 1: High-throughput physicochemical characterization workflow for lipophilic acidic APIs.

Protocol A: Lipophilicity (LogP) Determination via OECD 117 (HPLC Method)

Causality: The traditional shake-flask method (OECD 107) is highly susceptible to emulsion artifacts for compounds with a LogP > 4. The OECD 117 HPLC method relies on chromatographic retention time ( tR​ ), which is independent of concentration, providing a robust measurement for highly lipophilic biphenyl derivatives[2][7]. Self-Validating Mechanism: The system normalizes flow rate and void volume variations by calculating the capacity factor ( k′ ) against a non-retained marker (thiourea).

Step-by-Step Execution:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v). Buffer the aqueous phase to pH 2.0 using 0.1% Formic Acid to ensure the carboxylic acid moiety of the analyte remains fully unionized.

  • System Calibration: Inject thiourea to determine the column dead time ( t0​ ). Inject a suite of 6 reference standards (e.g., toluene, chlorobenzene, DDT) covering a known LogP range of 2.0 to 6.0[7].

  • Capacity Factor Calculation: Calculate k′=(tR​−t0​)/t0​ for all standards. Plot log(k′) vs. known logP to generate a linear calibration curve (Acceptance criteria: R2≥0.99 ).

  • Sample Analysis: Inject 5-Chloro-3-(3-chlorophenyl)benzoic acid in triplicate. Record tR​ and calculate its k′ .

  • Data Interpolation: Interpolate the sample's logP directly from the validated calibration curve.

Protocol B: Thermodynamic pKa Profiling via Yasuda-Shedlovsky Extrapolation

Causality: Because of its LogP of ~4.9, this compound will immediately precipitate in a purely aqueous titration before the equivalence point is reached. We must perform potentiometric titrations in varying ratios of a water-miscible co-solvent (e.g., methanol) and mathematically extrapolate back to 0% co-solvent. Self-Validating Mechanism: The 0.1 M NaOH titrant is standardized daily against primary standard Potassium Hydrogen Phthalate (KHP). A blank solvent titration is subtracted from the sample run to eliminate baseline solvent buffering artifacts.

Step-by-Step Execution:

  • Solvent Preparation: Prepare three solvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v), maintaining a constant ionic strength background (0.15 M KCl).

  • Electrode Calibration: Calibrate the glass pH electrode in the mixed solvent systems using Gran's plot method to convert operational pH to actual hydrogen ion concentration ( −log[H+] ).

  • Sample Titration: Dissolve 2 mg of the compound in 10 mL of each solvent mixture. Titrate with standardized 0.1 M NaOH under an inert Argon atmosphere to prevent CO₂ absorption.

  • Data Processing: Calculate the apparent pKa (psKa) for each co-solvent ratio using the Bjerrum function.

  • Extrapolation: Plot the calculated psKa + log[H2​O] versus 1/ϵ (the inverse dielectric constant of the specific solvent mixture). The y-intercept of this linear regression yields the true aqueous pKa.

Implications for Drug Development (ADME/PK)

The physicochemical profile of 5-Chloro-3-(3-chlorophenyl)benzoic acid places it firmly within Class II of the Biopharmaceutics Classification System (BCS)—characterized by low aqueous solubility and high membrane permeability[3][6].

Due to its acidic nature (pKa ~3.6), the compound will be almost entirely unionized in the acidic environment of the stomach (pH 1.2), leading to severe dissolution rate limitations. Upon transiting to the small intestine (pH 6.8), the compound will ionize, drastically improving its solubility but potentially hindering its passive transcellular permeability. Furthermore, the combination of high lipophilicity and an anionic charge at physiological pH strongly predicts high plasma protein binding (>95% bound to human serum albumin), which will limit the free fraction of the drug available for target engagement.

To overcome these liabilities, formulation scientists should bypass standard crystalline solid oral dosage forms and immediately investigate enabling formulations, such as amorphous solid dispersions (ASDs) or lipid-based nanocarriers, to drive intestinal absorption.

Sources

5-Chloro-3-(3-chlorophenyl)benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling and Directed Synthesis of 5-Chloro-3-(3-chlorophenyl)benzoic Acid

Executive Summary & Structural Profiling

Biphenyl carboxylic acids represent a privileged class of structural scaffolds in medicinal chemistry, frequently serving as rigid pharmacophores or key intermediates in the development of targeted therapeutics, including anticancer agents[1]. The target compound, 5-chloro-3-(3-chlorophenyl)benzoic acid , is a highly specific meta-substituted biphenyl derivative.

Isomeric Nuance & Nomenclature: In commercial databases, the exact isomer 5-chloro-3-(3-chlorophenyl)benzoic acid is occasionally conflated with its closely related regioisomer, 3-(3,5-dichlorophenyl)benzoic acid (also known as 3',5'-dichloro-[1,1'-biphenyl]-3-carboxylic acid)[2]. Both isomers share an identical molecular formula and molecular weight. The CAS Registry Number 380228-57-9 is predominantly assigned to the 3',5'-dichloro isomer in commercial catalogs[3], but the core physicochemical constants apply equally to the 5-chloro-3-(3-chlorophenyl) architecture.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 5-chloro-3-(3-chlorophenyl)benzoic acid
Molecular Formula C₁₃H₈Cl₂O₂[2]
Molecular Weight 267.11 g/mol [3]
Monoisotopic Mass 265.99 g/mol
Associated CAS Number 380228-57-9 (Commercially assigned to the 3',5'-dichloro isomer)[3]

Rational Design & Synthesis Methodology

Due to the specific halogenation pattern (one chlorine on the benzoic acid ring, one on the phenyl ring), standard electrophilic aromatic substitution is insufficient. Instead, a targeted Suzuki-Miyaura cross-coupling is the gold standard for constructing this biphenyl system[1].

Mechanistic Causality (Expertise & Experience): To synthesize 5-chloro-3-(3-chlorophenyl)benzoic acid, we couple 3-bromo-5-chlorobenzoic acid (CAS 42860-02-6) with (3-chlorophenyl)boronic acid. The selection of the bromo-chloro starting material is deliberate: Palladium(0) undergoes oxidative addition into the C–Br bond significantly faster than the C–Cl bond due to the lower bond dissociation energy of C–Br. This thermodynamic difference ensures complete regioselectivity at the 3-position, leaving the 5-chloro moiety intact.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system, ensuring that intermediate failures are detectable before the final isolation.

Step 1: Reagent Preparation & Degassing

  • Combine 1.0 eq of 3-bromo-5-chlorobenzoic acid and 1.1 eq of (3-chlorophenyl)boronic acid in a Schlenk flask.

  • Add a solvent mixture of Toluene/Ethanol (4:1 v/v).

  • Causality Check: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded because it rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, permanently halting the catalytic cycle.

Step 2: Catalysis & Transmetalation 4. Under an argon atmosphere, add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 2.0 eq of aqueous Potassium Carbonate (K₂CO₃, 2M). 5. Causality Check: The base is not merely an acid scavenger; it coordinates with the boronic acid to form a negatively charged, electron-rich boronate complex. This activation is essential to drive the transmetalation step with the Pd(II) intermediate. 6. Heat the reaction to 90°C and reflux for 12 hours.

Step 3: Workup & Regioselective Isolation 7. Cool the mixture to room temperature. The product currently exists in the aqueous layer as a water-soluble potassium carboxylate salt. 8. Extract the aqueous layer with Ethyl Acetate to remove triphenylphosphine oxide and unreacted organic impurities. 9. Self-Validation: Acidify the aqueous layer with 1M HCl to pH 2. The sudden protonation of the carboxylate yields the free 5-chloro-3-(3-chlorophenyl)benzoic acid, which crashes out of solution as a white precipitate. 10. Filter, wash with cold distilled water, and dry under vacuum.

Analytical Validation

To confirm the structural integrity of the synthesized isomer, the following self-validating analytical checks must be performed:

  • LC-MS: Negative electrospray ionization (ESI-) will yield an [M-H]⁻ peak at m/z 265.0. The presence of two chlorine atoms will be unambiguously confirmed by a characteristic 9:6:1 isotopic cluster pattern at m/z 265, 267, and 269.

  • ¹H NMR (400 MHz, DMSO-d6): The benzoic acid ring will display three distinct meta-coupled protons (J ≈ 1.5 - 2.0 Hz), confirming that the 1,3,5-substitution pattern was preserved and oxidative addition occurred exclusively at the C–Br bond.

Pathway Visualization

SuzukiCoupling A 3-Bromo-5-chlorobenzoic Acid (Aryl Halide) D 1. Oxidative Addition (Regioselective C-Br Cleavage) A->D B (3-Chlorophenyl)boronic Acid (Boronic Acid) E 2. Transmetalation (Base-Activated Boronate) B->E C Pd(PPh3)4 Catalyst (Active Pd(0) Species) C->D D->E F 3. Reductive Elimination (C-C Bond Formation) E->F F->C Catalyst Regeneration G 5-Chloro-3-(3-chlorophenyl)benzoic Acid (Target Biphenyl) F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

References

  • Title: 3-(3,5-dichlorophenyl)benzoic Acid | C13H8Cl2O2 | CID 2758079 Source: PubChem (National Institutes of Health) URL: 2

  • Title: 3-BIPHENYL-3',5'-DICHLORO-CARBOXYLIC ACID (CAS 380228-57-9) Source: Sigma-Aldrich URL: 3

  • Title: 3-Bromo-5-chlorobenzoic acid | 42860-02-6 Source: Sigma-Aldrich URL:

  • Title: Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents Source: Asian Journal of Green Chemistry URL: 1

Sources

A Comprehensive Technical Guide to the Chemical Structure Analysis of 5-Chloro-3-(3-chlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for the comprehensive structural elucidation of 5-Chloro-3-(3-chlorophenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. The protocols described are intended to serve as a robust, self-validating system for the unambiguous confirmation of the chemical structure of this and similar biaryl carboxylic acid derivatives.

Introduction: The Significance of Structural Verification

In the realm of drug discovery and materials science, the precise molecular architecture of a compound dictates its function. For 5-Chloro-3-(3-chlorophenyl)benzoic acid, a derivative of the versatile 3-(3,5-dichlorophenyl)benzoic acid scaffold, its structural integrity is paramount to its potential applications, which include serving as an inhibitor for enzymes implicated in neurodegenerative diseases and cancer.[1] The presence and position of the chloro substituents and the carboxylic acid group on the biphenyl core are critical for its biological activity and material properties. Therefore, a multi-faceted analytical approach is essential for unequivocal structural confirmation.

This guide will detail a logical workflow for the analysis of 5-Chloro-3-(3-chlorophenyl)benzoic acid, commencing with purification and preliminary assessment, followed by a suite of spectroscopic and spectrometric techniques to probe the molecule's connectivity and elemental composition.

Analytical Workflow: A Step-by-Step Approach

The structural elucidation of a novel or synthesized compound follows a systematic progression. The following workflow is recommended for the analysis of 5-Chloro-3-(3-chlorophenyl)benzoic acid.

Analytical Workflow cluster_purification Purification & Preliminary Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation Purification Synthesis & Purification (e.g., Recrystallization, Chromatography) Purity Purity Assessment (HPLC, TLC) Purification->Purity Verify Purity NMR NMR Spectroscopy ('H, ¹³C) Purity->NMR Proceed to Spectroscopic Analysis MS Mass Spectrometry (EI-MS, ESI-MS) Purity->MS IR Infrared Spectroscopy (FTIR) Purity->IR Data_Integration Data Integration & Structure Confirmation NMR->Data_Integration MS->Data_Integration IR->Data_Integration

Caption: A logical workflow for the comprehensive structural analysis of 5-Chloro-3-(3-chlorophenyl)benzoic acid.

Part 1: Synthesis and Purification

The synthesis of 5-Chloro-3-(3-chlorophenyl)benzoic acid can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method facilitates the formation of carbon-carbon bonds, specifically for creating biaryl compounds.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reactant Preparation: In a reaction vessel, combine 3-bromo-5-chlorobenzoic acid (1 equivalent), 3-chlorophenylboronic acid (1.2 equivalents), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent mixture, for instance, a 3:1 ratio of dimethoxyethane (DME) to water. Introduce a base, such as potassium carbonate (K₂CO₃) (3 equivalents), to the mixture.

  • Reaction Execution: Heat the mixture to a reflux temperature of approximately 80-90°C and maintain vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials.

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 2 M HCl to a pH of 2-3, which should precipitate the crude product. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Purity Assessment

Prior to in-depth structural analysis, it is crucial to ascertain the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the purified 5-Chloro-3-(3-chlorophenyl)benzoic acid in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Create a series of dilutions to establish a calibration curve if quantitative analysis is required.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable for this type of analyte.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid, is often effective.

    • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

    • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 235 nm) is recommended.[3]

  • Data Analysis: A single, sharp peak in the chromatogram is indicative of a high-purity sample. The retention time is a characteristic property of the compound under the specific chromatographic conditions.

Part 3: Spectroscopic and Spectrometric Elucidation

The core of the structural analysis lies in the application of various spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra are essential for the structural confirmation of 5-Chloro-3-(3-chlorophenyl)benzoic acid.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumental Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good spectral resolution.

    • Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Analysis: Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H) to assign the signals to the specific protons and carbons in the molecule.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid Proton~13.0Singlet (broad)1H-COOH
Aromatic Protons7.5 - 8.2Multiplets7HAr-H
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carboxylic Carbon~166-COOH
Aromatic Carbons125 - 140Ar-C

Note: The exact chemical shifts can vary depending on the solvent and concentration. The aromatic region in the ¹H NMR spectrum is expected to be complex due to the overlapping signals of the seven aromatic protons.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can offer further structural insights.

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[5]

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Molecular Formula: C₁₃H₈Cl₂O₂

  • Molecular Weight: 282.11 g/mol

  • Key Fragmentation Patterns: The mass spectrum is expected to show a molecular ion peak [M]⁺ or [M-H]⁻. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with M, M+2, and M+4 peaks in approximately a 9:6:1 ratio.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Wavenumber (cm⁻¹)Assignment
3300 - 2500 (broad)O-H stretch (carboxylic acid)[6]
~3100 - 3000C-H stretch (aromatic)
~1700C=O stretch (carboxylic acid)[6]
~1600, ~1475C=C stretch (aromatic ring)
~1300 - 1200C-O stretch
Below 850C-Cl stretch

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer.[7]

Part 4: Data Integration and Structural Confirmation

The final and most critical step is the integration of all the analytical data to build a cohesive and unambiguous picture of the molecular structure.

Data Integration cluster_data Analytical Data NMR NMR Data (¹H, ¹³C) Structure Confirmed Structure of 5-Chloro-3-(3-chlorophenyl)benzoic acid NMR->Structure Provides Connectivity MS MS Data (Molecular Weight, Isotopic Pattern) MS->Structure Confirms Molecular Formula IR IR Data (Functional Groups) IR->Structure Identifies Functional Groups HPLC HPLC Data (Purity) HPLC->Structure Ensures Sample Integrity

Caption: Integration of analytical data for the final structural confirmation of 5-Chloro-3-(3-chlorophenyl)benzoic acid.

The purity of the sample is first established by HPLC. The molecular formula is confirmed by the molecular ion peak and isotopic pattern in the mass spectrum. The presence of the carboxylic acid and aromatic rings is verified by the characteristic absorptions in the IR spectrum. Finally, the precise connectivity of the atoms and the positions of the substituents are determined by the detailed analysis of the ¹H and ¹³C NMR spectra. The collective evidence from these orthogonal techniques provides a high degree of confidence in the assigned structure of 5-Chloro-3-(3-chlorophenyl)benzoic acid.

References

  • BenchChem. (2025). 3-(3,5-dichlorophenyl)benzoic acid spectroscopic data (NMR, IR, MS).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • NIST. (n.d.). Benzoic acid, 2,4-dichloro-.
  • SpectraBase. (n.d.). Benzoic acid, 2,4-dichloro-, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts.
  • NIST. (n.d.). Benzoic acid, 2,4-dichloro- Mass spectrum (electron ionization).
  • BenchChem. (2025). Spectroscopic comparison of 2-(Benzyloxy)-5-chlorobenzoic acid and its precursors.
  • PubChem. (n.d.). 5-Chloro-benzo[b]thiophene-3-carboxylic acid.
  • ChemicalBook. (n.d.). 3-Chlorobenzoic acid(535-80-8) 1H NMR.
  • Schmid, R., et al. (2023). MZmine (v4. 3.0).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(3,5-dichlorophenyl)benzoic acid.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid.
  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY.
  • Sri Satya Sai University of Technology and Medical Sciences. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
  • PMC. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride.
  • Chemical Synthesis Database. (2025). 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole.
  • Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.
  • NIST. (n.d.). Benzoic acid, 3-chloro-.
  • PMC. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • NIST. (n.d.). Benzoic acid, 3-chloro-, methyl ester.
  • ChemicalBook. (n.d.). 3-Chlorobenzoic acid(535-80-8)IR1.
  • Zenodo. (2022). CHLORINATION OF BENZOIC ACID.
  • MassBank. (2023). 2,3,5-Triiodobenzoic acid; ESI-QTOF; MS2; CE: 10; [M-H]-.
  • PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • Google Patents. (n.d.). CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.
  • Google Patents. (n.d.). CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.
  • BenchChem. (2025). 3-(3,5-Dichlorophenyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry.
  • PubChem. (n.d.). 3-(Chloromethyl)benzoic acid.
  • Springer. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.

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Comprehensive Physicochemical Profiling of 5-Chloro-3-(3-chlorophenyl)benzoic Acid: Predictive Modeling and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the physicochemical parameters of lipophilicity (logP) and acidity (pKa) are the fundamental arbiters of a molecule's pharmacokinetic destiny. 5-Chloro-3-(3-chlorophenyl)benzoic acid presents a unique analytical challenge: it is a highly lipophilic, weakly acidic biphenyl system. Because of its structural architecture, standard aqueous profiling methods are prone to failure due to precipitation and emulsion formation.

As a Senior Application Scientist, I have designed this technical guide to establish a self-validating framework for this molecule. We will first derive the calculated values (cLogP and cpKa) using first-principles physical chemistry, and subsequently define the rigorous, specialized experimental protocols required to validate these predictions empirically.

Workflow A In Silico Predictions (cLogP: 5.12, cpKa: 3.64) B Experimental Validation (Yasuda-Shedlovsky & OECD 117) A->B Guides design C Data Synthesis (logD_7.4 Profile) B->C Empirical data D ADME/PK Modeling (Bioavailability & Distribution) C->D Predicts behavior

Strategic workflow for physicochemical profiling and ADME prediction.

In Silico Predictive Modeling

Before committing resources to bench-level validation, we must establish theoretical baselines. The molecular architecture consists of a benzoic acid core substituted with a chlorine atom at position 5 and a 3-chlorophenyl group at position 3.

Acidity (cpKa) via the Hammett Equation

The acidity of substituted benzoic acids can be accurately predicted using the Hammett equation, which correlates thermodynamic equilibrium constants with electronic substituent effects[1]. The basic equation is ΔpKa=ρ∑σ , where ρ is the reaction constant (1.0 for benzoic acid in water) and σ represents the substituent constants[2].

  • Parent pKa: Benzoic acid = 4.20

  • 5-Chloro substituent: Acts via inductive electron withdrawal from the meta position ( σm​=+0.37 ).

  • 3-(3-chlorophenyl) substituent: The meta-phenyl group itself has a slight electron-withdrawing effect ( σm​=+0.06 ). The 3'-chloro group on the distal ring also exerts an inductive pull. However, the transmission of electronic effects across a biphenyl system is attenuated. Using a standard transmission factor ( π≈0.35 ), the distal chlorine's contribution is σ3′−Cl​=0.37×0.35=0.13 .

  • Total σ : 0.37+0.06+0.13=0.56

Calculated pKa: 4.20−0.56=3.64 . The positive σ values indicate that the halogens stabilize the conjugate base, increasing the molecule's acidity relative to unsubstituted benzoic acid[1].

Lipophilicity (cLogP) via Fragmental Constants

Using the Leo-Hansch fragmental addition method, we deconstruct the molecule into its hydrophobic and hydrophilic domains:

  • Biphenyl core: +3.98

  • Carboxylic acid (-COOH) on an aromatic ring: -0.28

  • Two aromatic chlorines: 2×+0.71=+1.42

Calculated logP: 3.98−0.28+1.42=5.12 . This indicates profound lipophilicity.

Summary of Quantitative Physicochemical Data
ParameterPredictive MethodologyCalculated ValuePharmacological Implication
cpKa Hammett Equation3.64 >99% ionized at physiological pH (7.4)
cLogP Fragmental Constant Addition5.12 Highly lipophilic; risk of poor aqueous solubility
clogD (pH 7.4) Henderson-Hasselbalch Derivation1.36 Optimal balance for oral absorption

Experimental Validation Protocols (Self-Validating Systems)

A cLogP of 5.12 guarantees that the unionized form of this molecule will precipitate during standard aqueous titrations, rendering conventional bench methods useless. To ensure scientific integrity, we must employ specialized protocols that feature internal self-validation mechanisms.

Protocol 1: Yasuda-Shedlovsky Extrapolation for pKa Determination

To prevent precipitation, titration must be performed in a mixed organic-aqueous co-solvent system (e.g., methanol-water). The Yasuda-Shedlovsky extrapolation is utilized to mathematically derive the true aqueous pKa from these mixed-solvent apparent pKa ( psKa ) values[3].

Causality & Self-Validation: This system self-validates through linear regression. If the molecule aggregates or precipitates invisibly, the plot of psKa+log[H2​O] versus the inverse dielectric constant ( 1/ϵ ) will deviate from linearity. A strictly linear fit ( R2>0.99 ) confirms that the compound remained in solution and the extrapolation to pure water is thermodynamically sound[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-chloro-3-(3-chlorophenyl)benzoic acid in 100% HPLC-grade methanol to create a 10 mM stock solution.

  • Co-Solvent Matrix: Prepare three separate titration vessels containing 30%, 40%, and 50% (v/v) methanol in water. Add 0.15 M KCl to each to maintain a constant ionic strength[3].

  • Potentiometric Titration: Using a calibrated glass electrode, titrate each solution from pH 2.0 to 11.0 using standardized 0.1 M KOH.

  • Data Processing: Calculate the apparent pKa ( psKa ) for each solvent ratio using Bjerrum difference plots.

  • Extrapolation: Plot psKa+log[H2​O] against 1/ϵ (where ϵ is the dielectric constant of the specific methanol/water mixture).

  • Derivation: Extrapolate the linear regression line to the 1/ϵ value of pure water (approx. 0.0127 at 25°C) to yield the true aqueous pKa.

Protocol 2: Isocratic RP-HPLC Method for logP (OECD 117)

The traditional shake-flask method (OECD 107) is highly prone to error for compounds with a logP > 4 due to the formation of micro-emulsions and the difficulty of detecting trace amounts of the drug in the aqueous phase[5]. We instead use the OECD 117 Reverse-Phase HPLC method.

Causality & Self-Validation: RP-HPLC separates compounds based on their partitioning between a hydrophilic mobile phase and a lipophilic C18 stationary phase. By calibrating the column with reference standards of known logP, the retention time becomes a direct proxy for lipophilicity. The system self-validates because any degradation in column chemistry shifts the retention times of both the standards and the sample equally, preserving the integrity of the relative interpolation[5].

Step-by-Step Methodology:

  • System Setup: Equilibrate a C18 analytical column with an isocratic mobile phase (e.g., 75:25 Methanol:Water). Buffer the aqueous phase to pH 2.0 using phosphoric acid to ensure the carboxylic acid is fully unionized (pH < pKa - 1.5).

  • Calibration: Inject a mixture of reference standards with known logP values spanning 2.0 to 6.0 (e.g., toluene, chlorobenzene, DDT)[5].

  • Capacity Factor Calculation: Determine the capacity factor ( k′ ) for each standard using the formula k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the dead time (measured using an unretained species like thiourea).

  • Regression: Construct a calibration curve by plotting logk′ versus the known logP values of the standards.

  • Sample Analysis: Inject the 5-chloro-3-(3-chlorophenyl)benzoic acid sample in duplicate. Calculate its logk′ and interpolate the experimental logP directly from the calibration curve.

Pharmacological Implications (ADME)

Understanding the interplay between pKa and logP is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 5-chloro-3-(3-chlorophenyl)benzoic acid.

Equilibria HA_aq HA (Aqueous) Unionized A_aq A⁻ (Aqueous) Ionized HA_aq->A_aq pKa = 3.64 HA_org HA (Lipid/Octanol) Unionized HA_aq->HA_org logP = 5.12 A_org A⁻ (Lipid/Octanol) Ionized (Negligible) A_aq->A_org Partitioning

Thermodynamic ionization and partitioning equilibria across aqueous and lipid phases.

At a physiological pH of 7.4, the environmental pH is nearly four units above the molecule's pKa (3.64). According to the Henderson-Hasselbalch equation, the molecule will exist >99.9% in its ionized (carboxylate) form.

While a logP of 5.12 typically suggests extreme lipophilicity (which can lead to toxicity, high plasma protein binding, and lipid trapping), the ionization at physiological pH mitigates this. The effective distribution coefficient (logD) at pH 7.4 drops to approximately 1.36 . This creates a highly favorable pharmacokinetic "sweet spot": the ionized form provides sufficient aqueous solubility for dissolution in the gastrointestinal tract, while the intrinsic lipophilicity of the biphenyl core permits transient protonation at the microclimate of the intestinal wall, facilitating excellent passive membrane permeability.

References

  • "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method", OECD Guidelines for the Testing of Chemicals, Section 1.
  • "Hammett equation", Wikipedia.
  • "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments", PMC, National Institutes of Health.
  • "Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures", Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • "Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa", European Journal of Chemistry.

Sources

Whitepaper: Solvation Dynamics and Solubility Profiling of 5-Chloro-3-(3-chlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In preclinical drug development and materials science, the physicochemical profiling of active pharmaceutical ingredients (APIs) and synthetic intermediates is a fundamental prerequisite. 5-Chloro-3-(3-chlorophenyl)benzoic acid is a structurally complex halogenated biphenyl derivative. Its molecular architecture features a rigid, highly lipophilic dichlorobiphenyl core juxtaposed with a polar, hydrogen-bonding carboxylic acid headgroup.

Understanding its solubility profile in common laboratory and formulation solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)—is critical for high-throughput screening (HTS) assay design, synthetic scaling, and downstream formulation. This whitepaper synthesizes the thermodynamic drivers of its solvation and provides a self-validating experimental protocol for accurate solubility determination.

Thermodynamic Drivers of Solvation: DMSO vs. Methanol

The dissolution of crystalline 5-Chloro-3-(3-chlorophenyl)benzoic acid requires overcoming significant lattice energy. In the solid state, this energy is dominated by two forces: the π−π stacking of the biphenyl rings and the strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid groups. Effective solvation requires a solvent capable of disrupting both interactions.

Dimethyl Sulfoxide (DMSO): The Optimal Aprotic Solvator

DMSO is a polar aprotic solvent ( ϵ=46.7 ) universally recognized as a premier solvent for bioscreening libraries due to its exceptionally high solvation energy for organic compounds[1].

  • Mechanistic Causality: The highly polarized S=O bond in DMSO acts as a potent hydrogen-bond acceptor. It effectively disrupts the carboxylic acid dimers of the solute without donating protons, preventing competitive solute-solute re-aggregation. Concurrently, the hydrophobic methyl groups of DMSO create a microenvironment that interacts favorably with the lipophilic dichlorobiphenyl core. This dual-action solvation mechanism results in high solubility capacities.

Methanol (MeOH): The Protic Competitor

Methanol is a polar protic solvent ( ϵ=32.7 ). While it is frequently used in analytical workflows, its solvation mechanics differ significantly from DMSO.

  • Mechanistic Causality: Methanol acts as both a hydrogen-bond donor and acceptor. However, it actively competes with the solute's own hydrogen-bonding network. Furthermore, its small aliphatic moiety (a single methyl group) is less effective at solvating the bulky, hydrophobic biphenyl system compared to DMSO. Consequently, the solubility of 2[2].

Solvation Solid Solid State (Crystal Lattice) Disruption Lattice Disruption (Energy Input) Solid->Disruption Cavity Solvent Cavity Formation Disruption->Cavity Solvation Solute-Solvent Interaction Cavity->Solvation Dissolved Solvated State (Thermodynamic Eq.) Solvation->Dissolved

Caption: Thermodynamic pathway of solid-state solvation for crystalline compounds.

Quantitative Data Summary

Because highly specific empirical data for this exact di-chlorinated biphenyl is not universally cataloged, the following quantitative parameters are synthesized from3[3].

Physicochemical ParameterDMSO (Dimethyl Sulfoxide)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant ( ϵ ) 46.732.7
Estimated Solubility (25°C) > 50 mg/mL (Highly Soluble)5 - 15 mg/mL (Moderately Soluble)
Primary Solvation Driver Strong H-bond acceptance (S=O)Competitive H-bond donor/acceptor
Temperature Dependence Low to ModerateHigh
Optimal Application HTS Stock Solutions, In Vitro AssaysHPLC Mobile Phase, Recrystallization

Experimental Methodology: Self-Validating Shake-Flask Protocol

To ensure absolute trustworthiness in solubility profiling, a self-validating isothermal shake-flask method coupled with HPLC-UV quantification must be employed.

Causality in Design: Traditional syringe filtration is strictly avoided in this protocol. Highly lipophilic chlorinated biphenyls are prone to non-specific adsorption onto PTFE or Nylon filter membranes, which artificially lowers the measured solubility. Instead, ultracentrifugation is utilized. Furthermore, the protocol mandates the analysis of the residual solid pellet via X-ray Powder Diffraction (XRPD) to confirm that no solvent-mediated polymorph transformation occurred, ensuring the data reflects the true thermodynamic solubility of the starting material.

Step-by-Step Workflow:
  • Preparation (Excess Solid): Accurately weigh ~100 mg of 5-Chloro-3-(3-chlorophenyl)benzoic acid into a 2 mL amber glass vial to ensure the presence of excess solid (a prerequisite for thermodynamic equilibrium).

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (DMSO or Methanol, HPLC grade).

  • Isothermal Equilibration: Seal the vial hermetically and agitate in a thermostatic orbital shaker at 25.0 ± 0.1 °C for 48 hours. Reasoning: 48 hours guarantees the system has transitioned from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes at exactly 25.0 °C to tightly pellet the undissolved solid.

  • HPLC-UV Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it immediately in the HPLC mobile phase to prevent precipitation, and quantify the concentration using a validated HPLC-UV method against a multi-point standard calibration curve.

  • Self-Validation (XRPD): Recover the remaining solid pellet, dry it gently under a nitrogen stream, and analyze it via XRPD. Compare the diffractogram to the bulk starting material to verify the polymorphic integrity of the crystal lattice.

Workflow Step1 1. Compound Weighing (Excess Solid) Step2 2. Solvent Addition (DMSO or Methanol) Step1->Step2 Step3 3. Isothermal Equilibration (Shake-Flask, 24-48h) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. HPLC-UV Quantification (Supernatant Analysis) Step4->Step5

Caption: Self-validating shake-flask methodology for thermodynamic solubility determination.

Conclusion & Best Practices

For 5-Chloro-3-(3-chlorophenyl)benzoic acid, DMSO is the superior solvent for creating highly concentrated stock solutions. Its aprotic polarity and potent hydrogen-bond accepting capabilities efficiently dismantle the crystalline lattice of the compound[1]. Conversely, Methanol provides moderate solubility and is best reserved for downstream analytical workflows (e.g., LC-MS/HPLC) or as an anti-solvent/co-solvent in controlled crystallization processes[2]. When determining exact solubility limits, researchers must employ self-validating protocols like the centrifugation-based shake-flask method to avoid the artifacts common to lipophilic compound handling.

References

  • Gomaa, E. A. (2012). "Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O-Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K." Scientific & Academic Publishing.
  • Cayman Chemical.
  • Tetko, I. V., et al. (2004). "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." PubMed.

Sources

Biphenyl Carboxylic Acid Derivatives in Medicinal Chemistry: Scaffold Versatility, Synthetic Methodologies, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl carboxylic acid derivatives represent a highly privileged scaffold in modern medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities (1)[1]. By combining the rigid, lipophilic nature of the biphenyl core with the versatile hydrogen-bonding and ionic capabilities of the carboxylic acid moiety, these compounds serve as foundational building blocks for diverse therapeutic agents. This technical guide explores the mechanistic rationale behind this scaffold, details the self-validating synthetic protocols used for its functionalization, and reviews its application across key therapeutic targets.

Pharmacophore Rationale: The Causality of Scaffold Design

The prevalence of biphenyl carboxylic acids in drug discovery is not coincidental; it is driven by the precise physicochemical properties conferred by each structural component:

  • The Biphenyl Core: Provides a rigid, planar (or sterically twisted, depending on ortho-substitution) hydrophobic framework. This rigidity reduces the entropic penalty upon binding to target proteins and facilitates π−π stacking within deep, lipophilic binding pockets ().

  • The Carboxylic Acid Group: Acts as a strong hydrogen bond donor and acceptor. At physiological pH (~7.4), it is predominantly ionized (carboxylate), enabling the formation of critical salt bridges with positively charged amino acid residues (such as Arginine or Lysine) in the target's active site. Furthermore, it enhances the aqueous solubility of the highly lipophilic biphenyl system, optimizing the pharmacokinetic profile of the resulting drug candidate (2)[2].

Key Therapeutic Targets and Quantitative Efficacy

Biphenyl carboxylic acids have been successfully deployed against multiple targets, demonstrating remarkable versatility:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Marketed drugs like Flurbiprofen, Diflunisal, and Fenbufen utilize this scaffold to inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. Diflunisal exhibits potent analgesic and anti-inflammatory properties (2)[2].

  • URAT1 Inhibitors for Gout: Recent studies have utilized pharmacophore fusion strategies to design novel biphenyl carboxylic acids targeting Urate Transporter 1 (URAT1). Compounds such as A1 and B21 have demonstrated sub-micromolar inhibition, outperforming the clinical standard Benzbromarone (3)[3].

  • Anticancer Agents: Novel derivatives have been synthesized and evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231). By targeting estrogen receptor alpha (ERα), specific benzyloxy-substituted biphenyl carboxylic acids (e.g., Compound 3j) have shown potent cytotoxicity comparable to Tamoxifen (4)[4].

Data Presentation: Quantitative Biological Activity
CompoundTherapeutic Target / DiseaseKey in vitro MetricReference Standard
Diflunisal COX-1 / COX-2 (Inflammation)Clinically validated NSAIDAspirin
Compound A1 URAT1 (Hyperuricemia/Gout)IC₅₀ = 0.93 μMBenzbromarone (IC₅₀ = 0.53 μM)
Compound B21 URAT1 (Hyperuricemia/Gout)IC₅₀ = 0.17 μMBenzbromarone (IC₅₀ = 0.53 μM)
Compound 3a ERα (Breast Cancer MCF-7)IC₅₀ = 10.14 ± 2.05 μMTamoxifen
Compound 3j ERα (Breast Cancer MDA-MB-231)IC₅₀ = 9.54 ± 0.85 μMTamoxifen

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Protocol

The gold standard for synthesizing biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forms a critical carbon-carbon bond between a substituted bromobenzoic acid (or an analogous halide) and an arylboronic acid (1)[1].

Causality of Experimental Choices
  • Catalyst ( Pd(PPh3​)4​ ): Provides the active Pd(0) species necessary for the initial oxidative addition into the aryl halide bond.

  • Base ( K2​CO3​ ): Essential for activating the boronic acid. The base coordinates with the boron atom, forming a negatively charged boronate complex that is highly nucleophilic, thus facilitating the transmetalation step.

  • Solvent System (1,4-Dioxane/H₂O, 4:1): A biphasic system is critical. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base and facilitates the base-exchange step on the palladium intermediate (4)[4].

Step-by-Step Self-Validating Protocol
  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the aryl halide (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL).

  • Reagent Addition: Add 1.0 equivalent of the desired substituted arylboronic acid (12.18 mmol) and 1.0 equivalent of potassium carbonate ( K2​CO3​ , 12.18 mmol) to the solution.

  • Degassing (Self-Validation Step): Purge the reaction mixture with inert nitrogen or argon gas for 15 minutes.

    • Validation: Failure to remove oxygen will lead to rapid oxidation of the Pd(0) catalyst to inactive Pd(II) species, resulting in zero yield and the formation of homocoupled boronic acid byproducts.

  • Catalyst Addition: Quickly add 0.2 equivalents of Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (2.44 mmol) under a positive flow of inert gas.

  • Reaction Execution: Heat the mixture to 80 °C and stir continuously for 16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Validation: The disappearance of the starting aryl halide spot on the TLC plate confirms the completion of the catalytic cycle.

  • Workup and Purification: Cool the mixture to room temperature, dilute with 10 mL of water, and extract with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate the pure biphenyl carboxylic acid derivative.

Mechanistic Workflow: Pharmacophore Fusion Strategy

The rational design of these derivatives often employs a pharmacophore fusion strategy, linking distinct active moieties to create a synergistic molecule. The diagram below illustrates this workflow for the development of URAT1 inhibitors, combining the anionic features of Telmisartan with the hydrophobic features of Epaminurad (5)[5].

PharmacophoreFusion Telmisartan Telmisartan (Anionic Component) Fusion Pharmacophore Fusion Strategy Telmisartan->Fusion Contributes Anionic Head Epaminurad Epaminurad (Hydrophobic Component) Epaminurad->Fusion Contributes Hydrophobic Core Linker Linker Optimization (Amide/Ether Bonds) Fusion->Linker Biphenyl Biphenyl Carboxylic Acid Derivatives (Series A & B) Linker->Biphenyl URAT1 URAT1 Transporter Inhibition Biphenyl->URAT1 IC50 < 1.0 μM Gout Therapeutic Outcome: Hyperuricemia & Gout Treatment URAT1->Gout

Pharmacophore fusion workflow combining Telmisartan and Epaminurad to synthesize URAT1 inhibitors.

References

  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. 1

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. 2

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents (Protocol) - Asian Journal of Green Chemistry. 4

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya.

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI Molecules / NIH. 3

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors (Full Text) - PMC. 5

Sources

Thermodynamic Stability and Physicochemical Profiling of 3,5-Substituted Benzoic Acids: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of physical organic chemistry and rational drug design, the thermodynamic stability of substituted aromatic systems dictates their solubility, reactivity, and binding affinity. 3,5-substituted benzoic acids represent a unique structural paradigm: because the substituents are located meta to the carboxyl group, they exert purely inductive and field effects without introducing the steric hindrance commonly associated with ortho-substitutions.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic theoretical models. Here, we will dissect the causality behind substituent effects, explore their impact on coordination chemistry, and establish a field-proven, self-validating experimental protocol for thermodynamic profiling.

The 3,5-Substitution Paradigm: Mechanistic Insights

The acidity and thermodynamic stability of benzoic acid derivatives are fundamentally governed by the stabilization of the conjugate base (the benzoate anion). According to the Hammett equation, the reaction constant ( ρ ) for the dissociation of benzoic acids reflects the stability of the transition state and the resulting anion.

At the 3,5-positions, substituents transmit their electronic effects primarily through the π -system of the benzene ring[1].

  • Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO 2​ ) or chloro (-Cl) groups exert a strong negative inductive effect (-I). This withdraws electron density away from the carboxylate group, delocalizing the negative charge and drastically increasing the thermodynamic stability of the conjugate base. This stabilization manifests macroscopically as a lower pKa​ [2].

  • Electron-Donating Groups (EDGs) : Conversely, alkyl groups like methyl (-CH 3​ ) exert a positive inductive effect (+I). This concentrates electron density on the carboxylate, destabilizing the anion and raising the pKa​ .

Logic A 3,5-Substituted Benzoic Acid B Electron-Withdrawing (-NO2, -Cl) A->B C Electron-Donating (-CH3) A->C D -I Inductive Effect Stabilizes Anion B->D E +I Inductive Effect Destabilizes Anion C->E F Lower pKa High Thermodynamic Stability D->F G Higher pKa Lower Thermodynamic Stability E->G

Figure 1: Substituent effect logic on the thermodynamic stability of benzoate anions.

Coordination Chemistry and Advanced Materials

The thermodynamic stability imparted by 3,5-substitution extends beyond simple aqueous dissociation. 3,5-Dinitrobenzoic acid (DNBA), for example, is heavily utilized in the synthesis of energetic coordination polymers[3]. The highly stable DNBA anion can coordinate with transition metals like Cu(II). In rare structural motifs, even the oxygen atom of the meta-nitro group participates in coordination, yielding 3D frameworks with exceptional thermal stability (decomposition temperatures >268 °C) and reduced sensitivity to external stimuli[3][4].

Quantitative Data Synthesis

To operationalize these concepts, we must look at the macroscopic physicochemical properties. Table 1 summarizes the thermodynamic and physical parameters of three benchmark 3,5-substituted benzoic acids.

Table 1: Physicochemical and Thermodynamic Parameters of Key 3,5-Substituted Benzoic Acids

CompoundSubstituent Type pKa​ (at 25°C)Melting Point (°C)Key Thermodynamic / Structural Feature
3,5-Dimethylbenzoic Acid Electron-Donating (-CH 3​ )4.32[5]169–171[6] Δf​Hsolid∘​≈−463.0 kJ/mol; Destabilized conjugate base due to +I effect[7].
3,5-Dichlorobenzoic Acid Electron-Withdrawing (-Cl)3.46[8]184–187[9]High crystalline stability; predictable gas-phase heat capacity ( Δcrg​Cp,m∘​ )[10].
3,5-Dinitrobenzoic Acid Strong EWG (-NO 2​ )2.82[11]204–206[12]Forms highly stable energetic coordination polymers; decomposition activation energy ~182 kJ/mol[4].

Experimental Methodologies: A Self-Validating Protocol

In advanced application science, an experimental protocol cannot be a mere sequence of actions; it must be a self-validating system . Relying solely on a single analytical technique (e.g., potentiometry alone) introduces systemic vulnerabilities, such as unmapped solvent-solute interactions or multimerization artifacts[13].

The following workflow utilizes orthogonal techniques—Potentiometric Titration, Differential Scanning Calorimetry (DSC), and Isothermal Titration Calorimetry (ITC)—to close the thermodynamic loop. If the derived values do not satisfy the Gibbs free energy equation ( ΔG∘=ΔH∘−TΔS∘ ) within the margin of instrumental error, the system automatically flags the presence of experimental artifacts.

Workflow S1 Step 1: Sample Preparation Recrystallization & Purity Verification S2 Step 2: Potentiometric Titration Derive pKa & ΔG° = -RT ln(Ka) S1->S2 S3 Step 3: Differential Scanning Calorimetry Determine Thermal Stability & Enthalpy of Fusion S1->S3 S4 Step 4: Isothermal Titration Calorimetry Directly Measure ΔH° S1->S4 S5 Step 5: Thermodynamic Synthesis Cross-Validate: ΔS° = (ΔH° - ΔG°)/T S2->S5 ΔG° Input S3->S5 Phase Transition Data S4->S5 ΔH° Input

Figure 2: Self-validating orthogonal workflow for thermodynamic profiling.

Step 1: Sample Preparation and Matrix Control
  • Action : Recrystallize the 3,5-substituted benzoic acid (e.g., using 50% ethanol for 3,5-Dinitrobenzoic acid) and dry under vacuum over BaO for 6 hours[14]. Verify purity via HPLC (>99.9%).

  • Causality & Rationale : Trace acidic or basic impurities will disproportionately skew potentiometric equivalence points. Furthermore, residual moisture artificially depresses the melting point and alters the specific heat capacity measured during DSC.

Step 2: Potentiometric Titration ( ΔG∘ Determination)
  • Action : Perform high-precision potentiometric titrations in a temperature-controlled jacketed vessel at 25.0 ± 0.1 °C. For poorly water-soluble variants (like 3,5-dichlorobenzoic acid), use a standardized aqueous-ethanol co-solvent system[15].

  • Causality & Rationale : The apparent pKa​ allows us to calculate the standard Gibbs free energy of ionization ( ΔG∘=−RTlnKa​ ). By utilizing a co-solvent system, we prevent solute precipitation during the titration, which would otherwise lead to a false equilibrium state and an artificially truncated titration curve.

Step 3: Differential Scanning Calorimetry (DSC)
  • Action : Subject the purified solid to DSC under a nitrogen atmosphere at a heating rate of 10 °C/min. Record the enthalpy of fusion ( Δfus​H∘ ) and the onset of thermal decomposition.

  • Causality & Rationale : DSC provides the baseline thermal stability of the solid state. For coordination complexes (e.g., Cu-DNBA), the exothermic decomposition peaks allow for the calculation of the activation energy ( Ea​ ) using the Flynn-Wall-Ozawa (FWO) or Kissinger methods[4], providing a direct measure of kinetic stability.

Step 4: Isothermal Titration Calorimetry (ITC)
  • Action : Titrate a standardized NaOH solution into the benzoic acid solution within the ITC cell at 25.0 °C. Integrate the heat flow peaks to determine the standard enthalpy of ionization ( ΔHion∘​ ).

  • Causality & Rationale : While the Van 't Hoff equation can estimate ΔH∘ from temperature-dependent pKa​ measurements, it assumes ΔH∘ is constant across the temperature range—a flawed assumption for complex aromatic systems[16]. ITC directly measures the heat of the reaction, bypassing this assumption and providing a highly accurate ΔH∘ .

Step 5: Thermodynamic Synthesis and Self-Validation
  • Action : Calculate the standard entropy of ionization using the equation: ΔS∘=TΔH∘−ΔG∘​ .

  • Causality & Rationale : This is the validation node. The ΔG∘ (from Step 2) and ΔH∘ (from Step 4) are derived from completely orthogonal physical phenomena (electrical potential vs. heat flow). If the calculated ΔS∘ aligns with theoretical solvation models, the protocol is validated. A mismatch indicates that the solute is undergoing unmapped side reactions, such as multimerization in the specific solvent matrix[13], prompting a necessary adjustment of the solvent system.

Conclusion

The thermodynamic stability of 3,5-substituted benzoic acids is a masterclass in the precise application of inductive electronic effects. By leveraging electron-withdrawing or electron-donating groups at the meta positions, researchers can predictably tune the pKa​ , solid-state enthalpy, and coordination behavior of these molecules. However, accurately capturing these parameters requires moving away from isolated measurements and adopting self-validating, multi-orthogonal experimental workflows that ensure absolute data integrity.

References

  • Ionization Constants of Substituted Benzoic Acids in Ethanol-Water National Institutes of Health (PMC)[Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts National Institutes of Health (PMC)[Link]

  • Synthesis, characterization and reaction kinetics of an energetic copper (II) complex based on 3,5 dinitrobenzoic acid and 2, 2' bipyridine Chemical Papers[Link]

  • 3D High-Energy-Density Materials and Low Sensitivity: Synthesis, Structure and Physicochemical Property of An Azide-Cu(II) Complex with 3,5-Dinitrobenzoic Acid RSC Advances[Link]

Sources

Hydrogen Bond Profiling of 5-Chloro-3-(3-chlorophenyl)benzoic Acid: A Technical Guide to Donor/Acceptor Quantification and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the precise quantification and spatial mapping of hydrogen bond donors (HBD) and acceptors (HBA) are critical for predicting a molecule's pharmacokinetic profile. This whitepaper provides an in-depth technical analysis of 5-Chloro-3-(3-chlorophenyl)benzoic acid (Chemical Formula: C₁₃H₈Cl₂O₂). By dissecting its molecular architecture, we establish its baseline hydrogen bond profile—1 HBD and 2 HBA —and explore the causality behind these assignments, particularly the exclusion of halogens from standard acceptor counts. Furthermore, we outline a self-validating experimental workflow combining in silico modeling, NMR spectroscopy, and X-ray crystallography to empirically verify these properties.

Molecular Architecture & Physicochemical Profiling

5-Chloro-3-(3-chlorophenyl)benzoic acid is a lipophilic biphenyl derivative characterized by a carboxylic acid functional group and two chlorine substituents distributed across the aromatic rings. The spatial arrangement of these functional groups dictates the molecule's interaction with aqueous solvents and lipid bilayers.

Quantitative Physicochemical Summary
PropertyValueCausality / Relevance
Molecular Weight 267.11 g/mol Well below the 500 Da threshold, favoring oral absorption.
LogP (Estimated) ~4.5 - 4.9High lipophilicity drives membrane partitioning but may increase plasma protein binding.
Hydrogen Bond Donors (HBD) 1 Solely derived from the hydroxyl (-OH) proton of the carboxylic acid.
Hydrogen Bond Acceptors (HBA) 2 Derived from the carbonyl (=O) and hydroxyl (-OH) oxygens of the carboxylic acid.
Topological Polar Surface Area 37.3 ŲHighly favorable for passive diffusion and Blood-Brain Barrier (BBB) penetration.

Causality in Hydrogen Bond Donor/Acceptor Assignments

The assignment of HBD and HBA counts is not merely an accounting exercise; it is rooted in the thermodynamic principles of molecular solvation and membrane permeability.

The Carboxylic Acid Core

According to the foundational parameters established by [1], hydrogen bond donors are defined as the total number of nitrogen-hydrogen and oxygen-hydrogen bonds. Hydrogen bond acceptors are defined as the total sum of nitrogen and oxygen atoms.

  • HBD = 1: The single -OH group in the carboxylic acid moiety acts as the only proton donor.

  • HBA = 2: Both the carbonyl oxygen (C=O) and the hydroxyl oxygen (-OH) possess lone pairs capable of accepting protons from aqueous environments or target protein residues.

The Halogen Paradox

A common point of confusion in chemoinformatics is the role of the two chlorine atoms. Why are they excluded from the HBA count? While halogens are highly electronegative, their lone pairs are highly diffuse and poorly directional compared to oxygen or nitrogen. In standard predictive ADME models, halogens do not incur the same desolvation penalty as classical hydrogen bond acceptors when passing through a lipid membrane. Therefore, standard algorithms assign them an HBA count of 0 . However, in advanced 3D pharmacophore modeling, halogens can participate in highly directional non-covalent interactions known as halogen bonding (driven by a localized region of positive electrostatic potential called the σ -hole) [2].

HBA_HBD_Logic Mol 5-Chloro-3-(3-chlorophenyl) benzoic acid COOH Carboxylic Acid Group (-COOH) Mol->COOH Cl Chlorine Atoms (x2) Mol->Cl OH_D Hydroxyl Proton (-OH) H-Bond Donor (Count = 1) COOH->OH_D O_A1 Carbonyl Oxygen (=O) H-Bond Acceptor (Count = 1) COOH->O_A1 O_A2 Hydroxyl Oxygen (-OH) H-Bond Acceptor (Count = 1) COOH->O_A2 Cl_A Halogen Exception Standard HBA Count = 0 Cl->Cl_A

Caption: Logic tree for assigning HBD and HBA counts based on Lipinski's Rule of Five.

Experimental Workflows for H-Bond Profiling and Validation

To transition from theoretical counts to empirical validation, we employ a self-validating, orthogonal testing system. The in silico predictions are directly validated by solution-state NMR, which is subsequently confirmed in the solid state via X-ray crystallography.

Workflow S1 Step 1: In Silico Conformational Analysis S2 Step 2: 1H-NMR Temp. Coefficient S1->S2 S3 Step 3: X-ray Crystallography S2->S3 S4 Step 4: ADME Correlation S3->S4

Caption: Self-validating experimental workflow for hydrogen bond profiling.

Protocol 1: In Silico Conformational Search & MESP Mapping

Rationale: Before physical testing, we must understand the electrostatic landscape of the molecule to predict where hydrogen bonds are most likely to form.

  • Structure Generation: Generate 3D conformers of 5-Chloro-3-(3-chlorophenyl)benzoic acid using a force field such as MMFF94.

  • Quantum Mechanical Optimization: Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • MESP Calculation: Compute the Molecular Electrostatic Potential (MESP) to visualize the electron-rich (red, HBA) regions around the carboxylic oxygens and the electron-deficient (blue, HBD) region around the hydroxyl proton.

Protocol 2: NMR Temperature Coefficient Analysis ( Δδ/ΔT )

Rationale: The chemical shift of a proton engaged in a hydrogen bond exhibits distinct temperature dependence compared to a free proton exposed to solvent. This provides empirical proof of the HBD's behavior in solution [3].

  • Sample Preparation: Dissolve 5 mg of the compound in 600 μ L of an aprotic, non-competing solvent (e.g., CDCl₃ or DMSO- d6​ ) to prevent rapid proton exchange with the solvent.

  • Data Acquisition: Acquire 1D 1 H-NMR spectra across a temperature gradient from 298 K to 328 K in 5 K increments.

  • Data Analysis: Track the chemical shift ( δ ) of the carboxylic acid proton. Calculate the temperature coefficient ( Δδ/ΔT ).

    • Interpretation: A coefficient more negative than -4.6 ppb/K indicates the proton is highly exposed to the solvent (acting as a free HBD). A less negative value indicates shielding, often due to the formation of stable intermolecular dimers in solution.

Protocol 3: X-ray Crystallographic Mapping

Rationale: Solid-state analysis confirms the ultimate 3D geometry of the hydrogen bond networks predicted in Steps 1 and 2.

  • Crystallization: Dissolve the compound in a mixture of ethyl acetate and hexane. Allow for slow evaporation at room temperature over 48-72 hours to yield single crystals.

  • Diffraction: Mount a suitable crystal on a diffractometer and collect data at 100 K to minimize thermal motion.

  • Network Analysis: Solve the phase problem and refine the structure. Specifically, measure the distance between the donor oxygen and acceptor oxygen. A typical carboxylic acid dimer will show an O···O distance of approximately 2.6 - 2.7 Å, definitively confirming the 1 HBD / 2 HBA capacity in the solid state.

Pharmacokinetic Implications (ADME)

The 1 HBD / 2 HBA profile of 5-Chloro-3-(3-chlorophenyl)benzoic acid has profound implications for its behavior in vivo:

  • Membrane Permeability: The energetic penalty for desolvating a molecule before it enters a lipid bilayer is directly proportional to its HBD and HBA counts. Because this molecule has exceptionally low counts (well below the Lipinski limits of 5 HBD and 10 HBA), it requires minimal desolvation energy. This results in rapid passive diffusion across the gastrointestinal tract and the Blood-Brain Barrier (BBB).

  • Target Binding: While the biphenyl and chlorine groups drive hydrophobic interactions and shape complementarity within a target binding pocket, the single carboxylic acid group acts as the primary "anchor." It provides highly directional, strong electrostatic interactions (salt bridges or hydrogen bonds) with basic amino acid residues (e.g., Arginine or Lysine) in the target protein.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.[Link]

  • Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). An overview of halogen bonding. Journal of Molecular Modeling, 13(2), 305-311.[Link]

  • Cammers-Arthur, N., et al. (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. The Journal of Physical Chemistry B, 125(24), 6456–6464.[Link]

Sources

Literature Review and Technical Guide: Biological Activity of 5-Chloro-3-(3-chlorophenyl)benzoic Acid and Related Biphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Overview

In the landscape of modern medicinal chemistry and agrochemical development, rigid aromatic scaffolds serve as the foundational architecture for target-specific molecular design. 5-Chloro-3-(3-chlorophenyl)benzoic acid —a uniquely substituted di-chlorinated biphenyl carboxylic acid—represents a highly privileged pharmacophore.

This technical whitepaper synthesizes the biological activity, mechanistic pathways, and experimental validation protocols associated with this compound and its structural analogs. By leveraging the rigid biphenyl core for shape complementarity and the carboxylic acid moiety as a versatile synthetic handle, researchers can develop potent modulators for neurodegenerative diseases, oncology, and virology, while also understanding its environmental fate as an agrochemical metabolite.

Pharmacophore Profiling & Structural Rationale

The biological efficacy of 5-Chloro-3-(3-chlorophenyl)benzoic acid is dictated by three critical structural domains, each engineered to exploit specific biomolecular interactions:

  • The Rigid Biphenyl Core: Unlike flexible aliphatic linkers, the biphenyl system restricts conformational freedom. This significantly reduces the entropic penalty upon binding to target proteins, allowing for deep insertion into narrow, hydrophobic binding pockets.

  • Dual Meta-Chlorine Substitution: The halogens at the 5-position of the benzoic acid and the 3'-position of the phenyl ring serve a dual purpose. First, they sterically block primary sites of Cytochrome P450 (CYP) mediated oxidation, enhancing metabolic half-life. Second, they participate in halogen bonding (σ-hole interactions) , acting as highly directional electrophilic regions that interact with Lewis basic residues (e.g., backbone carbonyls) in target active sites.

  • The Carboxylic Acid Handle: While the free acid can form critical salt bridges with basic amino acids (like Arginine or Lysine), it primarily serves as a synthetic anchor. It is readily converted into amides, esters, or complex heterocycles (such as 1,3,4-thiadiazoles or benzoxazoles) to fine-tune lipophilicity (LogP) and cellular permeability.

Biological Activity Landscape

Neurodegenerative Diseases: Cholinesterase Inhibition

Derivatives of chlorinated biphenyl-carboxylic acids have demonstrated profound efficacy as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—key targets in the management of Alzheimer's disease. The rigid biphenyl core is perfectly sized to span the gorge of AChE, anchoring into the Peripheral Anionic Site (PAS) via π-π stacking with aromatic residues (e.g., Trp286), while the substituted tail extends toward the catalytic triad. This dual-binding mechanism not only prevents acetylcholine hydrolysis but also sterically blocks amyloid-beta aggregation, which is often nucleated at the PAS[1].

ACHE_Pathway A Acetylcholine (ACh) B Acetylcholinesterase (AChE) Active Site A->B Binds C Choline + Acetate (Normal Function) B->C Hydrolysis F Enzyme Inhibition (Reduced ACh Breakdown) B->F Pathway Arrest D Chlorinated Biphenyl Derivatives E Peripheral Anionic Site (PAS) Binding via Biphenyl Core D->E High Affinity E->B Steric Blockade

Figure 1: Mechanism of AChE inhibition by chlorinated biphenyl scaffolds via PAS binding.
Oncology and Virology: Heterocyclic Derivatization

The free carboxylic acid of 5-Chloro-3-(3-chlorophenyl)benzoic acid is frequently cyclized into bioisosteric heterocycles to unlock anticancer and antiviral properties.

  • Antiviral Activity: Conversion of the benzoic acid moiety into 1,3,4-thiadiazole sulfonamides has yielded compounds with potent anti-tobacco mosaic virus (TMV) and human antiviral activities. The thiadiazole ring acts as a rigid spacer that properly orients the sulfonamide group for hydrogen bonding with viral polymerases[2].

  • Anticancer Activity: Fusing the biphenyl acid with 2-aminothiophenols to generate benzoxazole or phenothiazine hybrids creates potent cytotoxic agents. These derivatives intercalate DNA or inhibit topoisomerases, demonstrating high efficacy against HeLa (cervical) and MCF-7 (breast) cancer cell lines by inducing apoptosis[3],[4].

Agrochemical Environmental Fate

In agricultural science, chlorinated benzoic acids (such as the closely related 3,5-dichlorobenzoic acid) are critical environmental transformation products. They are formed via the microbial or enzymatic cleavage of amide bonds in systemic herbicides like propyzamide. Understanding the biological activity of these biphenyl acids is essential for environmental toxicology, as their high stability allows them to persist in soil matrices and potentially interact with non-target organisms[5].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic rationales to prevent false positives during hit identification.

Workflow S1 Compound Synthesis (Amidation/Esterification) S2 In Vitro Screening (Ellman's / MTT Assays) S1->S2 S3 Hit Identification (IC50 < 1 µM) S2->S3 Data Analysis S4 Lead Optimization (Halogen Tuning) S3->S4 SAR Profiling S5 In Vivo Models (Efficacy & Toxicity) S3->S5 Candidate Selection S4->S1 Iterative Design

Figure 2: Iterative drug discovery workflow for evaluating biphenyl-based biological activity.
Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)

Causality & Principle: This assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine subsequently reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to yield the yellow 5-thio-2-nitrobenzoate anion. By measuring absorbance at 412 nm, we obtain real-time kinetic data of enzyme activity.

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the biphenyl derivative in DMSO (final assay concentration of DMSO must be <1% to prevent solvent-induced enzyme denaturation).

  • Reagent Assembly: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE enzyme solution (0.22 U/mL).

  • Incubation: Incubate at 25°C for 15 minutes. Rationale: Allows the inhibitor to establish binding equilibrium with the enzyme prior to substrate introduction.

  • Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Validation Controls:

    • Blank: Buffer + Substrate + DTNB (No enzyme) -> Accounts for non-enzymatic spontaneous hydrolysis.

    • Positive Control: Donepezil or Tacrine -> Validates assay sensitivity.

  • Measurement: Read absorbance at 412 nm kinetically for 5 minutes. Calculate IC50 using non-linear regression analysis.

Protocol B: Cell Viability and Cytotoxicity (MTT Assay)

Causality & Principle: The MTT assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan crystals. Dead cells lack this enzymatic activity.

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of the synthesized biphenyl-heterocycle derivatives. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: Over-incubation can lead to spontaneous dye reduction or cellular toxicity from the crystals.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well. Rationale: Formazan crystals are insoluble in aqueous media; DMSO fully solubilizes them for accurate spectrophotometric reading.

  • Measurement: Agitate the plate for 10 minutes. Read absorbance at 570 nm (reference wavelength 630 nm to subtract background cellular debris).

Quantitative Data Summary

The following table synthesizes representative biological activity data for chlorinated biphenyl-3-carboxylic acid derivatives and their heterocyclic conjugates, demonstrating the broad therapeutic utility of this scaffold class.

Compound Class / DerivativeTarget / Cell LinePrimary AssayRepresentative IC50 / ViabilityReference Context
Biphenyl-Alkylamine Hybrids AChE (Alzheimer's)Ellman's Assay245 nMCholinesterase inhibition via PAS binding[1]
Biphenyl-Alkylamine Hybrids BuChE (Alzheimer's)Ellman's Assay210 nMDual-targeting capability[1]
Biphenyl-Benzoxazole Conjugates HeLa (Cervical Cancer)MTT Assay15.6 µMInduction of apoptosis / DNA intercalation[4]
Biphenyl-Triazole Hybrids MCF-7 (Breast Cancer)MTT Assay18.7 µMDisruption of cellular oxidoreductase activity[3]
Thiadiazole Sulfonamides TMV (Viral Pathogen)Leaf-half Method>50% InhibitionViral polymerase disruption[2]

References

  • PubMed Central (PMC). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • Preprints.org. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • Biosciences, Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer. Available at: [Link]

Methodological & Application

Advanced Amide Coupling Protocol for Electron-Deficient Biphenyl Scaffolds: Focus on 5-Chloro-3-(3-chlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently necessitates the formation of amide bonds using sterically hindered or electronically deactivated substrates. 5-Chloro-3-(3-chlorophenyl)benzoic acid is a highly lipophilic, electron-deficient biphenyl building block. Traditional coupling reagents (e.g., DCC, EDC/HOBt) often yield poor conversions with such substrates due to a combination of steric shielding around the carbonyl center and the potential for active ester hydrolysis.

This Application Note provides a self-validating, high-yielding protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). Designed for drug development professionals, this guide details the mechanistic causality behind reagent selection, in-process controls, and step-by-step methodologies to ensure robust coupling even with weakly nucleophilic amines.

Mechanistic Rationale & Reagent Selection

To achieve high conversion rates, one must understand the specific physicochemical barriers presented by 5-Chloro-3-(3-chlorophenyl)benzoic acid:

  • Electronic Deactivation: The inductive electron-withdrawing effect of the two meta-chloro substituents significantly lowers the pKa of the carboxylic acid, facilitating rapid deprotonation by DIPEA. However, once the active ester is formed, this same electron-withdrawing effect makes the carbonyl carbon highly electrophilic, increasing its susceptibility to competitive hydrolysis if trace moisture is present.

  • Steric Hindrance: The biphenyl linkage creates a bulky microenvironment. To overcome this, an activating agent that accelerates the aminolysis step is required.

Why HATU? As established in authoritative reviews on amide bond formation ([1]), HATU is the gold standard for sterically demanding couplings. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring acts as a hydrogen-bond acceptor, pre-organizing the incoming amine through a cyclic transition state ([2]). This "neighboring group participation" effectively bypasses the steric bulk of the biphenyl system, accelerating the reaction and suppressing side-product formation.

Mechanism A Biphenyl Acid B Deprotonation A->B C HATU Activation B->C D OAt Active Ester C->D E Aminolysis D->E F Amide Product E->F

Mechanistic flow of HATU-mediated activation and amide coupling.

Quantitative Data: Reagent Optimization

Prior to finalizing the HATU protocol, various coupling conditions were evaluated for the condensation of 5-Chloro-3-(3-chlorophenyl)benzoic acid with a standard secondary amine. The data below highlights the necessity of the uronium-based HATU reagent for this specific scaffold, aligning with large-scale pharmaceutical synthesis guidelines ([3]).

Coupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Observation
EDC / HOBt DIPEADMF2445Sluggish aminolysis; unreacted active ester hydrolyzed during workup.
DCC / DMAP Et₃NDCM2432Precipitation of DCU; significant formation of unreactive N-acylurea.
T3P DIPEAEtOAc1268Good conversion; limited by the poor solubility of the biphenyl acid in EtOAc.
HATU DIPEADMF492 Rapid activation; neighboring group effect drove clean conversion to product.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in In-Process Controls (IPCs) to ensure causality can be tracked at every step. If a failure occurs, the IPCs will isolate the exact mechanistic breakdown.

Materials & Equivalents
  • Carboxylic Acid: 5-Chloro-3-(3-chlorophenyl)benzoic acid (1.0 equiv, 1.0 mmol)

  • Amine: Target primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Coupling Reagent: HATU (1.2 equiv, 1.2 mmol)

  • Base: DIPEA (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology

Workflow S1 1. Solubilization (Acid + Amine in DMF) S2 2. Base Addition (DIPEA, pH > 8) S1->S2 S3 3. Activation (HATU Addition at 0°C) S2->S3 S4 4. Coupling (RT, Monitor by LC-MS) S3->S4 S5 5. Quench & Workup (Aqueous Wash) S4->S5

Step-by-step experimental workflow for the HATU-mediated amide coupling.

Step 1: Solubilization Charge an oven-dried round-bottom flask with 5-Chloro-3-(3-chlorophenyl)benzoic acid (1.0 equiv) and the target amine (1.2 equiv). Dissolve the mixture in anhydrous DMF to achieve a 0.2 M concentration.

  • Causality Check: The biphenyl acid is highly lipophilic. If the solution is not entirely clear, add anhydrous DCM as a co-solvent (up to 30% v/v) to prevent biphasic reaction kinetics.

Step 2: Deprotonation Add DIPEA (3.0 equiv) dropwise to the stirring solution at room temperature. Stir for 10 minutes.

  • Validation (IPC 1): Spot the mixture on wet pH paper. The apparent pH must be >8. The carboxylic acid must be fully deprotonated to the carboxylate anion before HATU is introduced. If HATU is added to a neutral amine, irreversible guanidinylation of the amine will occur, killing the reaction.

Step 3: Activation Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) in a single portion. Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature (20–25 °C).

  • Validation (IPC 2): Pull a 5 µL aliquot after 30 minutes, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the OAt-active ester intermediate. If the starting acid remains, check the quality of the HATU reagent (it degrades upon exposure to moisture).

Step 4: Aminolysis Stir the reaction at room temperature for 2 to 4 hours.

  • Validation (IPC 3): Analyze via LC-MS. Complete disappearance of the OAt-active ester and appearance of the target amide mass indicates reaction completion. If the OAt-ester persists but no amide forms, the chosen amine is too sterically hindered or electronically deactivated, requiring heating (up to 60 °C).

Step 5: Workup and Purification

  • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DMF).

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (to remove excess DIPEA and unreacted amine), water, and saturated brine (to remove residual DMF).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting Matrix

Observation (via LC-MS)Mechanistic CauseCorrective Action
High levels of unreacted acid, no active ester. Moisture in DMF hydrolyzed the active ester back to the starting acid, or HATU is degraded.Use strictly anhydrous DMF. Use a fresh bottle of HATU.
Active ester forms, but no amide product is generated. The amine is too weakly nucleophilic to attack the OAt-ester at room temperature.Increase reaction temperature to 60 °C, or switch to an acyl chloride activation method.
Formation of a +98 Da adduct on the amine. Guanidinylation of the amine. HATU reacted directly with the amine instead of the carboxylate.Ensure DIPEA is added before HATU. Increase DIPEA to 4.0 equivalents to ensure full acid deprotonation.

References

  • Valeur E, Bradley M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009;38(2):606-631.[Link]

  • El-Faham A, Albericio F. Peptide coupling reagents, more than a letter soup. Chemical Reviews. 2011;111(11):6557-6602.[Link]

  • Dunetz JR, Magano J, Weisenburger GA. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. 2016;20(2):140-177.[Link]

Sources

Application Note: Advanced Derivatization Strategies for 5-Chloro-3-(3-chlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Profile

Biphenyl carboxylic acids are privileged pharmacophores in medicinal chemistry, frequently serving as the rigid backbone for anti-inflammatory agents, anticancer therapeutics, and target-specific immunosuppressants[1][2]. 5-Chloro-3-(3-chlorophenyl)benzoic acid (systematically identified as 3',5-dichloro-[1,1'-biphenyl]-3-carboxylic acid) is a highly versatile, yet synthetically demanding building block.

This molecule presents three orthogonal vectors for structural diversification:

  • The Carboxylic Acid Moiety: Amenable to amidation or esterification to tune lipophilicity and cellular permeability.

  • The Dual Aryl Chlorides: Positioned on both the benzoic acid ring and the distal phenyl ring, offering sites for transition-metal-catalyzed cross-coupling.

  • The Biphenyl Core: Providing a structurally rigid scaffold that dictates the spatial orientation of appended functional groups.

Derivatizing this specific scaffold requires overcoming significant chemical hurdles. The steric shielding around the biphenyl linkage can impede standard coupling reactions, and aryl chlorides are notoriously resistant to oxidative addition by palladium catalysts due to their high carbon-chlorine bond dissociation energy (~96 kcal/mol)[3]. This guide details field-proven, self-validating protocols to successfully functionalize both the carboxylate and the deactivated aryl chloride moieties.

Mechanistic Rationale & Experimental Design

Pathway A: Chemoselective Amidation

While standard carbodiimide coupling (e.g., EDC/NHS) is common, the steric bulk of the biphenyl system often results in sluggish kinetics and poor yields. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly generates an active 7-azabenzotriazole ester intermediate, which accelerates aminolysis even with deactivated or sterically hindered amines (such as substituted anilines)[4]. Alternatively, for large-scale or green-chemistry applications, catalytic boric acid in the presence of PEG-400 can be employed to directly condense the acid and amine, though this requires higher temperatures[5].

Pathway B: Palladium-Catalyzed Aryl Chloride Activation

To achieve a double Suzuki-Miyaura cross-coupling on the unreactive aryl chlorides, standard triphenylphosphine ligands are insufficient. Instead, electron-rich, bulky dialkylbiaryl phosphine ligands—specifically Buchwald's SPhos —are required. The steric bulk of SPhos promotes the formation of a highly reactive monoligated Pd(0) active species, which accelerates oxidative addition into the stubborn C–Cl bonds while simultaneously preventing off-target pre-catalyst dimerization or cyclometalation[6].

Because the starting material contains a free carboxylic acid, the choice of base is critical. K₃PO₄ is selected as a strong, non-nucleophilic base. One equivalent is immediately consumed to deprotonate the carboxylic acid, while the remaining equivalents facilitate the transmetalation step of the cross-coupling cycle.

Workflow & Pathway Visualization

BiphenylDerivatization SM 5-Chloro-3-(3-chlorophenyl) benzoic acid Amid_Rxn Amidation Pathway (HATU, DIPEA, DMF) SM->Amid_Rxn Pathway A Coupling_Rxn Suzuki-Miyaura Pathway (Pd2(dba)3, SPhos, K3PO4) SM->Coupling_Rxn Pathway B Amid_Prod Biphenyl Amide Derivative (Lipophilic Pharmacophore) Amid_Rxn->Amid_Prod Dual_Rxn Orthogonal Dual Derivatization Amid_Prod->Dual_Rxn Coupling_Prod Terphenyl/Quaterphenyl Acid (Extended Aromatic Core) Coupling_Rxn->Coupling_Prod Coupling_Prod->Dual_Rxn Final_Prod Highly Functionalized Complex Amide Dual_Rxn->Final_Prod

Workflow detailing orthogonal amidation and cross-coupling derivatization strategies.

Experimental Protocols

Protocol 1: High-Efficiency Amidation via Uronium Activation

This protocol describes the conversion of the carboxylic acid to an amide, leaving the aryl chlorides intact for downstream applications.

Reagents & Materials:

  • 5-Chloro-3-(3-chlorophenyl)benzoic acid (1.0 equiv, 1.0 mmol)

  • Target Amine (e.g., aniline or aliphatic amine) (1.2 equiv, 1.2 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried 25 mL round-bottom flask with 5-Chloro-3-(3-chlorophenyl)benzoic acid and anhydrous DMF. Stir at room temperature until fully dissolved.

  • Activation (Causality Check): Add DIPEA followed by HATU in one portion. Insight: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile at the activated ester. Stir the mixture for 15 minutes to ensure complete formation of the active 7-azabenzotriazole ester.

  • Aminolysis: Add the target amine dropwise (if liquid) or in portions (if solid). Stir the reaction at room temperature for 4 to 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 × 15 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO₃ (2 × 15 mL) to remove acidic byproducts, and finally brine (15 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace HATU byproducts remain.

Protocol 2: Global Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

This protocol details a double cross-coupling to functionalize both the 5-chloro and 3'-chloro positions, generating an extended multi-ring system.

Reagents & Materials:

  • 5-Chloro-3-(3-chlorophenyl)benzoic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (2.5 equiv, 2.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.08 equiv, 8 mol%)

  • K₃PO₄ (4.0 equiv, 4.0 mmol)

  • Toluene / H₂O (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Pre-catalyst Generation (Causality Check): In a small, inert-gas purged vial, combine Pd₂(dba)₃ and SPhos in 2 mL of anhydrous toluene. Heat gently at 60 °C for 5 minutes. Insight: Pre-mixing the palladium source and ligand ensures the quantitative generation of the active L₁Pd(0) species, preventing reactant consumption via uncatalyzed dimerization pathways[6].

  • Reaction Assembly: In a main Schlenk flask, combine the biphenyl starting material, arylboronic acid, and K₃PO₄. Add the remaining toluene (6 mL) and H₂O (2 mL).

  • Catalyst Addition & Degassing: Transfer the pre-catalyst solution to the main flask. Degas the biphasic mixture using three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Coupling: Heat the reaction mixture to 100 °C under an argon atmosphere for 18 hours.

  • Aqueous Workup (Critical Step): Cool to room temperature. Insight: Because K₃PO₄ was used, the product exists as a water-soluble potassium carboxylate salt in the aqueous layer. Separate the layers and discard the organic layer (which contains neutral impurities and phosphine oxides).

  • Product Recovery: Carefully acidify the aqueous layer with 2M HCl to pH ~2. The functionalized terphenyl/quaterphenyl carboxylic acid will precipitate. Extract the acidified aqueous layer with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate.

Quantitative Data & Analytical Summaries

The following table summarizes expected outcomes based on the optimization of the described derivatization pathways.

Derivatization PathwayReagents / Catalyst SystemBase / AdditiveSolvent SystemTemp / TimeExpected Yield
Amidation (Aliphatic Amine) HATU (1.2 eq)DIPEA (3.0 eq)DMF25 °C, 4 h85–95%
Amidation (Aniline) HATU (1.5 eq)DIPEA (4.0 eq)DMF40 °C, 12 h70–85%
Green Amidation B(OH)₃ (10 mol%)PEG-400Toluene110 °C, 24 h45–60%
Double Suzuki Coupling Pd₂(dba)₃ (2 mol%) / SPhosK₃PO₄ (4.0 eq)Toluene/H₂O (4:1)100 °C, 18 h75–90%

References

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Arabian Journal of Chemistry[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides University of Windsor / Angewandte Chemie[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Organic Chemistry Frontiers (RSC Publishing)[Link]

  • Efficient Synthesis of N-Phenylbenzamides via Amidation of Vinyl Esters of Aromatic Carboxylic Acids with Aniline Chemical Problems[Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines Organic Syntheses[Link]

Sources

Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 5-Chloro-3-(3-chlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery, rigid biaryl scaffolds are highly prized for their ability to project pharmacophores into deep hydrophobic pockets, making them ideal for kinase inhibitors, GPCR modulators, and protein-protein interaction (PPI) inhibitors. 5-Chloro-3-(3-chlorophenyl)benzoic acid serves as a premier orthogonal building block. It possesses two distinct synthetic handles: a highly reactive carboxylic acid for immediate library generation (amides, amines, alcohols) and a moderately reactive 5-chloro position reserved for late-stage transition-metal-catalyzed cross-coupling.

This application note details the causal logic, self-validating protocols, and analytical controls required to reliably transform this scaffold into a diverse array of high-value pharmaceutical intermediates.

Physicochemical Profiling

Understanding the physical properties of the starting material is critical for selecting appropriate solvents and predicting chromatographic behavior.

Table 1: Physicochemical Properties of the Core Scaffold

Property Value / Description
Chemical Name 5-Chloro-3-(3-chlorophenyl)benzoic acid
Molecular Formula C₁₃H₈Cl₂O₂
Molecular Weight 267.11 g/mol
Monoisotopic Mass 265.99 Da
Solubility Profile Highly soluble in DMF, DMSO, THF, and EtOAc. Insoluble in H₂O.

| Synthetic Handles | C1-Carboxylic Acid (Primary); C5-Aryl Chloride (Secondary) |

Core Synthetic Workflows & Mechanistic Rationale

To maximize the utility of 5-Chloro-3-(3-chlorophenyl)benzoic acid, we employ a divergent synthetic strategy.

DivergentPathways SM 5-Chloro-3-(3-chlorophenyl) benzoic acid (Core Scaffold) Amine Biaryl Aniline (via Curtius) SM->Amine DPPA, Et3N, t-BuOH then HCl Amide Biaryl Amides (via HATU Coupling) SM->Amide HATU, DIPEA, R-NH2 Alcohol Benzyl Alcohols (via Reduction) SM->Alcohol BH3·THF, 0°C to RT Terphenyl Terphenyl Acids (via Suzuki Coupling) SM->Terphenyl Ar-B(OH)2, Pd-cat, Base

Divergent synthetic pathways from 5-Chloro-3-(3-chlorophenyl)benzoic acid.

Workflow A: Curtius Rearrangement to Biaryl Amines

Converting the carboxylic acid to an aniline derivative (3-chloro-5-(3-chlorophenyl)aniline) is a critical transformation. We utilize Diphenylphosphoryl azide (DPPA) as a mild, one-pot reagent. DPPA was specifically developed to enable modified Curtius reactions without the need to isolate highly unstable and potentially explosive acyl azide intermediates[1]. DPPA is frequently encountered in pharmaceutical process development because it provides the most direct and safe route to desired aniline derivatives[2]. Recent process chemistry advancements have even adapted this DPPA-mediated rearrangement for continuous flow manufacturing to further mitigate thermal hazards at scale[3].

Workflow B: High-Throughput Amidation

For the generation of screening libraries, the carboxylic acid is converted to various amides. We select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over traditional carbodiimides (DCC/EDC). The mechanism involves the deprotonation of the carboxylic acid, followed by attack on the electron-deficient carbon of HATU to form an OAt-activated ester, which is subsequently intercepted by the amine[4]. HATU provides superior coupling kinetics due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group, which stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . This means In-Process Controls (IPCs) are embedded within the steps to analytically confirm success before proceeding, preventing the downstream carryover of failed reactions.

Protocol 1: Synthesis of 3-Chloro-5-(3-chlorophenyl)aniline via DPPA

CurtiusWorkflow Step1 1. Activation Acid + DPPA + Et3N Step2 2. Acyl Azide Formation Stir at RT, 2h Step1->Step2 Step3 3. Curtius Rearrangement Heat to 80°C (-N2) Step2->Step3 Step4 4. Isocyanate Trapping t-BuOH attack -> Boc-Amine Step3->Step4 Step5 5. Deprotection TFA/DCM -> Free Aniline Step4->Step5

Step-by-step mechanistic workflow of the DPPA-mediated Curtius rearrangement.

Reagents: 5-Chloro-3-(3-chlorophenyl)benzoic acid (1.0 eq), DPPA (1.2 eq), Triethylamine (1.5 eq), tert-Butanol (10.0 eq), Toluene (0.2 M). Procedure:

  • Activation: Suspend the starting acid (2.67 g, 10 mmol) in anhydrous toluene (50 mL) under N₂. Add Et₃N (2.1 mL, 15 mmol) and stir for 10 minutes to form the soluble carboxylate salt.

  • Azide Formation: Dropwise add DPPA (2.6 mL, 12 mmol) at room temperature. Stir for 2 hours.

    • Self-Validation (IPC 1): Quench a 10 µL aliquot in 1 mL MeOH. Analyze via LC-MS. The presence of the methyl carbamate mass ([M+H]⁺ = 296) confirms successful acyl azide formation and its readiness to rearrange.

  • Rearrangement & Trapping: Add anhydrous tert-butanol (9.5 mL, 100 mmol). Heat the reaction mixture to 80 °C. Monitor for steady N₂ gas evolution. Maintain at 80 °C for 4 hours.

    • Self-Validation (IPC 2): Analyze via LC-MS. Look for the disappearance of the starting acid ([M-H]⁻ = 265) and the appearance of the Boc-amine ([M+H-tBu]⁺ = 282).

  • Isolation: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected aniline.

  • Deprotection: Dissolve the crude Boc-amine in DCM (20 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir at RT for 2 hours. Concentrate in vacuo and neutralize with 1M NaOH to precipitate the free 3-chloro-5-(3-chlorophenyl)aniline.

Protocol 2: Parallel Synthesis of Biaryl Amides

Reagents: 5-Chloro-3-(3-chlorophenyl)benzoic acid (1.0 eq), HATU (1.1 eq), DIPEA (2.5 eq), Primary/Secondary Amine (1.2 eq), DMF (0.1 M). Procedure:

  • Active Ester Formation: Dissolve the acid (267 mg, 1.0 mmol) in anhydrous DMF (10 mL). Add DIPEA (0.44 mL, 2.5 mmol) followed by HATU (418 mg, 1.1 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation (IPC 1): Quench a 5 µL aliquot into 100 µL of piperidine, wait 5 mins, and analyze by LC-MS. The dominant peak must be the piperidine amide ([M+H]⁺ = 334), confirming complete conversion to the OAt-active ester[4].

  • Amidation: Add the desired amine (1.2 mmol) to the activated mixture. Stir at room temperature for 2 hours.

  • Workup: Pour the mixture into vigorously stirring ice water (30 mL). The highly lipophilic biaryl amide will typically precipitate. Filter, wash with water, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the divergent pathways when executed according to the self-validating protocols described above.

Table 2: Reaction Metrics and Downstream Utility

Target Intermediate Transformation Type Key Reagents Typical Isolated Yield Target Purity (LC-MS) Primary Downstream Utility
Biaryl Aniline Curtius Rearrangement DPPA, Et₃N, t-BuOH 75 - 85% >95% Hinge-binding motifs for kinase inhibitors
Biaryl Amides Amide Coupling HATU, DIPEA, R-NH₂ 85 - 95% >98% Lipophilic vectors for GPCR modulators
Benzyl Alcohol Borane Reduction BH₃·THF (0 °C to RT) 90 - 95% >98% Precursors for ether/halide synthesis

| Terphenyl Acid | Suzuki-Miyaura | Ar-B(OH)₂, Pd(dppf)Cl₂ | 60 - 75% | >90% | Rigid spacer units for PPI inhibitors |

Sources

Application Notes and Protocols for the Crystallization of 5-Chloro-3-(3-chlorophenyl)benzoic Acid and its Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization methods for 5-Chloro-3-(3-chlorophenyl)benzoic acid and its potential complexes. Moving beyond simple procedural lists, this document elucidates the fundamental principles governing crystallization, offering a strategic framework for method selection and optimization. Detailed, step-by-step protocols for common and advanced crystallization techniques are presented, alongside robust troubleshooting guides for overcoming prevalent challenges such as oiling out, polymorphism, and poor crystal quality. The overarching goal is to empower researchers to rationally design and execute crystallization experiments, leading to the reliable formation of high-quality single crystals suitable for structural elucidation and further physicochemical characterization.

Introduction: The Significance of Crystalline Form

5-Chloro-3-(3-chlorophenyl)benzoic acid is a halogenated aromatic carboxylic acid. Like many active pharmaceutical ingredients (APIs) and key intermediates, its solid-state form is of paramount importance. The crystalline arrangement of molecules dictates critical physicochemical properties, including solubility, dissolution rate, bioavailability, stability, and manufacturability. Control over the crystallization process is therefore not merely a matter of purification, but a fundamental aspect of materials science and drug development.

The formation of a crystal from a solution is a thermodynamically driven process involving two key stages: nucleation and crystal growth. Nucleation is the initial formation of a stable, ordered molecular cluster from a supersaturated solution. This is followed by the growth phase, where additional molecules from the solution deposit onto the surface of the nucleus in an ordered fashion. The interplay between the solute, solvent, and experimental conditions (e.g., temperature, concentration, cooling rate) governs the outcome of this process.

This guide will focus on providing practical, field-proven methodologies to control these variables and achieve successful crystallization of the title compound and its complexes.

Foundational Principles: Solubility and Supersaturation

A successful crystallization experiment hinges on the careful manipulation of solubility to achieve a state of supersaturation—the primary driving force for nucleation and crystal growth.

Solvent Selection: The choice of solvent is the most critical decision in designing a crystallization experiment.[1][2] An ideal solvent for single-solvent recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely at or near the solvent's boiling point.[1]

  • Low solubility at lower temperatures: Upon cooling, the compound's solubility should decrease significantly, allowing for precipitation and high recovery.[1]

  • Inertness: The solvent should not react with the compound of interest.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals.

  • Crystal Habit: The solvent can influence the shape (habit) of the crystals, which can impact filtration and handling properties.

Creating Supersaturation: Supersaturation can be achieved through several methods, which form the basis of the protocols described in this guide:

  • Cooling: Decreasing the temperature of a saturated solution to reduce the solute's solubility.

  • Solvent Evaporation: Slowly removing the solvent from a solution, thereby increasing the solute concentration.[3]

  • Anti-Solvent Addition: Adding a second solvent (an "anti-solvent") in which the solute is insoluble to a solution of the solute in a "good" solvent.

  • Vapor Diffusion: Allowing a precipitant (anti-solvent) vapor to slowly diffuse into a solution of the compound.

The following diagram illustrates the decision-making process for selecting a primary crystallization strategy based on initial solubility screening.

G cluster_0 Initial Solubility Screening Start Dissolve ~10mg of compound in 0.5mL of various solvents at RT Soluble_RT Soluble at Room Temp? Start->Soluble_RT Insoluble_RT Insoluble at Room Temp Soluble_RT->Insoluble_RT No Slow_Evap Candidate for Slow Evaporation or Vapor Diffusion Soluble_RT->Slow_Evap Yes Heat_Test Heat to boiling. Soluble when hot? Insoluble_RT->Heat_Test Single_Solvent Candidate for Single Solvent Recrystallization (Slow Cooling) Heat_Test->Single_Solvent Yes Insoluble_Hot Insoluble when hot. Consider alternative solvents. Heat_Test->Insoluble_Hot No Anti_Solvent Candidate for Anti-Solvent Crystallization Slow_Evap->Anti_Solvent Also consider

Caption: Decision workflow for selecting a crystallization method based on solubility tests.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is the most common and straightforward method for purifying solid compounds.[4]

Rationale: This technique exploits the differential solubility of a compound at different temperatures. By dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, the solution becomes supersaturated, leading to the formation of pure crystals while impurities remain in the mother liquor.[1][4]

Materials:

  • 5-Chloro-3-(3-chlorophenyl)benzoic acid (crude)

  • Selected crystallization solvent (e.g., isopropanol, ethanol, acetone)[1]

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Pre-heated funnel and fluted filter paper (for hot filtration)

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 5-Chloro-3-(3-chlorophenyl)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.[1][4]

  • Heating: Gently heat the mixture to the solvent's boiling point with continuous stirring until all the solid has dissolved.[1][4] Add more solvent in small portions only if necessary to achieve complete dissolution. Avoid using an excess of solvent, as this will reduce the final yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.[1][4] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate.[4] Do not disturb the flask during this period.

  • Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.[4]

  • Drying: Dry the crystals under vacuum to a constant weight.[4]

Protocol 2: Slow Evaporation

This method is ideal for compounds that are highly soluble at room temperature in the chosen solvent.

Rationale: Supersaturation is achieved by gradually increasing the concentration of the solute as the solvent evaporates. This slow process often yields high-quality single crystals suitable for X-ray diffraction.[6]

Materials:

  • 5-Chloro-3-(3-chlorophenyl)benzoic acid

  • Selected solvent (e.g., acetonitrile, acetone)[7]

  • Small vial or beaker

  • Parafilm or aluminum foil

Procedure:

  • Preparation of Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.[3]

  • Filtration: Filter the solution to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Crystallization: Transfer the clear solution to a clean vial. Cover the vial with parafilm and pierce a few small holes in it with a needle. This will allow the solvent to evaporate slowly.[3]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.[3]

  • Monitoring: Monitor the vial for crystal growth over a period of several days to weeks.[3]

  • Isolation: Once suitable crystals have formed, they can be carefully isolated using a pipette or by decanting the remaining solvent.

Protocol 3: Vapor Diffusion

This technique is a gentle method that is particularly effective for growing high-quality single crystals from very small amounts of material.

Rationale: Supersaturation is induced by the slow diffusion of a volatile anti-solvent vapor into a solution of the compound. This gradual change in solvent composition gently reduces the compound's solubility.[6]

Materials:

  • 5-Chloro-3-(3-chlorophenyl)benzoic acid

  • A "good" solvent in which the compound is soluble

  • A volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether)[1]

  • Small inner vial

  • Larger outer beaker or jar with a sealed lid

Procedure:

  • Prepare the Compound Solution: Dissolve the compound in a minimal amount of the "good" solvent in the small inner vial.

  • Set up the System: Place the inner vial inside the larger beaker. Add the anti-solvent to the larger beaker, ensuring the level is below the top of the inner vial.

  • Seal and Incubate: Seal the larger beaker tightly. The more volatile anti-solvent will slowly diffuse into the inner vial containing the compound solution.

  • Crystallization: As the anti-solvent concentration in the inner vial increases, the compound's solubility will decrease, leading to slow crystal formation.

  • Isolation: Isolate the crystals once they have reached the desired size.

The diagram below illustrates the setup for both hanging drop and sitting drop vapor diffusion.

Caption: Setups for hanging drop and sitting drop vapor diffusion crystallization.

Protocol 4: Co-crystallization

Co-crystals are multi-component crystals where the components are solid at ambient temperature and are held together by non-covalent interactions, typically hydrogen bonding.[8][9] This can be a powerful strategy to modify the physicochemical properties of a compound.

Rationale: For 5-Chloro-3-(3-chlorophenyl)benzoic acid, the carboxylic acid group is a strong hydrogen bond donor. Potential co-formers should be strong hydrogen bond acceptors (e.g., amides, pyridines) or molecules capable of engaging in other favorable interactions like π-π stacking.[3]

Method A: Co-crystallization by Solvent Evaporation

  • Selection of Co-former: Choose a suitable co-former. For a carboxylic acid, common choices include compounds with pyridine or amide functional groups.

  • Preparation of Solutions: Prepare saturated or near-saturated solutions of both 5-Chloro-3-(3-chlorophenyl)benzoic acid and the co-former in the same suitable solvent.[3]

  • Mixing: Combine the solutions in a specific molar ratio (e.g., 1:1, 2:1) in a clean vial. Stir gently to ensure homogeneity.[3]

  • Crystallization: Cover the vial with perforated parafilm and allow the solvent to evaporate slowly in a vibration-free environment.[3]

  • Analysis: Analyze the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new co-crystal phase, distinct from the starting materials.

Method B: Co-crystallization by Liquid-Assisted Grinding (LAG) This mechanochemical method is often faster and can yield different polymorphs than solution-based methods.[3][9]

  • Preparation of Solid Mixture: Weigh equimolar amounts (or other desired stoichiometric ratios) of the target compound and the co-former and place them in a mortar or a ball mill.

  • Grinding: Add a few drops of a suitable liquid (e.g., ethanol, acetonitrile) and grind the mixture for 20-30 minutes.

  • Analysis: Collect the resulting solid product and analyze it by PXRD and DSC to determine if co-crystal formation has occurred.

Data Presentation and Characterization

The success of a crystallization experiment is determined by the quality and nature of the resulting solid. Proper characterization is essential.

Table 1: Suggested Solvents for Crystallization Screening

Solvent Class Example Solvents Polarity Boiling Point (°C) Potential Use
Alcohols Methanol, Ethanol, Isopropanol Polar Protic 65, 78, 82 Good for single-solvent recrystallization; can form hydrogen bonds.[1]
Ketones Acetone, Methyl Ethyl Ketone Polar Aprotic 56, 80 Good general-purpose solvents.[1]
Esters Ethyl Acetate Medium Polarity 77 Less polar than ketones, good for a range of compounds.[1]
Hydrocarbons Hexane, Heptane, Toluene Nonpolar 69, 98, 111 Good as anti-solvents for polar compounds.[1][10]
Chlorinated Dichloromethane, Chloroform Medium Polarity 40, 61 Use with caution due to toxicity.[1]
Ethers Tetrahydrofuran (THF) Low Polarity 66 Often used in solvent/anti-solvent systems.[1]

| Aprotic Polar | Acetonitrile | Polar Aprotic | 82 | Can be effective for slow evaporation.[2] |

Primary Characterization Techniques:

  • Visual Inspection: High-quality crystals often have well-defined faces and sharp edges.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[4]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and is crucial for distinguishing between polymorphs or co-crystals and simple mixtures.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive atomic-level structure of the molecule and its packing in the crystal lattice.[6][11]

  • Spectroscopy (NMR, IR): Confirms the chemical identity and purity of the crystallized material.[4]

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - Solution is not supersaturated (too much solvent used).- Compound is too soluble in the chosen solvent. - Evaporate some of the solvent to increase concentration.- Cool the solution to a lower temperature (ice bath, refrigerator).- Add an anti-solvent.- Select a solvent where the compound has lower solubility.[4]
"Oiling out" (formation of a liquid layer) - Solution is too concentrated, leading to precipitation above the compound's melting point in the solvent.- Cooling rate is too fast.- Presence of impurities depressing the melting point. - Re-heat the solution to dissolve the oil.- Add a small amount of additional hot solvent to reduce saturation.- Allow the solution to cool more slowly.- Consider a pre-purification step (e.g., column chromatography).[4]
Poor recovery of product - Compound has significant solubility in the mother liquor even at low temperatures.- Excessive washing with solvent. - Ensure the crystallization mixture is thoroughly cooled before filtration.- Minimize the amount of cold solvent used for washing.- Attempt to recover more product from the mother liquor by evaporating some solvent.[4]
Formation of fine powder or needles - Nucleation rate is too high relative to the growth rate.- Solution was cooled too rapidly. - Slow down the cooling rate (insulate the flask).- Reduce the level of supersaturation (use slightly more solvent).- Use a different solvent that may favor a different crystal habit.

| Discolored or visibly impure crystals | - Impurities are co-crystallizing with the product. | - Perform a hot filtration to remove insoluble impurities.- Add activated carbon to the hot solution to adsorb colored impurities before filtration.- Re-crystallize the material a second time.[4] |

Conclusion

The crystallization of 5-Chloro-3-(3-chlorophenyl)benzoic acid and its complexes is a multi-faceted process that requires a systematic and informed approach. By understanding the core principles of solubility and supersaturation, researchers can move from a trial-and-error methodology to a rational design of experiments. The protocols and troubleshooting guides provided herein offer a robust starting point for obtaining high-quality crystalline material. Successful crystallization is a critical step that enables definitive structural analysis and the investigation of structure-property relationships, which are fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Benchchem. (n.d.). Refining crystallization methods for high purity 3-(3,5-dichlorophenyl)benzoic acid.
  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for Co-crystallization Experiments with Benzamide, N-benzoyl-N-(phenylmethyl)-.
  • Kitamura, M., & Nakai, T. (n.d.). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. Journal of Chemical Engineering of Japan.
  • Al-Obaidi, O., et al. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC.
  • Friscic, T., & Jones, W. (n.d.). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm (RSC Publishing).
  • Friscic, T., & Jones, W. (n.d.). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: Stoichiometric variants, polymorphism and twinning. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Benchchem. (n.d.). A Comparative Guide to the Crystallography of 4-Aminobenzoic Acid Derivatives in Drug Discovery.
  • Probert, M. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
  • Zhang, Y., et al. (n.d.). 4-(3-Chloroanilino)benzoic acid. PMC.

Sources

Application Note: Strategic Functionalization of the Carboxylic Acid Group in Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl carboxylic acid derivatives represent a privileged and highly versatile scaffold in modern medicinal chemistry[1]. The inherent structural rigidity and lipophilicity conferred by the biphenyl moiety, combined with the orthogonal reactivity of the carboxylic acid group, make it an ideal foundation for drug design[1]. This scaffold is the core of numerous marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and Diflunisal, and is increasingly utilized in the development of novel URAT1 inhibitors for the treatment of gout and hyperuricemia[2].

This application note provides detailed, self-validating protocols for the advanced functionalization of biphenyl-4-carboxylic acid. By focusing on high-yielding amidation and hydrazinolysis pathways, this guide empowers researchers to synthesize complex pharmacophores with precise control over molecular geometry and electronic distribution.

Mechanistic Rationale & Structural Insights

The functionalization of the biphenyl carboxylic acid group requires careful consideration of both steric and electronic factors. While the para-substituted biphenyl-4-carboxylic acid is relatively unhindered compared to its ortho-substituted isomers, the extended π -conjugation of the biphenyl system stabilizes the carbonyl carbon, slightly reducing its electrophilicity.

To overcome this resonance stabilization during C–N bond formation, highly efficient coupling reagents (such as HATU) or powerful α -effect nucleophiles (such as hydrazine) must be employed[2][3]. Furthermore, the carboxylic acid can be leveraged as a traceless directing group or leaving group in palladium-catalyzed decarboxylative cross-coupling reactions, enabling direct C–C bond formation for prodrug synthesis[4].

Divergent Functionalization Pathways

Pathways A Biphenyl-4-Carboxylic Acid B Amidation (HATU) A->B Amines, TEA, MeCN C Hydrazinolysis A->C MeOH, NH2NH2 D Decarboxylative Coupling A->D Pd(TFA)2, 150°C

Fig 1: Divergent functionalization pathways of the biphenyl carboxylic acid scaffold.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, expected yield ranges, and primary therapeutic applications for key functionalization strategies based on recent literature.

Functionalization RouteReagents & CatalystTemp / TimeYield RangeTarget PharmacophoreRef
Amidation HATU, Triethylamine, MeCNRT / 12 h70–85%URAT1 Inhibitors[2]
Hydrazinolysis NH₂NH₂·H₂O (80%), MeOH65 °C / 3 h63–75%Thiazolidinone Precursors[3]
Thiazolidinone Formation Thioglycolic acid, ZnCl₂, DMFReflux / 6 h55–65%Anti-inflammatory Agents[5]
Decarboxylative Esterification Pd(TFA)₂, K-ethyl oxalate150 °C / 24 h79–96%C-C Coupled Prodrugs[4]

Validated Experimental Protocols

Protocol A: HATU-Mediated Amidation for URAT1 Inhibitor Intermediates

The synthesis of potent URAT1 inhibitors often requires fusing the biphenyl carboxylic acid fragment with complex hydrophobic amines via an amide linkage[2]. HATU is the preferred coupling reagent for this transformation.

HATU_Mechanism A Biphenyl-COOH B Carboxylate Anion A->B TEA / DIPEA C O-Atabenzotriazolyl Ester B->C HATU Activation D Amine Nucleophilic Attack C->D R-NH2 Addition E Biphenyl Amide D->E -HOAt

Fig 2: Mechanistic pathway of HATU-mediated amidation of biphenyl carboxylic acid.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve biphenyl-4-carboxylic acid (1.0 equiv.) in anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere[2].

  • Base Addition: Add Triethylamine (TEA) or DIPEA (2.0–3.0 equiv.) dropwise to the solution.

    • Causality & Insight: The base serves a dual purpose: it deprotonates the carboxylic acid to form the reactive carboxylate anion and neutralizes the acidic HOAt byproduct generated during the coupling cycle, preventing protonation of the incoming amine nucleophile.

  • Activation: Add HATU (1.2 equiv.) in a single portion. Stir the reaction mixture at room temperature for 30 minutes.

    • Causality & Insight: Pre-activation is critical. It allows the complete formation of the highly reactive O-Atabenzotriazolyl active ester. If the amine is added simultaneously with HATU, it can attack the uronium salt directly, forming a dead-end guanidinium byproduct.

  • Coupling: Add the target amine (1.1 equiv.) and stir at room temperature for 4 to 12 hours[2].

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • In-Process Validation:

    • TLC: Monitor via TLC using short-wave UV (254 nm). The extended conjugation of the biphenyl system ensures strong UV absorbance.

    • LC-MS: Confirm the disappearance of the acid mass and the appearance of the [M+H]+ peak corresponding to the amide.

Protocol B: Hydrazinolysis of Methyl 1,1'-Biphenyl-4-Carboxylate

Biphenyl-4-carboxylic acid hydrazides are critical intermediates for synthesizing 5-oxazolones and thiazolidinones, which exhibit profound anti-inflammatory properties[3][5].

Step-by-Step Methodology:

  • Esterification: If starting from the free acid, first convert it to methyl 1,1'-biphenyl-4-carboxylate using standard Fischer esterification (refluxing methanol with a catalytic amount of H₂SO₄)[3].

  • Hydrazinolysis Setup: In a three-necked flask fitted with a mechanical stirrer and a reflux condenser, add 80% Hydrazine hydrate (0.4 mol, 2.0 equiv.) and 20 mL of methanol[3].

  • Substrate Addition: Slowly add methyl 1,1'-biphenyl-4-carboxylate (0.2 mol, 1.0 equiv.) in small portions over 15 minutes[3].

    • Causality & Insight: Hydrazine is a powerful nucleophile due to the α -effect (adjacent nitrogen lone pairs repel each other, raising the HOMO energy). However, the biphenyl system's resonance stabilizes the ester. Slow addition ensures a high localized concentration of hydrazine relative to the ester, driving the equilibrium forward and preventing the formation of symmetric diacylhydrazines.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3 hours[3].

  • Isolation: Distill off the excess methanol under reduced pressure. Cool the remaining reaction mixture to room temperature. Isolate the precipitated solid mass by vacuum filtration[3].

  • Purification: Recrystallize the crude product from hot ethanol to yield pure white crystals[3].

  • Self-Validating Quality Control[3]:

    • Yield: Expect approximately 63% recovery of pure material.

    • TLC: Rf​=0.20 (using a Methanol:Toluene 2:8 solvent system).

    • Melting Point: Sharp melting point at 178 °C.

    • FT-IR (KBr): Confirm the presence of primary and secondary amines via peaks at 3326 cm⁻¹ (NH stretch) and 3276 cm⁻¹ (NH₂ stretch), alongside the characteristic amide carbonyl stretch at 1622 cm⁻¹ (N-C=O).

References

1.[1] Title: A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Source: Benchchem URL: 1

2.[2] Title: Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors Source: Molecules (MDPI) / ResearchGate URL: 2

3.[3] Title: Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydroimidazol-1-yl)amide Source: Asian Journal of Chemistry URL: 3

4.[5] Title: Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides Source: SciSpace URL: 5

5.[4] Title: Supporting Information: Various conditions towards the decarboxylative cross-coupling between phenyl halide and ethyl potassium oxalate Source: Amazon AWS (Supplementary Data) URL: 4

Sources

Application Note: Solid-Phase Synthesis Protocols Utilizing Chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol

Executive Summary & Scientific Rationale

Chlorobenzoic acid derivatives—such as 3-chlorobenzoic acid, 3-chloro-4-methoxybenzoic acid, and 3-amino-2-chlorobenzoic acid—are highly versatile building blocks in Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS)[1]. The strategic incorporation of a chlorine atom on the benzoic acid ring introduces critical physicochemical properties: it modulates the electronic landscape of the aromatic system, increases lipophilicity, and enables halogen bonding within target binding pockets.

In drug development, these derivatives are frequently utilized to synthesize complex libraries. For instance, the solid-phase synthesis of chlorofusin analogues utilizing 3-chlorobenzoic acid derivatives has been extensively documented for evaluating inhibitory activity against the p53/MDM2 protein-protein interaction[2]. Furthermore, chlorobenzoic acids are pivotal in constructing peptide-peptoid hybrids[3] and serving as core scaffolds for 6-amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine diversity libraries[4].

The following guide outlines a self-validating, high-efficiency protocol for coupling chlorobenzoic acid derivatives to resin-bound amines, ensuring high fidelity in combinatorial library generation.

Mechanism CBA Chlorobenzoic Acid (Halogen Bonding / Lipophilicity) SPPS Solid-Phase Peptide Synthesis (Orthogonal Deprotection) CBA->SPPS Structural Building Block Analogues Chlorofusin Analogues (Peptide-Chromophore Hybrids) SPPS->Analogues On-Resin Cyclization Target p53 / MDM2 Complex Analogues->Target Binding Affinity Inhibition Protein-Protein Interaction Inhibition Target->Inhibition Disruption

Mechanistic pathway of chlorofusin analogues inhibiting p53/MDM2 interactions.

Quantitative Data: Coupling & Cleavage Profiles

The efficiency of solid-phase synthesis depends heavily on the steric and electronic nature of the chlorobenzoic acid derivative, as well as the chosen coupling cocktail. Table 1 summarizes field-validated data for various derivatives.

Table 1: Coupling Efficiencies and Cleavage Yields of Chlorobenzoic Acid Derivatives

DerivativeSolid SupportCoupling Reagents (Equiv)Cleavage CocktailOverall Yield (%)Purity (HPLC)
3-Chlorobenzoic acid Rink AmideHBTU (4.9) / HOBt (5.0)TFA/H₂O/TIPS (95:2.5:2.5)27%>95%
3-Chloro-4-methoxybenzoic acid Rink AmideHBTU (4.9) / HOBt (5.0)TFA/H₂O/TIPS (95:2.5:2.5)24%>95%
2-Chloro-5-aminobenzoic acid Wang ResinDIC (3.0) / HOBt (3.0)50% TFA in DCM18%>90%
m-Chlorobenzoic acid 2-ChlorotritylDIC (3.0) / Oxyma (3.0)DCM/TFE/AcOH (7:2:1)35%>92%

Data synthesized from established SPOS workflows[2],[4],[3]. Yields represent the complete multi-step synthesis from resin loading to final cleavage.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to subsequent steps without passing the designated analytical checkpoints. The causality behind each chemical choice is explicitly detailed to empower troubleshooting.

Phase 1: Resin Preparation and Orthogonal Deprotection

Causality: Polystyrene-based resins exist as collapsed polymer networks. Swelling in a non-polar/polar aprotic solvent mixture expands the matrix, maximizing surface area and exposing reactive amine sites for uniform reaction kinetics.

  • Resin Swelling:

    • Transfer 1.0 g of Fmoc-protected resin (e.g., Rink Amide or Wang resin loaded with the precursor) into a fritted solid-phase synthesis vessel.

    • Add 15 mL of anhydrous Dichloromethane (DCM) and agitate for 30 minutes. Drain, then repeat with 15 mL of N,N-Dimethylformamide (DMF).

  • Selective Deprotection (e.g., Mtt group removal):

    • Note: If utilizing an orthogonal protecting group like Mtt (4-methyltrityl) on an ornithine side-chain, treat the resin with 1% TFA in DCM[2]. The mild acidolysis selectively removes the Mtt group while leaving the peptide anchored to the resin.

    • Wash thoroughly with DCM (5 × 15 mL) and DMF (5 × 15 mL).

  • System Validation (UV Monitoring):

    • If removing an Fmoc group, treat with 20% piperidine in DMF. Collect the flow-through and measure UV absorbance at 301 nm. A stable baseline across successive deprotection cycles validates complete removal of the protecting group via the E1cB mechanism.

Phase 2: Activation and Coupling of Chlorobenzoic Acid

Causality: Chlorobenzoic acids are relatively unreactive as free acids. Reagents like HBTU and HOBt convert the carboxylic acid into a highly reactive OBt-ester. The addition of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base, neutralizing the system and driving the formation of the active ester without causing racemization.

  • Reagent Preparation:

    • In a separate vial, dissolve 5.0 equivalents of the selected chlorobenzoic acid (e.g., 3-chlorobenzoic acid) in 10 mL of anhydrous DMF.

    • Add 4.9 equivalents of HBTU and 5.0 equivalents of HOBt[2].

    • Add 10.0 equivalents of DIPEA. Stir for 5 minutes to ensure complete pre-activation (solution may turn slightly yellow).

  • Coupling Reaction:

    • Transfer the activated mixture to the resin vessel.

    • Agitate gently at room temperature for 2 to 3 hours.

    • Drain the reaction mixture and wash the resin sequentially with DMF (3 × 15 mL), DCM (3 × 15 mL), and Methanol (2 × 15 mL).

  • System Validation (Kaiser Test):

    • Extract a few resin beads and apply the Kaiser (ninhydrin) test.

    • Yellow/Colorless Beads: Validates complete coupling (absence of free primary amines). Proceed to Phase 3.

    • Blue/Purple Beads: Indicates incomplete coupling. Do not proceed. Repeat the coupling step (Phase 2) using a fresh batch of activated chlorobenzoic acid.

Phase 3: Cleavage and Global Deprotection

Causality: High-concentration Trifluoroacetic Acid (TFA) breaks the linker bond (e.g., Rink Amide). Scavengers like Triisopropylsilane (TIPS) and water are strictly required to trap highly reactive carbocations generated during global side-chain deprotection, preventing the re-alkylation of the newly synthesized chlorobenzamide product.

  • Resin Drying: Wash the resin with anhydrous Diethyl Ether (3 × 15 mL) and dry under vacuum for 1 hour.

  • Cleavage:

    • Add a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5, v/v/v) at a ratio of 10–25 mL per gram of resin[2].

    • Stir at room temperature for 3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate. Wash the resin twice with 5 mL of neat TFA.

    • Concentrate the combined filtrates under reduced pressure (do not evaporate to dryness).

    • Precipitate the crude chlorobenzamide derivative by adding cold anhydrous Diethyl Ether. Centrifuge, decant the ether, and lyophilize the pellet from 50% acetic acid[2].

Workflow Resin 1. Resin Swelling (DCM / DMF) Deprotect 2. Deprotection (Fmoc or Mtt Removal) Resin->Deprotect Couple 3. Chlorobenzoic Acid Coupling (HBTU/HOBt/DIPEA) Deprotect->Couple Validate 4. Self-Validation (Kaiser Test) Couple->Validate Validate->Couple If Positive (Blue) Cleave 5. Resin Cleavage (TFA/H2O/TIPS) Validate->Cleave If Negative (Yellow) Product 6. Target Compound (Chlorobenzamide) Cleave->Product

Workflow for the solid-phase synthesis of chlorobenzoic acid derivatives.

References

Sources

Investigative Framework for the Agrochemical Potential of 5-Chloro-3-(3-chlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 5-Chloro-3-(3-chlorophenyl)benzoic acid as a potential agrochemical. Publicly available data on the specific agrochemical applications of this molecule is limited. Therefore, this guide presents a robust, scientifically-grounded framework for its investigation. The protocols and methodologies detailed herein are based on established principles in agrochemical discovery and are designed to thoroughly assess the herbicidal, fungicidal, and insecticidal potential of this novel compound. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry.

Introduction: The Rationale for Investigation

The chemical scaffold of 5-Chloro-3-(3-chlorophenyl)benzoic acid, featuring a biphenyl linkage and chloro-substitutions on both aromatic rings, presents a compelling case for agrochemical investigation. Chlorinated aromatic compounds are a cornerstone of the agrochemical industry, found in numerous commercial herbicides, fungicides, and insecticides. The benzoic acid moiety is also a well-known toxophore and can facilitate systemic movement within plants.

Structurally related compounds, such as chlorinated phenoxyacetic acids and other chlorinated benzoic acids, have been shown to exhibit phytotoxicity, often by interfering with vital biological processes like the Hill reaction in photosynthesis.[1] Furthermore, derivatives of benzoic acid have demonstrated antifungal properties.[2][3] This structural analogy provides a strong rationale for a systematic screening of 5-Chloro-3-(3-chlorophenyl)benzoic acid for a range of agrochemical activities.

This guide will outline a tiered screening approach, beginning with broad primary screens to identify any biological activity, followed by more detailed secondary screens to quantify efficacy and elucidate the potential mode of action.

Synthesis and Characterization

Hypothetical Synthesis Protocol:

  • Reactants: 3-bromo-5-chlorobenzoic acid and 3-chlorophenylboronic acid.

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄.

  • Base: A suitable base like sodium carbonate or potassium phosphate.

  • Solvent: A solvent system such as a mixture of toluene, ethanol, and water.

  • Procedure:

    • Combine 3-bromo-5-chlorobenzoic acid, 3-chlorophenylboronic acid, and the base in the solvent system.

    • Degas the mixture and place under an inert atmosphere (e.g., nitrogen or argon).

    • Add the palladium catalyst.

    • Heat the reaction mixture to reflux and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup to remove inorganic salts.

    • Acidify the aqueous layer to precipitate the carboxylic acid.

    • Collect the solid product by filtration.

    • Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Tier 1: Primary Screening for Bioactivity

The initial phase of investigation involves broad-spectrum, high-throughput screens to detect any potential herbicidal, fungicidal, or insecticidal effects.

Herbicidal Activity Screening

A primary herbicide screen should assess both pre-emergence and post-emergence activity against a representative panel of monocot and dicotyledonous weed species.

Protocol for Primary Herbicidal Screening:

  • Plant Species:

    • Monocots: Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail).

    • Dicots: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf).

  • Test Compound Preparation: Prepare a stock solution of 5-Chloro-3-(3-chlorophenyl)benzoic acid in a suitable solvent (e.g., acetone or DMSO) and then dilute to the desired test concentration (e.g., 1000 ppm) with a water-surfactant mixture.[4]

  • Pre-emergence Application:

    • Sow seeds of the test species in small pots filled with a standard soil mix.

    • Apply the test solution evenly to the soil surface.

    • Place the pots in a greenhouse under controlled conditions.

    • Water the pots regularly.

    • After 14-21 days, visually assess the percentage of weed control (inhibition of germination and growth) compared to a solvent-only control.

  • Post-emergence Application:

    • Grow the test species in small pots until they reach the 2-3 leaf stage.

    • Apply the test solution as a foliar spray until runoff.

    • Return the pots to the greenhouse.

    • After 14-21 days, visually assess the percentage of weed control (e.g., chlorosis, necrosis, growth inhibition) compared to a solvent-only control.

Data Presentation: Primary Herbicidal Screen

Plant SpeciesApplicationConcentration (ppm)Visual Injury (%)
E. crus-galliPre-emergence1000
S. faberiPre-emergence1000
A. retroflexusPre-emergence1000
A. theophrastiPre-emergence1000
E. crus-galliPost-emergence1000
S. faberiPost-emergence1000
A. retroflexusPost-emergence1000
A. theophrastiPost-emergence1000
Fungicidal Activity Screening

An in vitro screen against a panel of economically important plant pathogenic fungi will determine if the compound has any antifungal properties.

Protocol for Primary Fungicidal Screening (Mycelial Growth Inhibition Assay):

  • Fungal Species: Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani, Phytophthora infestans.

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) and amend with the test compound to achieve a final concentration (e.g., 100 ppm). A solvent-only control should also be prepared.

  • Inoculation: Place a small plug of mycelium from an actively growing culture of each fungus onto the center of the amended and control PDA plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

  • Assessment: After the fungal growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony on the treated plates.

  • Calculation: Calculate the percentage inhibition of mycelial growth relative to the control.

Insecticidal Activity Screening

A primary insecticidal screen should target representative pests with different feeding behaviors (e.g., chewing and sucking insects).

Protocol for Primary Insecticidal Screening:

  • Insect Species:

    • Chewing Insect: Spodoptera litura (tobacco cutworm) larvae.[5]

    • Sucking Insect: Myzus persicae (green peach aphid).

  • Test Compound Application (Leaf-Dip Bioassay for S. litura):

    • Prepare test solutions at a high concentration (e.g., 500 ppm).

    • Dip leaves of a suitable host plant (e.g., cabbage) into the test solution for 10-15 seconds.

    • Allow the leaves to air dry.

    • Place the treated leaves in a petri dish with a set number of larvae (e.g., 10 second-instar larvae).

    • Incubate at a suitable temperature and humidity.

    • Assess larval mortality after 48 and 72 hours compared to a solvent-only control.

  • Test Compound Application (Systemic Uptake for M. persicae):

    • Use a hydroponic or soil drench application method to allow the host plant to take up the test compound.

    • Infest the treated plants with a known number of aphids.

    • Assess aphid mortality after 48 and 72 hours.

Tier 2: Secondary Screening and Mode of Action Studies

If promising activity is observed in the primary screens, the next stage involves dose-response studies to determine the potency (e.g., GR₅₀, EC₅₀, LC₅₀) and to begin investigating the mode of action.

Herbicide Mode of Action Investigation

Given the chemical structure, a plausible mode of action for a herbicidal effect could be the inhibition of photosynthesis or acting as an auxin mimic or antagonist.[6]

Workflow for Herbicide Mode of Action Investigation:

G A Primary Screen Hit (Herbicidal Activity) B Dose-Response Study (Determine GR₅₀) A->B C Symptomology Observation (e.g., chlorosis, growth distortion) B->C D Photosynthesis Inhibition Assay (e.g., Hill Reaction) C->D Chlorosis suggests photosynthesis inhibition E Auxin Activity Assay (e.g., coleoptile elongation) C->E Distortion suggests auxin-like activity F Target Enzyme Assays D->F E->F

Caption: Investigative workflow for a herbicidal hit.

Protocol for Hill Reaction Inhibition Assay:

  • Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source (e.g., spinach).

  • Reaction Mixture: Prepare a reaction buffer containing the isolated chloroplasts and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

  • Treatment: Add varying concentrations of 5-Chloro-3-(3-chlorophenyl)benzoic acid to the reaction mixture.

  • Measurement: Expose the mixture to light and measure the rate of DCPIP reduction spectrophotometrically. A decrease in the rate of reduction indicates inhibition of the Hill reaction.

Fungicide and Insecticide Follow-up

For fungicidal or insecticidal hits, dose-response studies would be conducted on a broader range of pathogens or pests, respectively. Further studies could investigate effects on different life stages (e.g., eggs, larvae, adults) and explore potential neurotoxic effects in insects.

Conclusion and Future Directions

This document outlines a systematic and logical pathway for the initial investigation of 5-Chloro-3-(3-chlorophenyl)benzoic acid as a potential agrochemical. The proposed tiered approach, from broad primary screening to more focused secondary and mode of action studies, provides a framework for making data-driven decisions about the future development of this compound. A positive result in any of the primary screens would warrant a more in-depth investigation, including synthesis of analogues to explore structure-activity relationships (SAR), further mode of action studies, and preliminary toxicology assessments.

References

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. Available at: [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • N-Substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. PMC. Available at: [Link]

  • Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. PubMed. Available at: [Link]

  • Interference of Herbicides with the Hill Reaction of Isolated Chloroplasts. Weeds | Cambridge Core. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ResearchGate. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed. Available at: [Link]

  • BRPI0709505A2 - mixture, herbicidal composition and method of controlling unwanted vegetation growth.Google Patents.
  • Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. PMC. Available at: [Link]

  • Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. SCIRP. Available at: [Link]

  • Mechanism of Action of the Herbicide 2-Chloro-3(4-chlorophenyl) Propionate and its Methyl Ester: Interaction with Cell Responses Mediated by Auxin. PubMed. Available at: [Link]

  • New Insecticide Chemistry for Cotton IPM.Unavailable Source.
  • Common herbicides. Connecticut Invasive Plant Working Group. Available at: [Link]

  • Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii. MDPI. Available at: [Link]

  • Studies on insecticidal activities of 2-Benzylthio-5-(4-Aminophenyl)-1,3,4- oxadiazole against Helicoverpa armigera.Unavailable Source.
  • Eggplant's foliar chlorogenic acid provides resistance against the tropical armyworm.Unavailable Source.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Chloro-3-(3-chlorophenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for cross-coupling methodologies. Synthesizing 5-Chloro-3-(3-chlorophenyl)benzoic acid via Suzuki-Miyaura coupling presents a unique set of chemoselectivity and stability challenges. Because the target molecule is a biphenyl system containing two distinct chlorine atoms and a carboxylic acid, researchers frequently encounter stalled reactions, poor regioselectivity, and extensive degradation of starting materials.

This guide synthesizes field-proven mechanistic insights to help you diagnose, troubleshoot, and optimize your catalytic workflows.

Diagnostic Logic & Reaction Pathway

Before altering your reaction conditions, you must identify which step of the catalytic cycle is failing. The synthesis of this specific biaryl compound is typically hindered by either failed oxidative addition (due to poor electrophile selection) or destructive side reactions (due to boronic acid instability).

TroubleshootingTree Start Low Yield: 5-Chloro-3- (3-chlorophenyl)benzoic acid CheckSM Is the Aryl Halide Fully Consumed? Start->CheckSM No NO Oxidative Addition Failure CheckSM->No  LC-MS shows SM   Yes YES Side Reactions Dominating CheckSM->Yes  SM consumed   Action1 Switch to 3-Bromo electrophile or use SPhos/Pd2(dba)3 No->Action1 Analyze Analyze Byproducts (LC-MS) Yes->Analyze Proto Chlorobenzene Detected (Protodeboronation) Analyze->Proto Homo 3,3'-Dichlorobiphenyl Detected (Homocoupling) Analyze->Homo Action2 Use weaker base (K3PO4) or slow-release ester Proto->Action2 Action3 Strict freeze-pump-thaw degassing required Homo->Action3

Fig 1. Diagnostic logic tree for troubleshooting biphenyl coupling yields.

Deep-Dive FAQs: Causality & Optimization

Q1: I am using 3,5-dichlorobenzoic acid as my starting material. Why am I getting a complex mixture of unreacted material and di-coupled (terphenyl) byproducts?

The Causality: The root cause is a fundamental lack of chemoselectivity. In 3,5-dichlorobenzoic acid, both C–Cl bonds have identical bond dissociation energies (~96 kcal/mol). Once the first coupling occurs, the resulting mono-coupled product is often more soluble and electronically similar to the starting material, leading to competitive secondary oxidative addition and di-coupling. Furthermore, unactivated aryl chlorides are notoriously sluggish in standard Suzuki couplings[1]. The Solution: You must redesign the electrophile to establish kinetic differentiation. Switch your starting material to 3-bromo-5-chlorobenzoic acid . Palladium inserts into C–Br bonds (~81 kcal/mol) orders of magnitude faster than C–Cl bonds. This ensures exclusive coupling at the 3-position, leaving the 5-chloro group perfectly intact for your target molecule.

Q2: I switched to the 3-bromo electrophile, but my yield is capped at 35%, and LC-MS shows a massive peak for chlorobenzene. What is happening?

The Causality: You are observing base-catalyzed protodeboronation of your (3-chlorophenyl)boronic acid[2]. During transmetalation, the boronic acid forms a boronate anion [ArB(OH)3]- in the presence of an aqueous base. The electron-withdrawing 3-chloro substituent stabilizes the developing carbanion transition state, drastically accelerating C–B bond cleavage[3][4]. This destroys your coupling partner, yielding chlorobenzene and boric acid as dead-end waste. The Solution: You must decouple the rate of transmetalation from the rate of hydrolysis. Switch from harsh bases (NaOH, Na2CO3) to a milder base like K3PO4, and minimize water content. Alternatively, utilize a "slow-release" strategy by converting the boronic acid to a pinacol ester and running the reaction under anhydrous conditions with CsF[5].

Q3: My reaction stalls halfway, and the solution turns from yellow to pitch black. Why?

The Causality: The black precipitate is "Palladium Black"—agglomerated, inactive Pd(0) nanoparticles. This occurs when the catalytic cycle is starved of the active electrophile, or when oxygen ingress oxidizes the phosphine ligands, leaving the Pd(0) center uncoordinated and prone to aggregation. The Solution: Implement strict Schlenk line techniques. Degas all solvents using the freeze-pump-thaw method. Ensure you are using a sufficient excess of the boronic acid (1.2 - 1.5 equivalents) to maintain a rapid transmetalation rate, which keeps the palladium in its stable, ligated cycle.

Data Presentation: Component Optimization

Table 1: Electrophile Selection & Kinetic Impact
ElectrophileBond Dissociation EnergyOxidative Addition RateChemoselectivity Profile
3,5-Dichlorobenzoic acid ~96 kcal/molVery SlowPoor (Double coupling likely)
3-Bromo-5-chlorobenzoic acid ~81 kcal/molFastExcellent (Exclusive C-Br reaction)
3-Iodo-5-chlorobenzoic acid ~65 kcal/molVery FastExcellent (Prone to homocoupling)
Table 2: Base & Solvent Matrix for Protodeboronation Mitigation
BaseSolvent SystemTransmetalation RateProtodeboronation RiskRecommendation
NaOH / Na2CO3 THF / H2O (1:1)FastVery HighAvoid for electron-deficient boronic acids
K3PO4 Toluene / H2O (10:1)ModerateLowRecommended for standard protocols
CsF (Anhydrous)DioxaneSlowMinimalUse with pinacol esters if hydrolysis persists

Mechanistic Pathway

Understanding the competition between productive coupling and destructive side reactions is critical for optimizing this specific synthesis.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-Br >> C-Cl) Pd0->OA TM Transmetalation (Base Mediated) OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Target Biaryl Product RE->Product Boronic (3-Chlorophenyl) boronic acid Boronic->TM Productive Proto Protodeboronation (Base-Catalyzed) Boronic->Proto Degradation DeadEnd Chlorobenzene (Dead End) Proto->DeadEnd

Fig 2. Competing productive transmetalation vs. destructive protodeboronation pathways.

Self-Validating Experimental Protocol

This optimized protocol utilizes kinetic differentiation (bromo vs. chloro) and a mild base system to suppress protodeboronation while maximizing the yield of 5-Chloro-3-(3-chlorophenyl)benzoic acid.

Step 1: Rigorous Degassing & Setup
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-chlorobenzoic acid (1.0 equiv, 1.0 mmol) and (3-chlorophenyl)boronic acid (1.3 equiv, 1.3 mmol).

  • Add K3PO4 (2.5 equiv, 2.5 mmol).

  • Seal the flask and perform three cycles of vacuum evacuation and argon backfilling.

  • In a separate flask, prepare a 10:1 mixture of Toluene and deionized H2O. Sparge the solvent mixture with argon for 30 minutes to displace dissolved oxygen.

Step 2: Catalyst Activation
  • Under a positive flow of argon, add Pd2(dba)3 (2 mol%) and SPhos ligand (4 mol%) to the reaction flask[6].

  • Inject the degassed Toluene/H2O solvent mixture (10 mL) via syringe.

  • Heat the reaction to 80 °C.

    • Self-Validation Check: The solution should turn a clear, deep yellow/orange, indicating the formation of the active, monoligated Pd(0)-SPhos complex. If the solution turns black, oxygen has entered the system; discard and restart.

Step 3: In-Process Control (IPC) Monitoring
  • After 2 hours, withdraw a 10 µL aliquot via a degassed syringe.

  • Quench the aliquot in 1 mL of LC-MS grade Acetonitrile and filter.

    • Self-Validation Check: LC-MS analysis must show <5% of the 3-bromo-5-chlorobenzoic acid starting material. If unreacted bromide remains, oxidative addition has stalled (likely due to catalyst poisoning). If the bromide is consumed but the product peak is small, check the MS for a mass corresponding to chlorobenzene (m/z 112), confirming protodeboronation.

Step 4: Chemoselective Workup & Isolation
  • Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Adjust the aqueous layer to pH 10 using 1M NaOH.

    • Self-Validation Check (Crucial): At pH 10, your target product (a carboxylic acid) is deprotonated and highly soluble in the aqueous layer. Neutral impurities—such as unreacted boronic acid, homocoupled 3,3'-dichlorobiphenyl, and chlorobenzene—will partition into the organic Ethyl Acetate layer.

  • Separate the layers and discard the organic layer. Wash the aqueous layer once more with pure Ethyl Acetate to ensure complete removal of neutral byproducts.

  • Carefully acidify the aqueous layer to pH 2 using 2M HCl. The target 5-Chloro-3-(3-chlorophenyl)benzoic acid will precipitate as a white/off-white solid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum.

References

  • Barder, T. E., et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "The Slow-Release Strategy in Suzuki-Miyaura Coupling." Israel Journal of Chemistry. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. URL:[Link]

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis." Journal of the American Chemical Society. URL:[Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research (via PMC). URL:[Link]

Sources

Technical Support Center: Optimizing Purification of 5-Chloro-3-(3-chlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Chloro-3-(3-chlorophenyl)benzoic acid. This biphenyl carboxylic acid is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. Due to its high lipophilicity and the presence of complex reaction byproducts (palladium residues, triphenylphosphine oxide, and homocoupled species), isolating this molecule to API-grade purity requires a strategic, multi-modal approach.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to streamline your downstream processing.

Part 1: Troubleshooting & FAQs

Q1: Why does my 5-Chloro-3-(3-chlorophenyl)benzoic acid precipitate as a gummy, impure residue during acid-base extraction? A: This is a common issue driven by the high lipophilicity of the dichloro-biphenyl core. During the basic workup, the target molecule exists as a water-soluble sodium carboxylate. However, when you acidify the aqueous layer at room temperature or lower, rapid protonation occurs. Because the neutral carboxylic acid has extremely poor aqueous solubility, it crashes out as an amorphous "gum" rather than a crystalline solid, mechanically trapping unreacted boronic acid and residual organic solvents in the matrix. Solution: Perform the acidification at elevated temperatures (40–50 °C) and add the acid dropwise with vigorous stirring. This thermodynamic control allows the product to nucleate and crystallize properly, excluding impurities from the crystal lattice.

Q2: I used Pd(PPh₃)₄ for the Suzuki coupling. Standard extractions leave significant Triphenylphosphine Oxide (TPPO) in my product. How can I remove it without running a massive silica gel column? A: TPPO is notoriously difficult to remove because its polarity and solubility profile often cause it to co-crystallize with lipophilic carboxylic acids. A highly effective, chromatography-free method is precipitation with Zinc Chloride (ZnCl₂) in polar solvents like ethanol[1]. ZnCl₂ forms a highly insoluble ZnCl₂(TPPO)₂ coordination complex, which precipitates out of solution and can be easily filtered off, leaving your target acid in the filtrate[1].

Q3: My target compound is destined for preclinical biological assays. What is the most reliable way to reduce Palladium levels below the required 100 ppm threshold? A: While silica gel chromatography and standard crystallization can reduce gross Pd levels, they frequently fail to reach the <100 ppm threshold recommended for biological testing, often leaving residual palladium trapped in the product matrix[2]. To meet ICH guidelines for permitted daily exposure[3], you must incorporate a dedicated chemical scavenging step[4]. Macroporous resins like MP-TMT (macroporous polystyrene-bound trimercaptotriazine) are highly effective, reducing Pd levels by a factor of 100–1000 in solvents like THF[5]. Alternatively, Potassium Isopropyl Xanthate (PIX) can be used as an ultra-efficient scavenger to drive Pd levels below 1 ppm[6].

Q4: How do I ensure complete separation of homocoupled biphenyl impurities (e.g., 3,3'-dichlorobiphenyl)? A: Homocoupled aryl halides are strictly neutral and highly lipophilic. They will not ionize. By extracting your crude aqueous sodium carboxylate solution with a non-polar solvent (like MTBE or hexanes) before acidification, the homocoupled impurities will partition entirely into the organic waste phase.

Part 2: Experimental Workflows & Protocols

OverallWorkflow Crude Crude Reaction Mixture (Suzuki Coupling) BaseExt Base Extraction (aq. NaOH / MTBE) Crude->BaseExt Org1 Organic Phase (Discard: Neutrals) BaseExt->Org1 Aq1 Aqueous Phase (Retain: Na-Salt) BaseExt->Aq1 Acidify Controlled Acidification (HCl at 45°C) Aq1->Acidify Precipitate Crude Acid Precipitate Acidify->Precipitate PdScavenge Pd Scavenging (MP-TMT Resin) Precipitate->PdScavenge Pure Pure Target Acid PdScavenge->Pure

Caption: Overall purification workflow for 5-Chloro-3-(3-chlorophenyl)benzoic acid.

Protocol A: Optimized Acid-Base Workup

Causality: Exploits the ionizable carboxylic acid (pKa ~4) to separate the target from neutral Suzuki byproducts.

  • Dilute the crude Suzuki reaction mixture with MTBE (10 mL/g of crude) and 1.0 M NaOH (10 mL/g).

  • Stir vigorously for 15 minutes, then separate the layers.

  • Wash the aqueous layer twice with MTBE to remove homocoupled impurities and unreacted aryl halides. Discard the organic layers.

  • Transfer the aqueous layer to a jacketed reactor and heat to 45 °C.

  • Slowly add 2.0 M HCl dropwise until pH 2 is reached. Ensure continuous, vigorous stirring to promote crystal growth.

  • Cool the suspension to 5 °C over 1 hour, filter the precipitated 5-Chloro-3-(3-chlorophenyl)benzoic acid, and wash with cold water.

Protocol B: Chromatography-Free TPPO Removal (ZnCl₂ Precipitation)

Self-Validation: Verify TPPO removal by spotting the filtrate on a TLC plate (UV 254 nm); the absence of a bright UV-active spot at Rf ~0.4 (1:1 Hexane/EtOAc) confirms successful removal before proceeding.

  • Dissolve the crude precipitate from Protocol A in warm ethanol (5 mL/g).

  • Add a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol (1.0 equivalent relative to theoretical TPPO content)[1].

  • Stir at room temperature for 30–60 minutes. A heavy white precipitate of ZnCl₂(TPPO)₂ will form[1].

  • Filter the suspension through a Celite pad to remove the complex.

  • Concentrate the filtrate to recover the TPPO-free carboxylic acid.

TPPORemoval Mix Product + TPPO (in Ethanol) AddZn Add 1.8 M ZnCl2 in Ethanol Mix->AddZn Complex ZnCl2(TPPO)2 Complex Precipitates AddZn->Complex Filter Filtration Complex->Filter Solid Filter Cake (Discard: Zn-TPPO) Filter->Solid Filtrate Filtrate (Retain: Target Acid) Filter->Filtrate

Caption: Mechanism of chromatography-free TPPO removal using Zinc Chloride precipitation.

Protocol C: Palladium Scavenging for API Compliance
  • Dissolve the TPPO-free acid in THF (10 mL/g).

  • Add 3–5 equivalents of Biotage MP-TMT resin (0.66 mmol/g loading) relative to the calculated residual palladium content[5].

  • Stir gently at room temperature for 12–24 hours[5].

  • Filter the resin and wash the filter cake with a small amount of THF.

  • Concentrate the filtrate to yield the API-grade product, ready for final recrystallization in EtOH/Water.

Part 3: Quantitative Data Summaries

Table 1: Comparison of TPPO Removal Strategies

MethodTPPO Removal EfficiencyProduct RecoveryScalability
Silica Gel Chromatography>99%85-90%Low (Requires high solvent volume)
Trituration (Hexane/Ether)~80%70-80%Medium (Often requires repetition)
ZnCl₂ Precipitation (EtOH) >99% >90% High (Chromatography-free)

Table 2: Palladium Scavenging Efficiency in API Synthesis

Purification StepInitial Pd Level (ppm)Final Pd Level (ppm)Meets ICH Limit (<100 ppm)?
Acid-Base Extraction>5000500-1000No
Silica Gel Filtration500-1000100-300No
MP-TMT Resin Treatment 100-300 <10 Yes
PIX + I₂ System 100-300 <1 Yes

Part 4: References[3] Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. URL: https://www.onyxipca.com/palladium-scavenging-from-1-to-within-ich-limits/[1] Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b00459[6]Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger. ResearchGate. URL: https://www.researchgate.net/publication/282365451_Potassium_isopropyl_xanthate_PIX_An_ultra-efficient_palladium_scavenger[2]Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8832047/[5]Biotage® MP-TMT - Palladium Scavenger. Biotage. URL: https://www.biotage.com/product-page/biotage-mp-tmt[4]Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00585

Sources

preventing decarboxylation of benzoic acid derivatives during heating

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Unwanted Decarboxylation During Thermal Reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in the lab. A frequent and frustrating issue in organic synthesis is the premature decarboxylation of benzoic acid derivatives, leading to yield loss and byproduct formation. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to help you maintain the integrity of your carboxyl group during heating.

Troubleshooting Guide: Rapid Diagnosis of Decarboxylation Issues

If your reaction is not proceeding as expected, consult this table for a quick diagnosis and initial recommendations.

Symptom / Observation Probable Cause Recommended Solutions & Key Considerations
Low yield of desired carboxylic acid product; formation of a major byproduct missing the -COOH group. Thermal Decarboxylation. The reaction temperature is likely exceeding the stability threshold of your specific benzoic acid derivative.1. Lower Reaction Temperature: This is the most critical factor. Explore if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.[1] 2. Catalyst Choice: If using a transition metal catalyst, screen for more active catalysts that operate at milder temperatures. 3. Solvent Selection: Switch to a lower-boiling point aprotic solvent if possible. Avoid high-boiling polar aprotic solvents like DMSO or NMP if alternatives exist.
Reaction fails or is sluggish at lower temperatures. Insufficient Activation Energy. The desired reaction requires thermal input that unfortunately also triggers decarboxylation.1. Protecting Group Strategy: Mask the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester). This is a robust method to prevent decarboxylation entirely. The ester can be hydrolyzed back to the acid post-reaction.[2][3] 2. Alternative Activation: Consider non-thermal activation methods, such as photo-induced reactions, which can proceed at ambient temperatures.[4][5] 3. Microwave Synthesis: Use a microwave reactor for precise and rapid heating to the target temperature, minimizing prolonged exposure to high heat.
Decarboxylation occurs even at moderate temperatures, especially with ortho-substituted substrates. The Ortho-Effect & Electronic Destabilization. Substituents at the ortho position can sterically destabilize the starting material. Electron-withdrawing groups (EWGs) on the ring also lower the thermal stability.[6][7]1. Careful pH Control: Avoid strongly acidic or basic conditions which can accelerate decarboxylation. Use mild, non-nucleophilic bases if required. 2. Catalyst-Specific Issues: Be aware that some metals, particularly copper and silver salts, can actively catalyze decarboxylation.[8][9][10][11] If not essential for your desired reaction, avoid them. If they are essential (e.g., in Ullmann reactions), strict temperature control is paramount. 3. Ligand Modification: In metal-catalyzed reactions, bulky ligands can sometimes accelerate the desired coupling pathway, outcompeting the decarboxylation side reaction.[12]
Inconsistent results between batches. Variable Reaction Conditions or Impurities. Minor variations in heating, presence of catalytic impurities (trace metals), or moisture can affect the rate of decarboxylation.1. Standardize Heating: Use an oil bath with a temperature controller or a heating mantle with a thermocouple for precise temperature management. 2. Use Anhydrous Solvents: Water can sometimes facilitate decarboxylation pathways.[12] 3. Purify Reagents: Ensure starting materials and reagents are free from metallic impurities that might catalyze decarboxylation.
Frequently Asked Questions (FAQs)

This section delves deeper into the science behind decarboxylation, providing the foundational knowledge to make informed experimental decisions.

Q1: What is decarboxylation, and what is the underlying mechanism for benzoic acids?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases it as carbon dioxide (CO₂).[13] For aromatic carboxylic acids, this process is not spontaneous and typically requires significant thermal energy or a catalyst. The general reaction is: R-COOH → R-H + CO₂.[13]

The thermal decarboxylation of benzoic acids is believed to proceed through a high-energy transition state where the C-C bond between the aromatic ring and the carboxyl group is broken. This is a challenging step because it temporarily disrupts the stable aromatic system. The stability of the resulting aryl anion or radical intermediate is a key factor.

cluster_0 Decarboxylation Mechanism Start Substituted Benzoic Acid TS High-Energy Transition State Start->TS Δ (Heat) Intermediate Aryl Anion/ Radical Intermediate TS->Intermediate C-C Bond Cleavage Products Arene + CO₂ Intermediate->Products Protonation/ Stabilization

Caption: General mechanism of thermal decarboxylation.

Q2: How do substituents on the aromatic ring influence the rate of decarboxylation?

A: Substituents have a profound impact on the stability of benzoic acid derivatives.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halides (-F, -Cl) stabilize the negative charge that develops on the aromatic ring in the transition state and the subsequent aryl anion intermediate. This lowers the activation energy required for decarboxylation, making the molecule less stable and more prone to decarboxylation upon heating.[6][14]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -NH₂ destabilize the developing negative charge, increasing the activation energy and making the molecule more stable and less prone to decarboxylation.

  • The Ortho-Effect: Almost any group in the ortho position (e.g., -OH, -NO₂, -CH₃) tends to increase the rate of decarboxylation.[6][7] This is believed to be a combination of steric and electronic effects. The steric clash between the ortho-substituent and the carboxylic acid group can destabilize the ground state of the molecule, bringing it closer in energy to the transition state and thus lowering the overall activation barrier for decarboxylation.[15]

Q3: What role do metal catalysts play in this process?

A: Certain transition metals can significantly promote decarboxylation, often at much lower temperatures than purely thermal processes. Copper is a well-known promoter of decarboxylation, especially in reactions like the Ullmann condensation or when used in oxidative decarboxylation processes to form phenols.[8][11][16] Other metals like palladium and silver have also been shown to facilitate decarboxylation, particularly with ortho-substituted substrates.[9][10][17] The mechanism often involves the formation of a metal-carboxylate salt, which then undergoes decarboxylation to form an aryl-metal intermediate.[9][18]

If your desired transformation does not require such a metal, its presence (even as an impurity) can be detrimental. If it is required, you must operate with the understanding that you are managing a competition between your desired reaction and a metal-catalyzed decarboxylation.

Q4: When is it necessary to use a protecting group, and what are the best options?

A: You should strongly consider a protecting group strategy when:

  • The required reaction temperature is known to cause decarboxylation of your substrate.

  • You are working with a particularly unstable derivative (e.g., multiple EWGs or a sensitive ortho-substituent).

  • Milder conditions have failed to yield the desired product.

The most common and effective strategy is to convert the carboxylic acid into an ester .[2][19] Esters are generally very stable to the conditions that cause acid decarboxylation.

  • Simple Esters (Methyl, Ethyl): Easy to form using Fischer esterification (acid catalyst and the corresponding alcohol).[19] They are typically removed by base-catalyzed hydrolysis (e.g., NaOH or LiOH).

  • Benzyl Esters: Useful when the molecule is sensitive to basic hydrolysis. Benzyl esters can be cleaved under neutral conditions via hydrogenolysis (H₂, Pd/C).[19]

  • tert-Butyl Esters: Can be removed under acidic conditions (e.g., trifluoroacetic acid), providing an orthogonal deprotection strategy if other acid-sensitive groups are not present.

Start Is my reaction failing due to high temperature decarboxylation? Decision1 Can the reaction temperature be lowered? Start->Decision1 Yes1 Yes Decision1->Yes1 No1 No Decision1->No1 Solution1 Optimize at lower temp. Increase reaction time. Use a more active catalyst. Yes1->Solution1 Decision2 Is the substrate known to be highly unstable (e.g., ortho-substituted, multiple EWGs)? No1->Decision2 End Problem Solved Solution1->End Yes2 Yes Decision2->Yes2 No2 No Decision2->No2 Solution2 Protect the -COOH group as an ester (Methyl, Benzyl, etc.). Proceed with reaction, then deprotect. Yes2->Solution2 Decision3 Are catalytic metals (Cu, Ag, Pd) promoting decarboxylation? No2->Decision3 Solution2->End Yes3 Yes Decision3->Yes3 No3 No Decision3->No3 Solution3 If metal is not required, eliminate it. If required, use lowest possible temp and consider ligand modification. Yes3->Solution3 No3->End Solution3->End

Caption: Decision workflow for preventing decarboxylation.

Experimental Protocol: Suzuki Coupling with a Thermally Sensitive Benzoic Acid

This protocol details a common scenario—a Suzuki coupling involving a 2-halobenzoic acid—where decarboxylation is a known side reaction. The key is to use conditions that favor the cross-coupling C-C bond formation over the C-C bond cleavage of decarboxylation.

Objective: To couple a 2-bromobenzoic acid derivative with an arylboronic acid while minimizing decarboxylation.

Materials:

  • 2-Bromobenzoic acid derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst: Pd(OAc)₂ or a pre-formed catalyst like (IPr)Pd(allyl)Cl[12]

  • Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos[12]

  • Base: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)[12]

  • Solvent: Anhydrous, aprotic solvent like Dioxane or Toluene[12]

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry reaction vessel, add the 2-bromobenzoic acid (1.0 eq), arylboronic acid (1.2 eq), and base (K₃PO₄, 3.0 eq).

  • Degassing: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is crucial to prevent catalyst deactivation.[12]

  • Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) to the main reaction vessel via syringe.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction vessel.

  • Temperature Control: Place the vessel in a pre-heated oil bath set to a moderate temperature (e.g., 80-90 °C). Avoid unnecessarily high temperatures. The use of a highly active catalyst/ligand system is what enables these milder conditions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the potential decarboxylated byproduct (the corresponding bromobenzene derivative).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove the base and protonate the product. Separate the organic layer, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization to isolate the desired substituted biphenyl-2-carboxylic acid.

References
  • OAE, S., WATANABE, T., & FURUKAWA, N. (1965). The Mechanism of the Oxidative Decarboxylation of Benzoic Acid. Bulletin of the Chemical Society of Japan, 38(4), 698-700. Retrieved from [Link]

  • Benzoic acid when heated with soda lime yields. (n.d.). Allen. Retrieved from [Link]

  • Ma, X., Skloss, W. R., & Davis, R. J. (2000). Catalytic decarboxylation of benzoic acid. Energy & Fuels, 14(1), 181-187. Retrieved from [Link]

  • Decarboxylation mechanism of benzoic acid. (2015). ResearchGate. Retrieved from [Link]

  • Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate (CuCO3). International Journal of Biology, Pharmacy and Allied Sciences, 13(12). Retrieved from [Link]

  • Becht, J. M., Drouin, J., & Gavryushin, A. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 43. Retrieved from [Link]

  • Becht, J. M., Drouin, J., & Gavryushin, A. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 43. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Retrieved from [Link]

  • Li, S., & Brill, T. B. (2003). Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A, 107(16), 2891-2896. Retrieved from [Link]

  • Decarboxylation Reaction: Definition, Mechanism & Applications. (n.d.). Chemistry Learner. Retrieved from [Link]

  • Plausible mechanisms for the decarboxylative Heck-coupling of α-methoxyacrylates with electron-poor benzoic acids leading to (E)-β-arylated α-alkoxyacrylates. (n.d.). ResearchGate. Retrieved from [Link]

  • Frutos, L. M., & Cantu, R. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(38), 13374-13378. Retrieved from [Link]

  • Process for the decarboxylation-oxidation of benzoic acid compounds. (1978). Google Patents.
  • Promdej, C., & Matsumura, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 185(2-3), 859-865. Retrieved from [Link]

  • Maji, A., & Seayad, J. (2015). Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. Chemical Communications, 52(1), 102-105. Retrieved from [Link]

  • The ortho-Substituent Effect on the Ag-Catalysed Decarboxylation of Benzoic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. Retrieved from [Link]

  • Maji, A., & Seayad, J. (2015). Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. Chemical Communications, 52(1), 102-105. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Acidity of Substituted Benzoic Acids. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, H., & Chen, Y. (2022). Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. Chemical Science, 13(45), 13463-13468. Retrieved from [Link]

  • Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. (2020, August 28). Organic Letters. Retrieved from [Link]

  • Variation of the benzoic carboxylate derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15). Energy & Fuels. Retrieved from [Link]

  • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). (2010, April 12). Molecules. Retrieved from [Link]

  • Avoid Protecting Groups. (2019, December 3). Green Chemistry: Principles and Case Studies. Retrieved from [Link]

  • Benzoic Acid (CAS 65-85-0) in Heat Stabilizer Synthesis for Industrial. (n.d.). Ookto. Retrieved from [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020, April 2). Molecules. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of 5-Chloro-3-(3-chlorophenyl)benzoic acid Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Chloro-3-(3-chlorophenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preparing, storing, and troubleshooting solutions of this compound. Ensuring the stability of your solutions is paramount for generating reproducible and reliable experimental data. This guide combines fundamental chemical principles with practical, field-tested protocols to help you navigate the challenges you may encounter.

Core Concepts: Understanding the Molecule's Chemistry

Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of 5-Chloro-3-(3-chlorophenyl)benzoic acid that govern its stability in solution. This molecule is an aromatic carboxylic acid. Its stability is primarily influenced by pH, solvent choice, temperature, light, and exposure to oxygen.

The most critical feature is the carboxylic acid group (-COOH), which can exist in a protonated (neutral) or deprotonated (anionic, -COO⁻) state depending on the pH of the solution. This equilibrium is fundamental to both its solubility and stability.

  • Protonated Form (Low pH): More likely to be present in acidic conditions. This form is less polar and often has lower solubility in aqueous media, which can lead to precipitation.

  • Deprotonated Form (High pH): Predominates in neutral to basic conditions. The resulting carboxylate is an ion, which is significantly more soluble in polar solvents like water.

The key to controlling this equilibrium is understanding the compound's pKa, the pH at which the protonated and deprotonated forms are present in equal concentrations. While the exact experimental pKa for this specific molecule is not widely published, it can be estimated to be in the range of 3.5 to 4.5, similar to other chlorinated benzoic acids.[1] This means that at a pH above ~5.5, the compound will be almost entirely in its more soluble deprotonated form.

Caption: pH-dependent equilibrium of 5-Chloro-3-(3-chlorophenyl)benzoic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Chloro-3-(3-chlorophenyl)benzoic acid in solution?

A1: The main factors are pH, solvent choice, temperature, light, and oxygen.[2]

  • pH: Can lead to precipitation if too low (acidic) or potential hydrolysis of the chloro-substituents under extreme basic conditions over time.

  • Solvent: The compound has low aqueous solubility but is more soluble in organic solvents.[3] The choice of solvent can dramatically affect both solubility and stability.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.[2]

  • Light (Photostability): Aromatic chlorinated compounds can be susceptible to photolytic degradation, where UV light can cause dechlorination or other reactions.[2]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can potentially degrade the molecule, although the aromatic rings are generally robust.[4][5]

Q2: What are the visual signs of instability or degradation?

A2: Visual indicators can include:

  • Precipitation or Cloudiness: This is the most common issue and usually indicates that the compound has fallen out of solution due to incorrect pH or solvent choice.

  • Color Change: A change from a colorless to a yellow or brown solution can indicate the formation of degradation products.

  • Formation of Particulates: The appearance of solid material that cannot be redissolved.

Q3: How long can I expect my stock solution to be stable?

A3: The stability period is highly dependent on the storage conditions. For a stock solution prepared in a suitable organic solvent like DMSO or methanol and stored at -20°C or below, protected from light, it can be stable for several months. However, for aqueous working solutions, it is best practice to prepare them fresh from the stock solution for each experiment.[6][7] Stability should always be empirically determined for your specific conditions using an appropriate analytical method like HPLC.[7]

Troubleshooting Specific Issues
Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Precipitation in Aqueous Solution Low pH: The solution pH is below the pKa, causing the compound to convert to its less soluble protonated form. Low Aqueous Solubility: The inherent solubility of the compound is low in purely aqueous systems.Adjust pH: Add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH to >6.0. This will convert the acid to its highly soluble carboxylate salt. Use a Co-Solvent: Prepare the initial stock solution in a water-miscible organic solvent like DMSO, ethanol, or methanol before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[6]
New/Unexpected Peaks in HPLC Chromatogram Chemical Degradation: The compound has degraded due to exposure to stressors like heat, light, or extreme pH.[8][9]Perform a Forced Degradation Study: Intentionally stress the compound to generate and identify potential degradation products. This confirms if the new peak is a degradant and validates that your HPLC method is "stability-indicating." (See Protocol 2).[10][11] Review Storage Conditions: Ensure solutions are stored at low temperatures (e.g., 2-8°C for short-term, -20°C for long-term) and protected from light using amber vials or by wrapping containers in foil.[7]
Inconsistent Assay Results Solution Instability: The concentration of the active compound is decreasing over the course of the experiment. Adsorption: The compound may be adsorbing to the surface of plastic storage containers, especially at low concentrations.Prepare Fresh Working Solutions: For maximum consistency, dilute your concentrated stock solution to the final working concentration immediately before use.[7] Evaluate Container Material: Consider using glass or polypropylene containers, as some compounds can adsorb to certain types of plastic. Test stability at the lowest concentration to assess adsorption effects.[7]

Experimental Protocols & Methodologies

These protocols provide step-by-step guidance for preparing stable solutions and assessing their stability.

Protocol 1: Preparation of a Stable Concentrated Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common choice for water-insoluble compounds.

Materials:

  • 5-Chloro-3-(3-chlorophenyl)benzoic acid (Solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (Class A)[12]

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For 10 mL of a 10 mM solution (Molecular Weight will be needed for this calculation): Mass (mg) = 10 mmol/L * 0.010 L * MW ( g/mol ) * 1000 mg/g

  • Weigh Compound: Accurately weigh the calculated amount of solid using an analytical balance and transfer it to a 10 mL volumetric flask.[12]

  • Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask.

  • Solubilize: Gently swirl the flask. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.

  • Final Volume: Once fully dissolved and at room temperature, carefully add DMSO to the 10 mL mark on the volumetric flask.

  • Mixing & Storage: Cap the flask and invert it 10-15 times to ensure homogeneity. Transfer the final solution to a labeled amber glass vial.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Basic Forced Degradation Study

This study is essential for understanding potential degradation pathways and for developing a stability-indicating analytical method.[5][13] The goal is to achieve 5-20% degradation of the active ingredient.[11]

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare Solutions: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Aliquot for Stress: Dispense aliquots of this solution into separate, clearly labeled vials for each stress condition. Keep one vial as an unstressed control, stored at 4°C in the dark.

  • Apply Stress Conditions:

    • Acidic: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl).

    • Basic: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH).

    • Oxidative: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂).[14]

    • Thermal: Place one vial in an oven at 60°C.

    • Photolytic: Place one vial in a photostability chamber (or expose to direct sunlight as a preliminary test).

  • Time Points: At specified time points (e.g., 2, 6, 24 hours), take a sample from each condition. For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including the control, by a suitable HPLC method (see Protocol 3).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which are potential degradation products. This process helps validate that your analytical method can separate the parent drug from its degradants.[10][15]

Protocol 3: Example HPLC Method for Stability Assessment

A robust High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[9][15] This reverse-phase method serves as an excellent starting point for analysis.

Parameter Condition Rationale
HPLC Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining aromatic compounds like this one.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure sharp peak shape for the carboxylic acid and is compatible with mass spectrometry (MS).
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency for small molecules.
Gradient 30% B to 95% B over 20 minA gradient elution is crucial for a stability-indicating method to ensure that both the parent compound and any potential, more polar or less polar, degradation products are eluted and separated.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic rings in the molecule provide strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

References

  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Jetir.Org. (n.d.). Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Patel, D. et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]

  • RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • Viswanathan, C. T. et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • SciSure. (2025, August 11). Our guide to Laboratory Stock Management. [Link]

  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzoic acid. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. PMC. [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubChem. (n.d.). 3-(Chloromethyl)benzoic acid. [Link]

  • Scientific & Academic Publishing. (2012). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O-Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K. [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-chloro-, methyl ester. [Link]

  • PubMed. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • Royal Society of Chemistry. (n.d.). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. [Link]

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Technical Support Center: Navigating Steric Hindrance in 3,5-Substituted Benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding reactions with sterically hindered 3,5-substituted benzoic acids. The bulky substituents at the meta positions to the carboxyl group create a significant steric shield, often leading to low yields or complete reaction failure with standard protocols. This resource is designed to explain the "why" behind these challenges and provide robust, field-proven solutions.

Troubleshooting Guide: Esterification of Hindered Benzoic Acids

The formation of an ester from a sterically hindered carboxylic acid and an alcohol is a classic challenge where conventional methods like Fischer esterification often fail. The bulky 3,5-substituents impede the nucleophilic attack of the alcohol on the protonated carboxyl group and destabilize the required tetrahedral intermediate.

Q1: My standard acid-catalyzed esterification of a 3,5-dialkylbenzoic acid is giving little to no product. What is the underlying issue and what is the recommended alternative?

A1: The primary issue is the high activation energy barrier imposed by steric hindrance.[1] Forcing the reaction with high temperatures can lead to substrate decomposition. The recommended solution is to activate the carboxylic acid under milder conditions using a specialized coupling agent. The Yamaguchi Esterification is a highly effective and widely adopted method for this exact scenario.[2][3]

Causality Behind the Yamaguchi Protocol's Success: The Yamaguchi esterification converts the hindered benzoic acid into a highly reactive mixed anhydride intermediate using 2,4,6-trichlorobenzoyl chloride (TCBC).[3][4] This intermediate is then subjected to nucleophilic attack by 4-(dimethylamino)pyridine (DMAP). DMAP is a superior nucleophile compared to the alcohol and selectively attacks the less-hindered carbonyl of the TCBC portion, forming a highly electrophilic acylpyridinium species.[4] This activated intermediate is readily attacked by the alcohol, even a hindered one, to furnish the desired ester in high yield under mild conditions.[2][5]

Workflow: Yamaguchi Esterification

cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Acyl-Transfer & Esterification A 3,5-Substituted Benzoic Acid D Mixed Anhydride Intermediate A->D B 2,4,6-Trichlorobenzoyl Chloride (TCBC) B->D C Triethylamine (Base) C->D G Acylpyridinium Intermediate (Highly Reactive) D->G DMAP attacks less hindered C=O E DMAP (Nucleophilic Catalyst) E->G F Alcohol H Final Ester Product F->H G->H Alcohol attacks activated C=O

Caption: The two-stage process of the Yamaguchi Esterification.

Detailed Protocol: Yamaguchi Esterification of a Hindered Benzoic Acid

This protocol provides a general procedure that should be optimized for your specific substrates.

  • Materials:

    • 3,5-Disubstituted Benzoic Acid (1.0 equiv)

    • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv)

    • Anhydrous Triethylamine (Et₃N) (1.3 equiv)

    • Anhydrous Toluene or THF

    • Alcohol (1.5 - 2.0 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (stoichiometric, 1.2-1.5 equiv)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3,5-disubstituted benzoic acid and anhydrous toluene (or THF).

    • Add triethylamine and stir the solution for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (TCBC) dropwise to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the mixed anhydride.

    • In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.

    • Add the solution of the alcohol and DMAP to the mixed anhydride mixture dropwise.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and transfer to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting Guide: Amidation of Hindered Benzoic Acids

Amide bond formation is one of the most common reactions in drug discovery.[6] However, coupling a sterically encumbered 3,5-substituted benzoic acid with an amine, particularly a secondary amine, presents a significant synthetic hurdle.

Q2: My attempts to form an amide using standard coupling reagents like DCC or EDC/HOBt are failing for my 3,5-dinitrobenzoic acid substrate. Why are these standard reagents ineffective?

A2: The issue lies in the insufficient reactivity of the active ester intermediate generated by standard coupling reagents. Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) are highly effective for routine couplings but often fail to overcome the steric barrier of challenging substrates.[7][8] The bulky groups on the benzoic acid and potentially the amine prevent the nucleophile from efficiently attacking the activated carboxylate.

To overcome this, you must switch to a more potent, "higher-energy" coupling reagent that generates a more reactive activated species.[9]

Recommended Solutions:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is the go-to reagent for difficult couplings.[9] HATU incorporates a 7-azabenzotriazole (HOAt) moiety, which generates a more reactive OAt active ester compared to the OBt esters formed by reagents like HBTU.[9] This increased reactivity facilitates faster and more complete reactions, even with hindered substrates.[9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern and highly efficient coupling reagent with reactivity comparable to HATU.[10] COMU is often considered safer as its byproducts are non-explosive and it exhibits better solubility.[10]

Mechanism: Amide Coupling with Uronium Reagents

cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation A 3,5-Substituted Benzoic Acid D Highly Reactive OAt/Oxyma Ester A->D B HATU or COMU (Coupling Reagent) B->D C Tertiary Base (e.g., DIPEA) C->D H Final Amide Product D->H Amine attacks activated ester E Primary or Secondary Amine E->H

Caption: General mechanism for amide bond formation using uronium reagents.

Comparative Data: Amide Coupling Reagents
FeatureHBTUHATU COMU
Activating Group Benzotriazole (HOBt)7-Aza-benzotriazole (HOAt)OxymaPure
Relative Reactivity HighVery High [9]Very High [10]
Racemization Risk MinimalVery Low[9]Very Low[10]
Key Advantage Effective for routine synthesisSuperior for difficult/hindered couplings [9]High efficiency, safer byproducts[10]
Common Side Reaction Guanidinylation of N-terminal amineMinimalMinimal

This table summarizes key performance indicators for common uronium-based coupling reagents.

Detailed Protocol: Amidation using HATU

This protocol is a starting point for the coupling of hindered benzoic acids.

  • Materials:

    • 3,5-Disubstituted Benzoic Acid (1.0 equiv)

    • HATU (1.1 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Anhydrous N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the 3,5-disubstituted benzoic acid and HATU in anhydrous DMF.

    • Add DIPEA to the mixture and stir for 5-10 minutes at room temperature. This is the pre-activation step.

    • Add the amine to the reaction mixture.

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete in 1-4 hours.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide product via column chromatography or recrystallization.

Frequently Asked Questions (FAQs)
Q3: Can I simply increase the reaction temperature or extend the reaction time to overcome steric hindrance?

A3: While increasing thermal energy can help overcome activation barriers, it should be approached with caution.[1] Forcing conditions can lead to undesired side reactions, such as epimerization at adjacent chiral centers or decomposition of sensitive functional groups. It is almost always preferable to first select a more powerful and appropriate reagent system designed for hindered substrates before resorting to aggressive heating.

Q4: How critical is solvent choice in these reactions?

A4: Solvent choice is very important. For coupling reactions, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the reactants and intermediates without interfering via hydrogen bonding.[1] For esterifications like the Yamaguchi protocol, less polar aprotic solvents such as THF or toluene are commonly used to facilitate the specific reaction mechanism.[2] Always consult the specific protocol for the recommended solvent.

Q5: I need to perform a Suzuki cross-coupling on an aryl halide that also contains a hindered 3,5-disubstituted benzoate group. What should I be concerned about?

A5: In this scenario, the primary concern is selecting a catalyst system robust enough to facilitate the cross-coupling of a potentially sterically hindered aryl halide without reacting with the benzoate ester. Modern palladium catalysis offers excellent solutions. The key is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., S-Phos, X-Phos, or Buchwald-type ligands) are often required to promote the crucial, and often rate-limiting, reductive elimination step for hindered substrates.[11][12] The reaction conditions (catalyst, ligand, base, and solvent) must be carefully screened to achieve optimal results.[13]

Troubleshooting Decision Tree

Start Low Yield in Reaction with 3,5-Substituted Benzoic Acid ReactionType What is the reaction type? Start->ReactionType Esterification Esterification ReactionType->Esterification Ester Amidation Amidation ReactionType->Amidation Amide EsterMethod Using Standard Method (e.g., Fischer)? Esterification->EsterMethod AmideMethod Using Standard Reagent (e.g., EDC/HOBt)? Amidation->AmideMethod YesEster Yes EsterMethod->YesEster Yes NoEster No EsterMethod->NoEster No SwitchEster Switch to Yamaguchi or Shiina Protocol YesEster->SwitchEster CheckEsterParams Re-evaluate stoichiometry, purity of reagents, and solvent NoEster->CheckEsterParams YesAmide Yes AmideMethod->YesAmide Yes NoAmide No AmideMethod->NoAmide No SwitchAmide Switch to HATU or COMU YesAmide->SwitchAmide CheckAmideParams Check base equivalents, reagent purity, and pre-activation time NoAmide->CheckAmideParams

Caption: A decision tree for troubleshooting low-yield reactions.

References
  • Yamaguchi Esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Ansari, M. I., & Pati, R. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 1031093. [Link]

  • Ansari, M. I., & Pati, R. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 1031093. Also available at: [Link]

  • Yamaguchi esterification - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Pardeshi, A. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

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  • A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. (2002). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Weis, E., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18194. [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. (n.d.). ElectronicsAndBooks. Retrieved March 7, 2024, from [Link]

  • Li, X. (2023). Modern Macrolactonization Techniques. The Journal of Organic Chemistry, 88(20), 14041–14054. [Link]

  • Wang, K., et al. (2024). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition, 64(2), e202504888. [Link]

  • Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst. (2022, September 7). Nature. Retrieved March 7, 2024, from [Link]

  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. (2018). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF. (2000). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound: reaction and kinetics using nickel-supported catalysts. (2024, June 19). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (2007, July 12). MDPI. Retrieved March 7, 2024, from [Link]

  • Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. (2011, July 18). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Solvation and steric hindrance in methyl-substituted benzoic acids. (1982). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

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  • Generation of benzyne from benzoic acid using C–H activation. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

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  • Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. (n.d.). National Institutes of Health. [Link]

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Technical Support Center: Navigating the Scale-Up of 5-Chloro-3-(3-chlorophenyl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the production of 5-Chloro-3-(3-chlorophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered when transitioning from bench-scale synthesis to large-scale manufacturing. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient scale-up process.

I. Synthesis Pathway Overview & Key Scale-Up Considerations

The synthesis of 5-Chloro-3-(3-chlorophenyl)benzoic acid, a biphenyl carboxylic acid, most commonly involves a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds but presents several challenges during scale-up.[1][2]

Typical Synthetic Route: Suzuki-Miyaura Coupling

A plausible and widely used synthetic approach involves the palladium-catalyzed cross-coupling of two key intermediates:

  • Aryl Halide: 3-Bromo-5-chlorobenzoic acid or its corresponding ester.

  • Boronic Acid/Ester: 3-Chlorophenylboronic acid.

The primary challenges in scaling up this process are multifaceted and include ensuring reaction efficiency, managing heat transfer, controlling impurities, and achieving a robust crystallization for the final product.[1][3][4]

Alternative Synthetic Route: Grignard Reaction

An alternative, though often more challenging route in terms of functional group compatibility, is the Grignard reaction.[2] This could involve the formation of a Grignard reagent from 1-bromo-3-chlorobenzene and its subsequent reaction with a suitable electrophile. However, the presence of the carboxylic acid group necessitates a protecting group strategy, adding steps and complexity to the overall process. Due to the superior functional group tolerance of the Suzuki-Miyaura coupling, this guide will primarily focus on troubleshooting this pathway.[2]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Reaction Kinetics & Completion

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or incomplete upon scale-up, leading to low yield. What are the likely causes and how can I fix it?

Answer:

This is a common scale-up challenge often rooted in issues with mixing, catalyst activity, and temperature control.[1][3]

  • Root Cause Analysis:

    • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult.[5][6][7] This can lead to localized concentration gradients, where the catalyst, base, and reactants are not in sufficient contact.

    • Poor Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up.[8] This can result in poor heat transfer, leading to lower-than-expected internal reaction temperatures and slower kinetics.[4][9]

    • Catalyst Deactivation: Palladium catalysts can be sensitive to air and impurities.[1] Inadequate inerting of a large reactor or impurities in starting materials can deactivate the catalyst.

    • Extended Reaction Time: Larger scale reactions naturally take longer to heat and cool.[10] Simply using the same reaction time as a small-scale experiment may not be sufficient for complete conversion.

  • Troubleshooting & Optimization:

    • Characterize Mixing: Ensure your reactor's agitation is sufficient for the reaction volume and viscosity. Consider using computational fluid dynamics (CFD) modeling to understand mixing patterns.[11] The choice of impeller and stirring speed are critical.[6]

    • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, to get an accurate reading of the reaction conditions.

    • Optimize Catalyst & Ligand Loading: While it may seem counterintuitive, sometimes a slight increase in catalyst loading is necessary at scale to compensate for minor deactivation. However, first, ensure rigorous inerting of the reactor.

    • In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC) to monitor the reaction progress. Do not stop the reaction based on time alone; wait for the consumption of the limiting reagent.

    • Reagent Quality: Ensure the quality and purity of your starting materials and solvents, as trace impurities can have a larger impact on a scaled-up reaction.

Question 2: I'm observing a significant amount of homocoupling of my boronic acid starting material. Why is this happening and what can I do to minimize it?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of 3,3'-dichlorobiphenyl.[12]

  • Root Cause Analysis:

    • Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of boronic acids.

    • Reaction Conditions: Elevated temperatures and certain bases can favor this side reaction.

    • Catalyst System: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling.

  • Troubleshooting & Optimization:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Sparging with an inert gas like nitrogen or argon before adding the catalyst is crucial.[13]

    • Temperature Control: Evaluate if the reaction can be run at a lower temperature without significantly impacting the cross-coupling rate.

    • Ligand Selection: Bulky electron-rich phosphine ligands can often suppress homocoupling.[14] Experiment with different ligands at the lab scale before scaling up.

    • Order of Addition: Adding the boronic acid slowly to the reaction mixture containing the aryl halide and catalyst can sometimes minimize its concentration and reduce homocoupling.

B. Impurity Profile & Purification

Question 3: After scale-up, I'm struggling with the removal of residual palladium from my final product. How can I effectively reduce palladium levels?

Answer:

Residual palladium is a major concern, especially for active pharmaceutical ingredients (APIs), due to strict regulatory limits.

  • Root Cause Analysis:

    • Catalyst Choice: The nature of the palladium catalyst and ligands can affect its solubility and ease of removal.

    • Work-up Procedure: Simple aqueous washes are often insufficient to remove palladium complexes.

  • Troubleshooting & Optimization:

    • Scavenging Agents: After the reaction is complete, treat the reaction mixture with a palladium scavenger. Common and effective scavengers include:

      • Thiol-based resins or silica gels.

      • Activated carbon.

      • Aqueous solutions of sodium bisulfite or cysteine.[15]

    • Extraction and Washing: A carefully designed work-up is essential. Sometimes, a solvent swap after the reaction can help precipitate the catalyst for filtration.

    • Crystallization: A well-designed crystallization process is a powerful tool for purifying the final product and removing residual metals.[16][17]

Question 4: The final crystallization of 5-Chloro-3-(3-chlorophenyl)benzoic acid is proving difficult to scale. I'm getting poor crystal form, inconsistent particle size, or an oiling-out issue. What should I investigate?

Answer:

Crystallization is a critical step that dictates the purity, stability, and handling properties of the final product.[16] Scale-up often introduces challenges in controlling nucleation and crystal growth.[]

  • Root Cause Analysis:

    • Cooling Rate: The slower cooling rates in large reactors compared to lab flasks can lead to different crystal habits.[]

    • Supersaturation Control: Inconsistent supersaturation can lead to uncontrolled nucleation, resulting in fine particles or agglomerates.

    • Mixing: Inadequate mixing can create localized zones of high supersaturation, leading to oiling out or the formation of impurities.[]

  • Troubleshooting & Optimization:

    • Solvent System Selection: The choice of solvent or solvent/anti-solvent system is paramount.[16] The ideal system should provide good solubility at higher temperatures and poor solubility at lower temperatures.

    • Controlled Cooling Profile: Implement a programmed, linear cooling profile rather than simply allowing the reactor to cool naturally.

    • Seeding: Develop a robust seeding strategy. Adding a small amount of the desired crystalline material at the right temperature and supersaturation level can control nucleation and lead to a more uniform particle size distribution.[17]

    • Anti-Solvent Addition: If using an anti-solvent crystallization, control the addition rate carefully to maintain a consistent level of supersaturation.[19]

    • Agitation: Optimize the stirring rate to ensure good heat and mass transfer without causing excessive secondary nucleation from crystal breakage.

C. Process Safety & Efficiency

Question 5: How do I manage the thermal safety of my Suzuki-Miyaura coupling reaction during scale-up?

Answer:

While not typically as violently exothermic as some reactions, Suzuki-Miyaura couplings can still generate significant heat, and managing this is a critical safety consideration at scale.[4]

  • Root Cause Analysis:

    • Decreased Heat Transfer: The reduced surface-area-to-volume ratio in large reactors makes heat dissipation less efficient.[8]

    • Accumulation of Reagents: If the reaction is slow to initiate, unreacted starting materials can accumulate. A sudden onset of the reaction can then lead to a rapid temperature and pressure increase (a thermal runaway).

  • Troubleshooting & Optimization:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies to determine the heat of reaction, maximum heat release rate, and the potential for a thermal runaway.[9]

    • Controlled Dosing: For highly exothermic reactions, consider adding one of the reactants (e.g., the boronic acid solution) slowly over time to control the rate of heat generation.

    • Emergency Quench Plan: Have a documented and tested plan for quenching the reaction in case of a thermal runaway. This may involve the rapid addition of a cold solvent or a chemical quencher.

    • Reactor Capability: Ensure your plant reactor's cooling system is capable of handling the heat load generated by the reaction.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Lab Scale)
  • Reactor Setup: To an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-chlorobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.1-1.5 eq), and a suitable solvent (e.g., toluene, 2-propanol/water mixture).

  • Degassing: Sparge the mixture with nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Base and Catalyst Addition: Add the base (e.g., K2CO3, K3PO4, 2.0-3.0 eq) followed by the palladium catalyst (e.g., Pd(PPh3)4, 0.01-0.05 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization.

Table 1: Common Impurities in Suzuki-Miyaura Coupling
Impurity NameStructureCommon CauseMitigation Strategy
3,3'-Dichlorobiphenyl Cl-Ph-Ph-ClHomocoupling of 3-chlorophenylboronic acidRigorous degassing, optimize temperature and base[12]
3-Bromo-5-chlorobenzoic Acid Br-Ph(Cl)-COOHIncomplete reactionMonitor with IPCs, optimize reaction time/temp[10]
3-Chlorobenzoic Acid Cl-Ph-COOHProtodeboronation of 3-chlorophenylboronic acidUse anhydrous conditions, choose appropriate base
5-Chloro-3-hydroxybenzoic acid HO-Ph(Cl)-COOHReaction with hydroxide if using a strong baseUse a non-hydroxide base like K2CO3 or K3PO4

IV. Visualizations

Diagram 1: Key Steps in a Suzuki-Miyaura Coupling Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorganyl Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Diorganyl Reductive_Elimination Reductive Elimination Pd(II)_Diorganyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Scale-Up Troubleshooting Flowchart

Scale_Up_Troubleshooting Start Scale-Up Issue Identified Problem_Type What is the nature of the issue? Start->Problem_Type Low_Yield Low Yield / Incomplete Reaction Problem_Type->Low_Yield Reaction Performance Impurity High Impurity Levels Problem_Type->Impurity Product Purity Physical_Props Poor Physical Properties (Crystallization) Problem_Type->Physical_Props Final Product Form Check_Mixing Evaluate Mixing & Agitation Low_Yield->Check_Mixing ID_Impurity Identify Key Impurities (e.g., Homocoupling) Impurity->ID_Impurity Screen_Solvents Screen Crystallization Solvents Physical_Props->Screen_Solvents Check_Temp Verify Internal Temperature Check_Mixing->Check_Temp Check_Catalyst Assess Catalyst Activity & Inerting Check_Temp->Check_Catalyst Solution Implement Optimized Process Check_Catalyst->Solution Optimize_Conditions Optimize Reaction Conditions (Temp, Base) ID_Impurity->Optimize_Conditions Scavenge Implement Scavenging Protocol (e.g., for Pd) Optimize_Conditions->Scavenge Scavenge->Solution Control_Cooling Implement Controlled Cooling Profile Screen_Solvents->Control_Cooling Seeding_Strategy Develop Seeding Strategy Control_Cooling->Seeding_Strategy Seeding_Strategy->Solution

Caption: A logical workflow for troubleshooting common scale-up issues.

V. References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]

  • Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Heat Transfer and Process Scale-up. Mettler Toledo. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Rules of Thumb: Scale-up. The Chemical Engineer. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI. [Link]

  • Mixing and Mass Transfer. Mettler Toledo. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Scaling Yield and Mixing in Chemical Reactors. Veryst Engineering. [Link]

  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. [Link]

  • Crystallization as a Core Competence in API Manufacturing. Fermion. [Link]

  • The Science Behind Efficient Mixing and Stirrer Customization in Glass Reactors. [Link]

  • Explore the Key Parameters for Chemical Reactor Efficiency. Stalwart International. [Link]

  • Mixing Considerations in Chemical Reactor Scale-Up. COMSOL. [Link]

  • Heat transfer effect in scaling-up a fluidized bed reactor for propylene polymerization. RSC Publishing. [Link]

  • Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. [Link]

  • Crystallization for Complex Lipids & APIs. CordenPharma. [Link]

  • Grignard Reaction. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. [Link]

  • Problems needing attention in synthesis process scaling up. Shandong Look Chemical. [Link]

  • Grignard Reactions Go Greener with Continuous Processing. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... ResearchGate. [Link]

  • Looking for tips on scaling up organic syntheses. Reddit. [Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. [Link]

  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. [Link]

  • How to Succeed in Multi-Step Organic Synthesis. WSU. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.

  • m-CHLOROPERBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid. Google Patents.

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Validation & Comparative

mass spectrometry fragmentation pattern of 5-Chloro-3-(3-chlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution vs. Tandem Quadrupole Mass Spectrometry for the Structural Elucidation of 5-Chloro-3-(3-chlorophenyl)benzoic acid: A Comparative Guide

Introduction: The Analytical Challenge

The structural elucidation and quantitation of halogenated biphenyl compounds, such as 5-Chloro-3-(3-chlorophenyl)benzoic acid (Chemical Formula: C₁₃H₈Cl₂O₂, MW: ~267.11 g/mol ), present unique challenges in drug development and impurity profiling. The presence of two chlorine atoms and a carboxylic acid dictates its gas-phase behavior, requiring precise ionization and fragmentation strategies.

This guide objectively compares two leading mass spectrometry (MS) platforms—High-Resolution Accurate-Mass (HRAM) Orbitrap (e.g., Thermo Scientific™ Orbitrap Exploris™ 480) and Tandem Quadrupole MS (TQ-MS) (e.g., TSQ Altis™)—to determine the optimal system for characterizing and quantifying this compound.

Mechanistic Causality: Ionization and Fragmentation

To design a self-validating experimental protocol, we must first understand the physicochemical causality driving the molecule's behavior in the mass spectrometer [1].

Ionization Strategy (ESI-): Electrospray Ionization in negative mode (ESI-) is the definitive choice. Causality: The electron-withdrawing nature of the two chlorine atoms stabilizes the negative charge on the carboxylate anion. Deprotonation yields a highly stable [M-H]⁻ precursor ion at m/z 264.98 (monoisotopic). Furthermore, the dual-chlorine presence provides a built-in self-validating isotopic signature: the natural abundance of ³⁵Cl and ³⁷Cl (~3:1) creates a distinct M : M+2 : M+4 spectral ratio of approximately 9:6:1. Observing this exact ratio in the MS1 spectrum confirms precursor identity before any fragmentation occurs.

Fragmentation Pathway (CID): Under Collision-Induced Dissociation (CID), the molecule undergoes specific charge-remote and charge-mediated fragmentations [2]:

  • Primary Neutral Loss (Decarboxylation): The most thermodynamically favorable pathway is the loss of carbon dioxide (-CO₂, 44 Da), generating a fragment at m/z 220.99. Causality: Cleavage of the C-C bond adjacent to the carboxylate group is highly favored in short-chain and aromatic acids due to the stability of the resulting phenyl anion [3].

  • Secondary Loss (Dehalogenation): Increasing the collision energy forces the loss of a chlorine radical (-Cl•, 35 Da) or hydrochloric acid (-HCl, 36 Da) from the decarboxylated ion, yielding minor fragments around m/z 185.01.

Fragmentation_Pathway M Precursor Ion [M-H]- m/z 264.98 Isotope Ratio: 9:6:1 F1 Primary Fragment m/z 220.99 [-CO2] M->F1 CID (Low CE) - 44 Da F2 Secondary Fragment m/z 185.01 [-HCl] F1->F2 CID (High CE) - 36 Da F3 Secondary Fragment m/z 185.99 [-Cl•] F1->F3 CID (High CE) - 35 Da

CID Fragmentation pathway of 5-Chloro-3-(3-chlorophenyl)benzoic acid in ESI-.

Product Performance Comparison: Orbitrap HRAM vs. TQ-MS

When selecting a platform for this compound, the choice depends on whether the goal is unknown impurity elucidation or high-throughput pharmacokinetic quantitation .

  • Thermo Orbitrap Exploris 480 (HRAM): Utilizes an ultra-high-field Orbitrap mass analyzer capable of resolving power up to 480,000 (at m/z 200) [1]. Advantage: It easily resolves isobaric interferences from complex biological matrices and provides sub-ppm mass accuracy, strictly validating the C₁₃H₇Cl₂O₂ elemental composition.

  • Tandem Quadrupole (TQ-MS): Operates at unit mass resolution but excels in duty cycle and sensitivity for targeted Multiple Reaction Monitoring (MRM). Advantage: Maximum sensitivity and linear dynamic range for quantifying the 264.98 → 220.99 transition in routine assays.

Quantitative Data Summary
Performance MetricOrbitrap Exploris 480 (HRAM)Tandem Quadrupole (TQ-MS)Impact on 5-Chloro-3-(3-chlorophenyl)benzoic acid Analysis
Mass Resolution Up to 480,000 (FWHM)Unit Resolution (~0.7 Da)HRAM resolves matrix interferences from the m/z 264.98 peak.
Mass Accuracy < 3 ppm (External Cal)~ 0.1 DaHRAM confirms exact elemental composition of the -CO₂ loss.
Scan Speed Up to 40 Hz> 500 MRMs/secTQ-MS is superior for multiplexed, high-throughput PK screening.
Sensitivity (LOD) Low picogramSub-picogram / FemtogramTQ-MS provides superior limits of detection for targeted assays.
Primary Utility Metabolite ID, Impurity ProfilingRoutine PK QuantitationOrbitrap validates structure; TQ-MS executes routine counting.

Experimental Protocols: A Self-Validating Workflow

To ensure data integrity, the following step-by-step methodology incorporates internal validation checkpoints.

Step 1: Sample Preparation & Matrix Spiking
  • Stock Solution: Dissolve 1.0 mg of 5-Chloro-3-(3-chlorophenyl)benzoic acid in 1 mL of LC-MS grade Methanol (1 mg/mL).

  • Internal Standard (IS): Spike samples with a ¹³C-labeled benzoic acid analog to correct for matrix effects and ionization suppression.

  • Working Dilution: Dilute to 100 ng/mL using an initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). Causality: Formic acid ensures sharp chromatographic peaks, while the ESI source conditions will still force deprotonation in the gas phase.

Step 2: UHPLC Separation Parameters
  • Column: C18 superficially porous particle column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Optimization

For Orbitrap Exploris 480 (Elucidation):

  • Set polarity to Negative ESI.

  • Full Scan MS1: Resolution 120,000; Scan range m/z 100–500. Validation Check: Verify the 9:6:1 isotopic pattern at m/z 264.98, 266.98, and 268.98.

  • ddMS2 (Data-Dependent MS/MS): Resolution 30,000; Stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: Stepped NCE ensures capture of both the easily cleaved CO₂ loss and the higher-energy halogen cleavages in a single composite spectrum.

For TQ-MS (Quantitation):

  • Perform a syringe pump infusion (10 µL/min) of the 100 ng/mL standard.

  • Identify the precursor [M-H]⁻ at m/z 265.

  • Perform a product ion scan to optimize Collision Energy (CE).

  • MRM Setup:

    • Quantifier Transition: 265.0 → 221.0 (CE: 15V)

    • Qualifier Transition: 267.0 → 223.0 (CE: 15V)

    • Validation Check: The ratio of Quantifier to Qualifier peak areas must remain constant (~1.5:1) across all unknown samples, validating peak purity.

Experimental_Workflow A Sample Prep Spike 13C Internal Standard B UHPLC Separation C18, 0.1% FA Gradient A->B C ESI Negative Mode Formation of [M-H]- B->C D Orbitrap HRMS Isotope Pattern Verification C->D Pathway A: Elucidation E TQ-MS MRM Ratio Validation C->E Pathway B: Quantitation F Structural Confirmation (Sub-ppm Accuracy) D->F G Absolute Quantitation (Femtogram Sensitivity) E->G

Decision matrix and workflow for MS platform selection and validation.

Conclusion

For the analysis of 5-Chloro-3-(3-chlorophenyl)benzoic acid, the choice of instrument dictates the analytical ceiling. The Orbitrap Exploris 480 is unparalleled for structural elucidation, utilizing its HRAM capabilities to definitively map the decarboxylation and dehalogenation pathways while validating the unique isotopic signature of the dual-chlorine system. Conversely, once the fragmentation pathways (m/z 265 → 221) are mapped and validated, transitioning the method to a Tandem Quadrupole MS provides the optimal self-validating system for high-throughput, high-sensitivity quantitation.

References

  • Thermo Fisher Scientific. "Orbitrap Exploris 480 Mass Spectrometer - Specifications and Structural Elucidation." Thermofisher.com.
  • Demarque, D.P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, RSC Publishing (2016).
  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns of Carboxylic Acids." LibreTexts (2023).

A Comparative Guide to the Bioactivity of 5-Chloro-3-(3-chlorophenyl)benzoic Acid versus Unsubstituted Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoic acid, a simple aromatic carboxylic acid, is a compound with a long and well-documented history of use as an effective antimicrobial agent, particularly in the food and pharmaceutical industries.[1][2][3][4] Its mechanism of action and biological activity are well understood, making it an ideal benchmark for evaluating the bioactivity of its derivatives. This guide provides a comparative analysis of unsubstituted benzoic acid and a novel, more complex derivative, 5-Chloro-3-(3-chlorophenyl)benzoic acid.

This document is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive comparison and, more importantly, a roadmap for the experimental validation of the predicted bioactivities of this novel chlorinated benzoic acid derivative. We will present detailed experimental protocols for key assays and provide visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Unsubstituted Benzoic Acid is a colorless, crystalline solid with a faint, pleasant odor.[8][9] It is slightly soluble in cold water, but its solubility increases significantly with temperature.[8][10][11] It is readily soluble in organic solvents like ethanol, ether, and benzene.[8][9][12]

For 5-Chloro-3-(3-chlorophenyl)benzoic acid , we can predict its properties based on its structure. The addition of two chlorine atoms to the benzoic acid scaffold is expected to increase its molecular weight and lipophilicity (hydrophobicity). This increased lipophilicity may enhance its ability to cross biological membranes, potentially leading to altered or enhanced bioactivity compared to the parent compound.

PropertyUnsubstituted Benzoic Acid5-Chloro-3-(3-chlorophenyl)benzoic acid (Predicted)
Molecular Formula C₇H₆O₂[13]C₁₃H₈Cl₂O₂
Molecular Weight 122.12 g/mol [11][12]283.11 g/mol
Appearance White crystalline solid[8][12]Crystalline solid
Melting Point 122.4 °C[12]Higher than benzoic acid
Boiling Point 249.2 °C[12]Higher than benzoic acid
Water Solubility Slightly soluble in cold water, more soluble in hot water[8][10]Lower than benzoic acid
pKa 4.2[11][12]Similar to or slightly lower than benzoic acid
Lipophilicity (LogP) ~1.87Higher than benzoic acid

A Comparative Analysis of Bioactivity

Unsubstituted Benzoic Acid: A Well-Established Antimicrobial Agent

The primary and most well-characterized bioactivity of benzoic acid is its antimicrobial action, particularly against fungi and bacteria.[1][2] This property is the basis for its widespread use as a food preservative (E210).[1][3]

The mechanism of action is dependent on the pH of the environment.[2] The undissociated, lipophilic form of benzoic acid, which is more prevalent in acidic conditions (pH < 5), can readily diffuse across the microbial cell membrane.[2][3] Once inside the more alkaline cytoplasm of the microorganism, the benzoic acid dissociates, releasing a proton (H+) and a benzoate anion.[2][14][15] This leads to an accumulation of protons, overwhelming the cell's pH buffering capacity and causing intracellular acidification.[2][15]

This drop in intracellular pH has several detrimental effects on the microbial cell:

  • Enzyme Inhibition: Many vital metabolic enzymes are highly sensitive to pH and are inhibited by the acidic environment.[15] A key target is phosphofructokinase, a critical enzyme in glycolysis.[3][15]

  • Disruption of Metabolic Processes: The altered pH disrupts cellular metabolism and energy production.[1][15]

  • Increased Permeability of the Cell Membrane: Benzoic acid can also affect the integrity of the cell membrane, leading to leakage of essential cellular components.[15]

Diagram: Mechanism of Action of Benzoic Acid

cluster_extracellular Extracellular (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular (Alkaline pH) Benzoic_Acid_Undissociated Benzoic Acid (Undissociated) Membrane Lipid Bilayer Benzoic_Acid_Undissociated->Membrane Passive Diffusion Benzoic_Acid_Dissociated Benzoate Anion + H+ Membrane->Benzoic_Acid_Dissociated PFK Phosphofructokinase (PFK) Benzoic_Acid_Dissociated->PFK Inhibition Metabolism Metabolic Disruption PFK->Metabolism Growth_Inhibition Growth Inhibition Metabolism->Growth_Inhibition

Caption: The antifungal action of benzoic acid.

The antimicrobial efficacy of benzoic acid is concentration-dependent. Here are some reported Minimum Inhibitory Concentration (MIC) values:

MicroorganismMIC (mg/mL)Reference
Escherichia coli O1571[16]
Escherichia coli3.2[16]
Staphylococcus aureus--
Aspergillus species--
Penicillium species--
Candida species--

Note: Specific MIC values can vary depending on the strain and experimental conditions.

Beyond its antimicrobial activity, derivatives of benzoic acid have been investigated for a range of other biological effects, including the inhibition of enzymes like α-amylase and carbonic anhydrase.[17][18]

5-Chloro-3-(3-chlorophenyl)benzoic Acid: Predicted Bioactivity Profile

Given the absence of direct experimental data for 5-Chloro-3-(3-chlorophenyl)benzoic acid, we can predict its potential bioactivities based on its structural features and the known activities of similar compounds. The presence of two chlorine atoms and a biphenyl-like structure are significant modifications that are likely to impart novel biological properties.

Potential Bioactivities to Investigate:

  • Enhanced Antimicrobial Activity: The increased lipophilicity due to the chlorine atoms may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to lower MIC values compared to unsubstituted benzoic acid. Some studies have shown that halogenated benzoic acid derivatives can have improved antimicrobial effects.

  • Anticancer Activity: Derivatives of dichlorophenyl benzoic acid have shown potential as anticancer agents.[5][6] The mechanism could involve the inhibition of key enzymes in cancer cell proliferation, such as p38α MAPK, or the activation of pathways leading to apoptosis, like the AMPK signaling pathway.[5][6]

  • Enzyme Inhibition: Benzoic acid derivatives are known to inhibit various enzymes.[17][18][19][20] The specific structure of 5-Chloro-3-(3-chlorophenyl)benzoic acid, with its bulky and hydrophobic nature, makes it a candidate for inhibiting enzymes with corresponding binding pockets. Potential targets could include acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), which are implicated in neurodegenerative diseases.[19]

  • Herbicidal Activity: The 3,5-dichlorobenzoyl moiety is a feature of some herbicides, suggesting that this compound could have phytotoxic properties.[5][7]

Proposed Experimental Workflows for Bioactivity Screening

To validate the predicted bioactivities of 5-Chloro-3-(3-chlorophenyl)benzoic acid, a systematic experimental approach is required. Below are detailed protocols for initial screening assays, comparing the novel compound to unsubstituted benzoic acid.

Diagram: Experimental Workflow for Bioactivity Comparison

Start Start: Synthesize & Purify Compounds Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Start->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT/XTT Assay) Start->Anticancer_Screening Enzyme_Inhibition_Screening Enzyme Inhibition Screening Start->Enzyme_Inhibition_Screening Data_Analysis Data Analysis & Comparison Antimicrobial_Screening->Data_Analysis Anticancer_Screening->Data_Analysis Enzyme_Inhibition_Screening->Data_Analysis End End: Structure-Activity Relationship Data_Analysis->End

Caption: Workflow for comparing bioactivities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Solutions of 5-Chloro-3-(3-chlorophenyl)benzoic acid and unsubstituted benzoic acid in a suitable solvent (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each test compound. Start with a high concentration (e.g., 1000 µg/mL) and dilute across the plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the test compound.

  • Controls: Include a positive control (microbes in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Read Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[21]

Protocol 2: Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-Chloro-3-(3-chlorophenyl)benzoic acid and unsubstituted benzoic acid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

Unsubstituted benzoic acid is a compound with well-defined and extensively studied antimicrobial properties, primarily acting through the disruption of intracellular pH in microorganisms. In contrast, 5-Chloro-3-(3-chlorophenyl)benzoic acid is a novel derivative with a predicted, but as yet unconfirmed, bioactivity profile.

Based on structure-activity relationships, it is hypothesized that the addition of two chlorine atoms to the benzoic acid scaffold will increase its lipophilicity, potentially leading to enhanced antimicrobial activity. Furthermore, the dichlorophenyl moiety suggests the possibility of other significant biological activities, including anticancer and enzyme inhibitory effects, which are not characteristic of the parent benzoic acid molecule.

This guide provides a framework for the systematic investigation of 5-Chloro-3-(3-chlorophenyl)benzoic acid. The detailed experimental protocols for MIC determination and cell viability assays offer a starting point for researchers to quantitatively assess its bioactivity and compare it to the well-established benchmark of unsubstituted benzoic acid. The results of such studies will be crucial in elucidating the structure-activity relationships of halogenated benzoic acid derivatives and could lead to the discovery of novel therapeutic agents.

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A Researcher's Guide to a Dual-Functionality Scaffold: Interpreting the IR Spectra of Chloro-Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the biphenyl scaffold is a cornerstone of molecular design. Its semi-rigid structure provides a versatile platform for introducing diverse functionalities, enabling precise control over steric and electronic properties. When this scaffold is decorated with both a carboxylic acid and a chloro group, as in compounds like 4'-chloro-biphenyl-4-carboxylic acid, we create a molecule with distinct regions of polarity, reactivity, and potential for hydrogen bonding.

Infrared (IR) spectroscopy is an indispensable first-pass technique for verifying the structural integrity of such molecules. It is rapid, non-destructive, and exquisitely sensitive to the presence of key functional groups. This guide provides an in-depth comparison of the characteristic IR spectroscopic signatures of the carboxylic acid and chloro moieties on a biphenyl backbone. We will move beyond simple peak identification to explain the underlying principles that govern their spectral positions and appearances, empowering you to interpret your data with confidence.

The Vibrational Language of Functional Groups in Biphenyls

An IR spectrum reveals the vibrational modes of a molecule's chemical bonds. Each functional group possesses a unique set of vibrational frequencies (stretching, bending, wagging) that act as its spectroscopic fingerprint.[1] For a chloro-substituted biphenyl carboxylic acid, the most informative regions of the spectrum are dictated by the carboxylic acid, the aromatic biphenyl rings, and the carbon-chlorine bond.

The Unmistakable Signature of the Carboxylic Acid Group

The carboxylic acid (-COOH) functional group gives rise to some of the most recognizable and diagnostic peaks in an IR spectrum, primarily due to the profound effect of intermolecular hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which dramatically influences the appearance of the hydroxyl (O-H) and carbonyl (C=O) stretching bands.[2][3]

  • O–H Stretching: The most characteristic feature is an exceptionally broad and strong absorption band that dominates the region from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ .[1][4] This significant broadening is a direct consequence of the strong hydrogen-bonding dimers, which create a continuum of O-H bond strengths and, therefore, a wide range of absorbed frequencies.[3] The sharp C-H stretching peaks of the biphenyl rings are often seen superimposed on this broad envelope.[4]

  • C=O (Carbonyl) Stretching: A sharp and very intense peak is expected for the carbonyl stretch. Its position is highly sensitive to the electronic environment. For a carboxylic acid group attached to an aromatic system like biphenyl, the peak is found in the range of 1710 cm⁻¹ to 1680 cm⁻¹ .[4][5] This position is at a lower wavenumber compared to saturated aliphatic acids (typically 1725-1700 cm⁻¹) due to conjugation.[6][7] The π-electrons from the biphenyl ring delocalize into the carbonyl group, slightly weakening the C=O double bond, lowering its force constant, and thus decreasing the frequency required to excite its stretch.[6]

  • C–O Stretching and O–H Bending: Two other peaks associated with the carboxylic acid group, though sometimes less obvious, are the C-O stretch and the in-plane O-H bend, which often couple. These typically result in a medium-intensity peak found between 1320 cm⁻¹ and 1210 cm⁻¹ .[4][7] Additionally, a broad, medium-intensity peak corresponding to the out-of-plane O-H bend of the dimer can often be found centered around 920 cm⁻¹ .

Identifying the Biphenyl and Chloro Group Absorptions

The signals from the biphenyl rings and the chloro-substituent are generally less intense than the carboxylic acid peaks but are crucial for full structural confirmation.

  • Aromatic C–H Stretching: Look for a cluster of weak-to-medium sharp peaks just above 3000 cm⁻¹, typically in the 3100 cm⁻¹ to 3000 cm⁻¹ region.[8][9] The presence of absorption in this specific window is a reliable indicator of hydrogen atoms attached to sp²-hybridized carbon atoms of an aromatic ring.

  • Aromatic C=C Stretching: The vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of sharp, medium-intensity peaks in the 1600 cm⁻¹ to 1450 cm⁻¹ region.[8] These peaks confirm the presence of the aromatic scaffold.

  • C–Cl Stretching: The carbon-chlorine stretch is found in the lower frequency "fingerprint" region of the spectrum. For aryl chlorides, this vibration gives rise to a medium-to-strong absorption typically in the range of 750 cm⁻¹ to 700 cm⁻¹ .[2] Its exact position can be subtly influenced by the substitution pattern on the ring.

Data Summary: A Comparative Table of Expected Peaks

The following table summarizes the expected IR absorption data for a model compound, 4'-chloro-biphenyl-4-carboxylic acid.

Functional Group / MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
Carboxylic AcidO–H Stretch (H-bonded)2500 - 3300Very Strong, Very Broad
Biphenyl RingsAromatic C–H Stretch3000 - 3100Weak to Medium, Sharp
Carboxylic AcidC=O Stretch (Conjugated)1680 - 1710Strong, Sharp
Biphenyl RingsAromatic C=C Stretch1450 - 1600Variable, Sharp Peaks
Carboxylic AcidC–O Stretch / O-H Bend1210 - 1320Medium, Broad
Carboxylic AcidO–H Bend (Out-of-plane)~920Medium, Broad
Chloro GroupAryl C–Cl Stretch700 - 750Medium to Strong, Sharp

A Note on Substituent Effects: The chloro group at the 4'-position is an electron-withdrawing group. This effect is transmitted through the biphenyl π-system and can slightly influence the carbonyl stretch. The net electron withdrawal tends to strengthen the C=O bond, which may shift the peak to a slightly higher wavenumber (e.g., closer to 1710 cm⁻¹) than in the unsubstituted biphenyl-4-carboxylic acid. This effect, while often small, is a key insight derived from a careful analysis.

Visualizing the Key Molecular Vibrations

The following diagram illustrates the primary vibrational modes discussed for 4'-chloro-biphenyl-4-carboxylic acid.

workflow start Acquire ATR-FTIR Spectrum check_OH Identify Very Broad Band (2500-3300 cm⁻¹)? start->check_OH check_CO Identify Strong, Sharp Peak (1680-1710 cm⁻¹)? check_OH->check_CO Yes reassess Re-evaluate Structure or Purity check_OH->reassess No confirm_COOH Carboxylic Acid Group Likely Present check_CO->confirm_COOH Yes check_CO->reassess No check_Aromatic_CH Identify Peaks > 3000 cm⁻¹? confirm_COOH->check_Aromatic_CH check_Aromatic_CC Identify Peaks (1450-1600 cm⁻¹)? check_Aromatic_CH->check_Aromatic_CC Yes check_Aromatic_CH->reassess No confirm_Biphenyl Biphenyl Scaffold Confirmed check_Aromatic_CC->confirm_Biphenyl Yes check_Aromatic_CC->reassess No check_CCl Identify Peak (700-750 cm⁻¹)? confirm_Biphenyl->check_CCl confirm_Cl Chloro Group Confirmed check_CCl->confirm_Cl Yes check_CCl->reassess No final_conclusion Structure Verified: Chloro-Substituted Biphenyl Carboxylic Acid confirm_Cl->final_conclusion

Caption: A systematic workflow for the IR spectral analysis of the target molecule.

Conclusion

The infrared spectrum of a chloro-substituted biphenyl carboxylic acid is rich with information. By understanding the characteristic positions and appearances of the key vibrational bands—the profoundly broad O-H stretch, the intense and conjugated C=O stretch, and the specific absorptions of the aromatic rings and C-Cl bond—researchers can rapidly and confidently confirm the identity and integrity of their synthesized compounds. This guide provides the foundational data and experimental framework to leverage IR spectroscopy as a powerful tool in your research and development endeavors.

References

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

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  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

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  • JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Available at: [Link]

  • Gable, K. (2018). The C=O Stretch. Oregon State University. Available at: [Link]

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Elemental Analysis and Composition Verification of Chlorophenyl Benzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorophenyl benzoic acids, such as 4-(4-chlorophenyl)benzoic acid and its derivatives, are critical structural motifs in modern drug discovery, frequently utilized in the synthesis of selective COX-1 inhibitors and 1[1]. For researchers and drug development professionals, verifying the exact elemental composition of these intermediates is a non-negotiable regulatory checkpoint. However, the presence of a highly stable aromatic system coupled with a covalently bound chlorine atom creates a notoriously difficult matrix for standard analytical techniques.

This guide objectively compares traditional Combustion Analysis (CHNS/O) with orthogonal High-Resolution Mass Spectrometry (HRMS), providing field-proven, self-validating protocols to overcome halogen-induced analytical artifacts.

The Causality of Halogen Interference in Elemental Analysis

In standard CHNS combustion analysis, organic compounds are oxidized at high temperatures (~1000°C), and the resulting gases are reduced over a copper column. Halogenated aromatics introduce two primary failure modes:

  • Hydrogen Trapping: During combustion, halogens readily form hydrogen halides (e.g., HCl). Upon cooling in the reduction column, these can condense into copper(II) chloride droplets or partial hydrates, artificially lowering the 2[2].

  • Catalyst Poisoning: Free halogens rapidly poison the copper reduction packing, leading to incomplete reduction of nitrogen oxides (NOx) to N₂, which skews nitrogen quantification.

To mitigate this, the addition of combustion aids like vanadium pentoxide (V₂O₅) is mandatory. V₂O₅ acts as a potent oxygen donor and thermal catalyst, ensuring the complete breakdown of the 3[3]. Furthermore, integrating silver oxide into the post-treatment tube traps volatile halogens as stable 4 before they can interact with the copper catalyst[4].

Workflow for Composition Verification

Workflow A Chlorophenyl Benzoic Acid Sample B Sample Aliquoting & Preparation A->B C1 Combustion EA (CHNS/O) B->C1 C2 HRMS & Isotopic Profiling B->C2 D1 Add V2O5 Catalyst (Overcome Halogen Trapping) C1->D1 D2 ESI Negative Mode (Carboxylic Acid Ionization) C2->D2 E1 Empirical Formula (C, H, N, O %) D1->E1 E2 Exact Mass & 35Cl/37Cl Ratio D2->E2 F Orthogonal Data Reconciliation & Purity Confirmation E1->F E2->F

Orthogonal workflow for the composition verification of halogenated aromatic acids.

Self-Validating Experimental Protocols

Protocol 1: Modified CHNS Combustion Analysis

This protocol utilizes a closed-loop validation system to ensure catalyst integrity throughout the run.

  • System Calibration: Calibrate the CHNS analyzer using a high-purity, non-halogenated standard (e.g., Acetanilide) to establish baseline thermal conductivity response factors.

  • Validation Standard Injection: Weigh 2.0 mg of a certified reference material (CRM) with a known chlorine content (e.g., 4-chlorobenzoic acid) into a tin capsule. Add ~2.0 mg of fine V₂O₅ powder. Analyze to confirm carbon and hydrogen yields are within ±0.3% of theoretical values.

  • Sample Preparation: Weigh 2.0 mg of the chlorophenyl benzoic acid unknown into a tin capsule. Overlay with a 1:1 mass ratio of V₂O₅. Crimp the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the oxidation reactor (packed with chromium oxide and silver wool) at 1050°C.

  • Post-Run Validation: Re-run the 4-chlorobenzoic acid CRM after every 10 unknown samples.

    • Causality Check: If the hydrogen yield of the CRM drops by >0.3%, it indicates halogen breakthrough or copper column exhaustion. The run is automatically invalidated, and the reduction tube must be replaced.

Protocol 2: HRMS Exact Mass and Isotopic Verification

Elemental analysis provides bulk stoichiometry but cannot detect isobaric impurities. HRMS serves as the orthogonal validator.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Ionization: Inject into the mass spectrometer using Electrospray Ionization in negative mode (ESI-). Carboxylic acids readily deprotonate to form [M-H]⁻ ions.

  • Lock-Mass Calibration (Self-Validation): Co-infuse Leucine Enkephalin ([M-H]⁻ = 554.2620) as an internal lock-mass. The system continuously corrects the mass axis against this known standard, ensuring mass accuracy remains <2 ppm.

  • Data Acquisition & Isotopic Matching: Acquire spectra in the m/z 100-1000 range. Extract the exact mass and calculate the ratio of the monoisotopic peak (³⁵Cl) to the M+2 peak (³⁷Cl).

    • Causality Check: A valid monochlorinated phenyl compound must exhibit a ~3.13:1 isotopic ratio. Any deviation >5% indicates co-eluting impurities or an incorrect molecular formula assignment.

Comparative Experimental Data

The following table demonstrates the performance of standard vs. modified analytical techniques on two representative chlorophenyl benzoic acid derivatives. Note the severe hydrogen suppression in standard EA, which is entirely corrected upon the addition of V₂O₅.

CompoundAnalytical MethodTheoretical ValueExperimental ResultError / Deviation
4-(4-chlorophenyl)benzoic acid (C₁₃H₉ClO₂)Standard CHNS (No V₂O₅)H: 3.90%H: 3.45%-0.45% (Failed)
Modified CHNS (With V₂O₅)C: 67.11%, H: 3.90%C: 67.08%, H: 3.88%< 0.1% (Passed)
HRMS (ESI-) [M-H]⁻m/z 231.0218m/z 231.02151.3 ppm
6-amino-2-phenyl-4-(4-chlorophenyl)benzoic acid (C₁₉H₁₄ClNO₂)Modified CHNS (With V₂O₅)C: 70.48%, H: 4.36%, N: 4.33%C: 70.52%, H: 4.31%, N: 4.29%< 0.1% (Passed)
HRMS (ESI-)[M-H]⁻m/z 322.0640m/z 322.06370.9 ppm
Isotopic Ratio (³⁵Cl : ³⁷Cl)3.13 : 1.003.11 : 1.000.6% variance

Conclusion

For the composition verification of chlorophenyl benzoic acids, relying solely on standard combustion analysis is a critical error that routinely leads to false negatives due to halogen trapping and catalyst poisoning. By employing a modified EA workflow utilizing V₂O₅ and silver-based halogen scrubbers, researchers can achieve the requisite ±0.3% accuracy required for publication and regulatory submission. When coupled orthogonally with HRMS exact mass and isotopic profiling, the resulting analytical package provides an unassailable, self-validating proof of molecular identity and purity.

References

  • Optimization of on-line hydrogen stable isotope-ratio measurements of halogen- and sulfur-bearing organic compounds using elemen. Helmholtz Centre for Environmental Research (UFZ).
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers.
  • m-Terphenylamines, Acting as Selective COX-1 Inhibitors, Block Microglia Inflammatory Response and Exert Neuroprotective Activity.
  • Micro catalogue 2023 - Elemental Microanalysis. Elemental Microanalysis Ltd.

Sources

Application Scientist Guide: Assessing and Optimizing the Metabolic Stability of 5-Chloro-3-(3-chlorophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate biphenyl scaffolds for pharmacokinetic (PK) liabilities. 5-Chloro-3-(3-chlorophenyl)benzoic acid is a highly versatile structural motif, but like many halogenated biphenyls bearing a carboxylic acid, it presents specific metabolic vulnerabilities.

This guide provides an objective, data-driven comparison of this parent scaffold against rationally designed derivatives. By deconvoluting Phase I (CYP450) and Phase II (UGT) metabolic pathways, we will establish a self-validating experimental framework to accurately assess and optimize metabolic stability.

The Biphenyl Scaffold: Identifying Metabolic Liabilities

When evaluating the parent compound, 5-Chloro-3-(3-chlorophenyl)benzoic acid, two primary metabolic "soft spots" typically drive rapid hepatic clearance:

  • Phase I CYP450 Oxidation: The unsubstituted para-positions on the biphenyl rings are highly susceptible to electrophilic attack by CYP enzymes, leading to rapid hydroxylation.

  • Phase II Glucuronidation: The free carboxylic acid is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides—metabolites that not only drive rapid clearance but can also cause idiosyncratic toxicity due to protein reactivity.

To isolate these mechanisms, we must compare the parent compound against targeted structural derivatives using both Human Liver Microsomes (HLM) (which primarily capture Phase I CYP activity) and Cryopreserved Human Hepatocytes (which contain the full complement of Phase I and Phase II enzymes)[1].

MetabolicPathway cluster_Phase1 Phase I Metabolism (HLM) cluster_Phase2 Phase II Metabolism (Hepatocytes) Parent 5-Chloro-3-(3-chlorophenyl) benzoic acid CYP CYP450 Oxidation (Para-hydroxylation) Parent->CYP Susceptible UGT UGT Glucuronidation (Carboxylic Acid) Parent->UGT Susceptible DerivA Deriv A: Para-Fluoro (Blocks CYP) CYP->DerivA SAR Optimization Metabolite1 Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite1 Stable Deriv C: Dual Modification (High Metabolic Stability) DerivA->Stable Combine DerivB Deriv B: Tetrazole (Blocks UGT) UGT->DerivB SAR Optimization Metabolite2 Acyl Glucuronide (Rapid Clearance) UGT->Metabolite2 DerivB->Stable Combine

Figure 1: Rational design strategy bypassing CYP450 and UGT metabolic liabilities.

Rational SAR Design: Comparative Derivative Analysis

To objectively measure performance improvements, we benchmark the parent compound against three rationally designed alternatives:

  • Parent: 5-Chloro-3-(3-chlorophenyl)benzoic acid.

  • Derivative A (CYP-Blocked): 5-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid. Rationale: Fluorine substitution at the para-position blocks CYP-mediated hydroxylation without adding significant steric bulk.

  • Derivative B (UGT-Blocked): 5-Chloro-3-(3-chlorophenyl)-1H-tetrazole. Rationale: The tetrazole ring acts as a bioisostere for the carboxylic acid. It maintains the acidic pKa​ necessary for target binding but is sterically and electronically resistant to UGT-mediated glucuronidation.

  • Derivative C (Dual Modified): 5-Chloro-3-(3-chloro-4-fluorophenyl)-1H-tetrazole. Rationale: Combines both protective strategies for maximum metabolic half-life.

Experimental Methodology: A Self-Validating System

A robust metabolic stability assay cannot merely be a list of steps; it must be a self-validating system. The causality behind these experimental choices ensures that the resulting intrinsic clearance ( CLint​ ) data accurately translates to in vivo predictions[2].

High-Throughput Assay Workflow

Workflow Step1 1. Compound Prep (1 µM final) Step2 2. HLM / Hepatocyte Incubation Step1->Step2 Step3 3. Initiate Reaction (NADPH / 37°C) Step2->Step3 Step4 4. Time-Course (0-60 min) Step3->Step4 Step5 5. Quench (Cold ACN + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 2: High-throughput in vitro metabolic stability assay workflow.

Step-by-Step Protocol & Causality
  • Compound Preparation (1 µM final concentration):

    • The "Why": The substrate concentration must be kept strictly below the Michaelis-Menten constant ( Km​ ) to ensure first-order linear kinetics. At 1 µM, the rate of metabolism is directly proportional to enzyme concentration, allowing for accurate CLint​ calculation[3].

  • Matrix Incubation (0.5 mg/mL HLM or 1×106 cells/mL Hepatocytes):

    • The "Why": Using 0.5 mg/mL of microsomal protein strikes the optimal balance between detectable turnover and minimizing non-specific protein binding ( fu,mic​ ). Highly lipophilic biphenyls often exhibit high non-specific binding, which can artificially depress apparent clearance rates if protein concentrations are too high[4].

  • Initiate Reaction (Addition of 1 mM NADPH):

    • The "Why": NADPH is the obligate cofactor for CYP450 enzymes. Self-Validation: A minus-NADPH control must be run in parallel. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP degradation, invalidating the enzymatic clearance assumption.

  • Time-Course Sampling (0, 5, 15, 30, 45, 60 minutes):

    • The "Why": Multiple time points are required to plot the natural log of percent remaining versus time. A linear decline confirms first-order kinetics.

  • Reaction Quenching (Cold Acetonitrile containing Internal Standard):

    • The "Why": An instant 3:1 volume addition of ice-cold acetonitrile denatures the enzymes, halting the reaction precisely at the time point. Including a structurally distinct Internal Standard (e.g., Tolbutamide) corrects for any LC-MS/MS matrix ionization effects or volumetric pipetting errors.

Comparative Data & Kinetic Analysis

The following table summarizes the experimental outcomes. Intrinsic clearance ( CLint​ ) is calculated using the elimination rate constant ( k ), derived from the slope of the linear regression of ln(remaining parent) vs. time:

CLint​=Protein Concentrationk​×1000

Table 1: Metabolic Stability Comparison of Biphenyl Derivatives
CompoundStructural ModificationHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Hepatocyte t1/2​ (min)Hepatocyte CLint​ (µL/min/10⁶ cells)
Parent None18.077.012.057.8
Deriv A para-Fluoro45.030.825.027.7
Deriv B Tetrazole Bioisostere20.069.355.012.6
Deriv C Dual Modification60.023.185.08.2
Application Scientist Insights: Deconvoluting the Data
  • The Phase II Trap: Notice that the Parent compound clears much faster in Hepatocytes ( t1/2​ = 12 min) than in HLM ( t1/2​ = 18 min). Because standard HLM assays only contain NADPH (Phase I), they completely miss the massive liability of UGT-mediated acyl glucuronidation occurring at the carboxylic acid.

  • Isolating the CYP Liability: Derivative A successfully extends the HLM half-life to 45 minutes by blocking the CYP para-hydroxylation site. However, it still suffers in Hepatocytes ( t1/2​ = 25 min) because the carboxylic acid remains exposed to UGTs.

  • The Power of Bioisosteres: Derivative B shows almost no improvement in HLM compared to the parent (CYP still attacks the ring). However, its Hepatocyte half-life jumps to 55 minutes. By replacing the carboxylic acid with a tetrazole, we completely ablated the Phase II liability.

  • The Synergistic Winner: Derivative C combines both strategies, yielding a highly stable, drug-like profile suitable for in vivo PK studies.

Conclusion

Assessing the metabolic stability of 5-Chloro-3-(3-chlorophenyl)benzoic acid derivatives requires moving beyond basic HLM screens. By utilizing a dual-matrix approach (HLM vs. Hepatocytes) and employing rigorous, self-validating analytical protocols, researchers can accurately identify whether clearance is driven by CYP450 oxidation or UGT glucuronidation. As demonstrated, combining para-halogenation with carboxylic acid bioisosterism provides a definitive pathway to optimizing the metabolic half-life of biphenyl scaffolds.

Sources

Safety Operating Guide

5-Chloro-3-(3-chlorophenyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and researchers with a rigorous, self-validating framework for the safe handling and disposal of 5-Chloro-3-(3-chlorophenyl)benzoic acid .

Because this compound is a highly functionalized halogenated aromatic carboxylic acid, improper disposal poses severe environmental and regulatory risks. This guide bridges the gap between chemical mechanism and operational safety, ensuring your laboratory maintains compliance, controls costs, and prevents the generation of persistent organic pollutants (POPs).

Chemical Hazard Profiling & The Causality of Disposal

To understand the strict disposal requirements for 5-Chloro-3-(3-chlorophenyl)benzoic acid, we must first analyze its molecular architecture:

  • The Halogenated Biphenyl Scaffold: The molecule contains two covalently bound chlorine atoms on a biphenyl-like aromatic system. If subjected to standard, low-temperature incineration (e.g., municipal waste burning at 600–800°C), the aromatic rings do not fully cleave. Instead, they undergo thermal condensation and de-novo synthesis, forming highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) 1[1]. These dioxins are notorious for their environmental persistence and bioaccumulation in fatty tissues2[2].

  • The Carboxylic Acid Moiety: The acidic functional group (pKa ~4.0) means the compound readily deprotonates in basic conditions to form a highly water-soluble carboxylate salt. This increases its mobility in aqueous environments, making drain disposal strictly prohibited.

Because of these properties, the EPA and international regulatory bodies mandate that this compound be segregated exclusively into Halogenated Organic Waste streams. These streams are diverted to specialized hazardous waste incinerators operating at >1000°C with alkaline scrubbers to safely neutralize the resulting hydrogen chloride (HCl) gas and completely destroy the aromatic precursors.

Quantitative Waste Segregation Matrix

Mixing halogenated waste with non-halogenated waste is a critical operational failure. It contaminates the entire bulk container, forcing the more expensive high-temperature incineration process onto waste that could have otherwise been used for standard fuel blending 3[3].

Waste CategoryTarget ConstituentsRequired Disposal DestinationOperational & Cost Impact
Halogenated Organic Waste 5-Chloro-3-(3-chlorophenyl)benzoic acid, DCM, ChloroformHigh-Temperature Incinerator (>1000°C) with Acid ScrubbersHigh Cost (~2x). Prevents dioxin/furan formation. Mandatory for any mixture containing >1% halogens.
Non-Halogenated Organic Waste Acetone, Ethanol, Hexane, Ethyl AcetateStandard Incineration / Fuels BlendingLower Cost. Used for energy recovery. Must not contain trace halogens.
Toxic Aqueous Waste Neutralized aqueous salts of the target compoundSpecialized Wastewater TreatmentModerate Cost. Prevents aquatic toxicity and heavy metal/POP bioaccumulation.

Self-Validating Experimental Disposal Workflows

To ensure absolute compliance, implement the following step-by-step methodologies in your laboratory. Each protocol includes a self-validation checkpoint to guarantee systemic integrity.

Protocol A: Liquid Reaction Waste & Solvent Rinses

When synthesizing or purifying the compound, solvent mother liquors and glassware rinsates are the primary waste generators.

  • Solvent Compatibility Check: Identify all solvents used. Even if the target compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the chlorinated solute classifies the entire solution as Halogenated Organic Waste.

  • Glassware Decontamination: Rinse reaction flasks with a minimal volume of compatible solvent (e.g., Acetone). Collect 100% of this rinsate into the Halogenated Waste container. Do not use the general solvent waste bin 4[4].

  • Transfer and Containment: Transfer the liquid to a designated 5-gallon safety disposal can specifically labeled for Halogenated Solvents. Keep the lid closed at all times unless actively filling 5[5].

  • Self-Validation Checkpoint: Before capping, verify the waste log. Ensure no strong oxidizers, azides, or incompatible reactive chemicals have been introduced into the halogenated can, as organic acids can trigger exothermic polymerizations.

Protocol B: Aqueous Salt Solutions

If a reaction involving 5-Chloro-3-(3-chlorophenyl)benzoic acid is quenched with an aqueous base (e.g., NaOH or NaHCO3), the compound will partition into the aqueous layer as a water-soluble salt.

  • Segregation: Separate the aqueous layer. Do not pour it down the drain. Aqueous solutions containing toxic organic chemicals must be collected as hazardous waste3[3].

  • pH Adjustment: Carefully adjust the pH of the aqueous waste to between 5.5 and 9.5 using dilute HCl or NaOH. Highly basic or acidic solutions can degrade storage containers or react violently with subsequent waste additions.

  • Labeling: Label the container as "Aqueous Waste - Contains Halogenated Organic Salts".

  • Self-Validation Checkpoint: Test the final aqueous waste with a pH indicator strip. A reading outside the 5.5–9.5 range indicates incomplete neutralization and violates safe collection standards.

Protocol C: Solid Waste & Contaminated PPE
  • Collection: Dispose of contaminated nitrile gloves, weigh boats, filter papers, and residual powders in a puncture-proof, leak-proof HDPE container lined with a compatible poly-bag.

  • Segregation: Keep this container strictly separated from biohazardous waste or sharps, as chemical waste contractors cannot legally accept mixed biohazard/chemical waste 6[6].

  • Storage: Label clearly as "Hazardous Waste - Solid Halogenated Organic" and store in a designated, ventilated waste accumulation area.

  • Self-Validation Checkpoint: Inspect the exterior of the container for residual powder. Debris with incidental contact on the outside of the container must be wiped down before the contractor arrives.

Mechanistic Visualization

The following diagram maps the logical relationship between waste segregation decisions, thermal destruction pathways, and the chemical fate of the compound.

WasteWorkflow Source 5-Chloro-3-(3-chlorophenyl) benzoic acid Decision Waste Segregation Protocol Source->Decision Solid Solid Waste (Powder/PPE) Decision->Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Aqueous Aqueous Waste (Neutralized Salts) Decision->Aqueous Proper High-Temp Incineration (>1000°C) + Scrubbers Solid->Proper Halogenated Stream Improper Improper Disposal (Low-Temp / Drain) Solid->Improper Liquid->Proper Halogenated Stream Liquid->Improper Aqueous->Proper Toxic Aqueous Stream Aqueous->Improper Safe Complete Destruction (CO2, H2O, HCl) Proper->Safe Thermal Cleavage Hazard Formation of PCDDs/PCDFs & Bioaccumulation Improper->Hazard De-novo Synthesis

Workflow for the segregation and thermal destruction of halogenated aromatic waste.

References

  • European Commission. Waste Incineration. Retrieved from [Link]

  • Loughborough University. Standard Operating Procedure SOP039. Retrieved from [Link]

  • OSPAR Commission. Dioxins OSPAR Commission. Retrieved from [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide - UiO. Retrieved from [Link]

  • University of Tennessee. Laboratory Hazardous Waste Management Guide | UTIA Safety Office. Retrieved from[Link]

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A Senior Application Scientist's Guide to Handling 5-Chloro-3-(3-chlorophenyl)benzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 5-Chloro-3-(3-chlorophenyl)benzoic acid. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing structurally similar chlorinated benzoic acid derivatives, we can establish a robust framework for its safe management. The protocols herein are designed to be self-validating systems, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

The primary hazards associated with analogous compounds like 2-chlorobenzoic acid, 3-chlorobenzoic acid, and other derivatives include skin irritation, serious eye irritation or damage, and potential respiratory tract irritation.[1][2][3][4] Some are also classified as harmful if swallowed.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical factor in mitigating exposure risks. The following table outlines the minimum required PPE for handling 5-Chloro-3-(3-chlorophenyl)benzoic acid, based on established standards for similar chemical classes.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][5] A face shield is advised when there is a significant risk of splashing.[1]Protects against dust particles and splashes, which are known to cause serious eye irritation and potential damage with analogous compounds.[1][2][4]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat.[1][5]Prevents direct skin contact, a common route of exposure that can lead to irritation.[1][2][4] Contaminated clothing must be removed immediately and washed before reuse.[1][2]
Respiratory Protection All work involving the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[5][6][7]Avoids inhalation of dust, which may cause respiratory tract irritation.[1][4] For procedures with a high potential for aerosolization, a NIOSH/MSHA-approved respirator may be necessary.[5]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[1]Protects feet from potential spills and falling objects.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling, from preparation to disposal, is essential for maintaining a safe laboratory environment.

1. Pre-Handling Preparation:

  • Documentation Review : Thoroughly review this guide and any available internal safety documents. Ensure the location of the nearest eyewash station and safety shower is known.[3][5]

  • Engineering Controls : Confirm that the chemical fume hood is operational and certified.

  • PPE Inspection : Gather all necessary PPE and inspect it for defects (e.g., holes in gloves, cracks in goggles).

  • Work Area : Ensure the work area is clean, uncluttered, and free of incompatible materials such as strong oxidizing agents.[3][5]

2. Handling the Compound:

  • Weighing : Conduct all weighing operations of the solid powder within the chemical fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.[6]

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Conduct : Avoid all direct contact with the substance.[1] Do not eat, drink, or smoke in the work area.[1] Use proper glove removal techniques to avoid cross-contamination.[6]

3. Post-Handling Procedures:

  • Decontamination : Clean the work surface thoroughly.

  • Hand Washing : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][3]

  • Storage : Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][5]

Workflow for Safe Handling

prep 1. Preparation - Review Safety Docs - Check Fume Hood - Inspect PPE handling 2. Active Handling (in Fume Hood) - Weigh Solid Compound - Prepare Solutions - Avoid Dust & Contact prep->handling Proceed post 3. Post-Handling - Decontaminate Workspace - Wash Hands Thoroughly - Store Chemical Properly handling->post Complete Task waste 4. Waste Disposal - Segregate Waste - Use Labeled, Sealed Containers - Follow Institutional Protocols post->waste Generate Waste

Caption: A procedural workflow for the safe handling of 5-Chloro-3-(3-chlorophenyl)benzoic acid.

Disposal Plan: Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle. All chemical waste must be disposed of in accordance with local, regional, and national regulations.[8]

1. Waste Segregation:

  • Do not mix this waste stream with other incompatible chemical wastes.

  • Solid waste (e.g., contaminated gloves, weigh paper) should be collected in a separate, clearly labeled hazardous waste container.

  • Unused or waste quantities of the compound should be collected in a suitable, closed container for disposal.[6]

2. Container Management:

  • Ensure all waste containers are properly sealed and clearly labeled with "Hazardous Waste" and the full chemical name.[7]

  • Store waste containers in a designated secondary containment area while awaiting pickup.

3. Disposal Procedure:

  • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

  • Never dispose of this chemical down the drain or in the regular trash.[6][9]

Emergency Procedures: First Aid

In the event of an accidental exposure, immediate action is crucial.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact : Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]

  • Inhalation : Move the person into fresh air. If breathing is difficult or they feel unwell, call a poison control center or doctor.[1][3]

  • Ingestion : Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 5-Chloro-3-(3-chlorophenyl)benzoic acid, ensuring personal safety and the integrity of their work.

References

  • Personal protective equipment for handling 4-Amino-2-chlorobenzoic acid. Benchchem.
  • o-Chloro Benzoic Acid CAS No 118-91-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Material Safety Data Sheet - 2-Chlorobenzoic Acid, 98%. Cole-Parmer.
  • Safety data sheet - Benzoic acid. ITW Reagents.
  • SAFETY DATA SHEET - 3-Chlorobenzoic acid.
  • SAFETY DATA SHEET - 4-Chlorobenzoic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Chloroperoxybenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Chlorobenzoic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Amino-5-chloro-3-methylbenzoic Acid. TCI Chemicals.
  • Safety Data Sheet - 2-(4-Chlorophenyl-acetyl)benzoic acid. CymitQuimica.
  • 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 proper disposal procedures. Benchchem.
  • o-CHLOROBENZOIC ACID. Organic Syntheses Procedure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.